molecular formula C30H36O6 B1678220 Netzahualcoyone CAS No. 87686-36-0

Netzahualcoyone

Cat. No.: B1678220
CAS No.: 87686-36-0
M. Wt: 492.6 g/mol
InChI Key: JBKXDADFFNVBTG-UHFFFAOYSA-N
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Description

Netzahualcoyone, the activity of this compound on Bacillus subtilis and Escherichia coli was studied. The product inhibited the respiration of intact cells of B. subtilis but had no effect on the respiration of E. coli. However, when preparations of sonically disrupted cells were examined, inhibitory activity on both bacteria was observed.

Properties

CAS No.

87686-36-0

Molecular Formula

C30H36O6

Molecular Weight

492.6 g/mol

IUPAC Name

methyl 3,10-dihydroxy-2,4a,6,6a,9,14a-hexamethyl-4,11-dioxo-1,3,5,13,14,14b-hexahydropicene-2-carboxylate

InChI

InChI=1S/C30H36O6/c1-15-13-29(5)21(14-30(6,26(35)36-7)25(34)24(29)33)28(4)11-10-27(3)18(22(15)28)9-8-17-16(2)23(32)20(31)12-19(17)27/h8-9,12,21,25,32,34H,10-11,13-14H2,1-7H3

InChI Key

JBKXDADFFNVBTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=C4C(=C(C(=O)C=C4C3(CCC2(C5CC(C(C(=O)C5(C1)C)O)(C)C(=O)OC)C)C)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Netzahualcoyone; 

Origin of Product

United States

Foundational & Exploratory

Netzahualcoyone: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Netzahualcoyone is a naturally occurring triterpenoid quinone methide that has garnered scientific interest due to its significant antimicrobial properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural origin, methods for its isolation and purification, and its mechanism of action. This document is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Natural Source

This compound is a secondary metabolite produced by plant species belonging to the Celastraceae family. The primary reported natural source of this compound is the root bark of Orthosphenia anastomosans, a plant species found in northwestern Mexico. This species was formerly known as Schaefferia cuneifolia. The concentration of this compound is highest in the root bark, making this the target plant material for extraction.

Isolation and Purification

While the seminal publication detailing the original isolation of this compound by González et al. (1983) is not widely available, a general experimental protocol can be reconstructed based on established methods for the isolation of triterpenoid quinone methides from plants of the Celastraceae family. The following protocol is a representative procedure and may require optimization for specific laboratory conditions and starting material.

Experimental Protocol: General Isolation of Triterpenoid Quinone Methides

1. Plant Material Collection and Preparation:

  • Collect fresh root bark of Orthosphenia anastomosans.
  • Clean the root bark to remove soil and other debris.
  • Air-dry the material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
  • Grind the dried root bark into a coarse powder to increase the surface area for extraction.

2. Extraction:

  • Perform a sequential maceration of the powdered root bark with solvents of increasing polarity. A common sequence is n-hexane, followed by dichloromethane, and then methanol.
  • For each solvent, immerse the plant material for a period of 48-72 hours with occasional agitation.
  • Filter the mixture and collect the supernatant.
  • Concentrate the filtrates under reduced pressure using a rotary evaporator to obtain the crude extracts. This compound, being a moderately polar compound, is typically expected to be present in the dichloromethane or ethyl acetate fractions.

3. Chromatographic Purification:

  • Subject the bioactive crude extract (e.g., the dichloromethane extract) to column chromatography over silica gel.
  • Elute the column with a gradient of increasing polarity, typically starting with n-hexane and gradually introducing ethyl acetate (e.g., n-hexane:ethyl acetate gradients from 100:0 to 0:100).
  • Collect fractions and monitor their composition using thin-layer chromatography (TLC), visualizing with UV light and/or a suitable staining reagent (e.g., ceric sulfate spray followed by heating).
  • Combine fractions with similar TLC profiles.
  • Further purify the fractions containing this compound using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase to yield the pure compound.

4. Structure Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Quantitative Data

ParameterData
Extraction Yield
Crude Extract (% w/w)Value would be determined gravimetrically after extraction and solvent removal.
Pure this compound (% w/w from crude extract)Value would be determined after final purification.
Spectroscopic Data
¹H-NMR (CDCl₃, ppm)A list of chemical shifts (δ), multiplicities (s, d, t, q, m), coupling constants (J in Hz), and integration values would be presented here.
¹³C-NMR (CDCl₃, ppm)A list of chemical shifts (δ) for each carbon atom in the molecule would be presented here.
High-Resolution MS (m/z)The exact mass-to-charge ratio of the molecular ion ([M]+ or [M+H]+) would be reported to confirm the molecular formula.
IR (KBr, cm⁻¹)Characteristic absorption bands for functional groups (e.g., C=O, C=C, O-H) would be listed here.

Biological Activity and Signaling Pathway

This compound exhibits significant antimicrobial activity, primarily against Gram-positive bacteria and yeasts. Its mechanism of action involves the disruption of cellular respiration.

Signaling Pathway: Inhibition of Bacterial Respiration

This compound acts as an inhibitor of the electron transport chain in susceptible microorganisms. It is believed to interfere with the activity of NADH dehydrogenase, a key enzyme complex in the respiratory chain. By blocking the oxidation of NADH to NAD+, this compound effectively halts the flow of electrons, leading to a cessation of ATP synthesis and ultimately, cell death.

G cluster_respiration Bacterial Respiration This compound This compound NADH_Dehydrogenase NADH Dehydrogenase (Complex I) This compound->NADH_Dehydrogenase Inhibits Electron_Transport_Chain Electron Transport Chain NADH_Dehydrogenase->Electron_Transport_Chain Initiates Cell_Death Cell Death ATP_Synthase ATP Synthase Electron_Transport_Chain->ATP_Synthase Drives ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes

Caption: this compound's inhibition of NADH dehydrogenase.

Experimental Workflow

The overall process from plant material to pure compound and biological testing can be visualized in the following workflow diagram.

G Plant_Material Orthosphenia anastomosans (Root Bark) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., Dichloromethane) Drying_Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Purification Further Purification (e.g., HPLC) Fractions->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Spectroscopic Analysis (NMR, MS, IR) Pure_Compound->Structure_Elucidation Biological_Assay Antimicrobial Assays Pure_Compound->Biological_Assay

Caption: General workflow for this compound isolation.

Conclusion

This compound stands out as a promising antimicrobial agent from a natural source. While its fundamental biological activity has been characterized, further research is warranted. A detailed, modern spectroscopic analysis and a standardized, high-yield isolation protocol would be invaluable to the scientific community. Elucidating the precise molecular interactions with its target enzyme and exploring its potential against a broader range of pathogens, including drug-resistant strains, are key areas for future investigation. This technical guide provides a foundational understanding to facilitate and inspire such future research endeavors.

An In-depth Technical Guide to the Physical and Chemical Properties of Netzahualcoyone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific physical and chemical properties of Netzahualcoyone is exceedingly scarce in publicly available scientific literature. While its existence as a natural product is documented, detailed characterization data remains largely unpublished. This guide presents the available information for this compound and supplements it with data from representative, closely related triterpenoids from the Celastraceae family to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a naturally occurring triterpenoid isolated from plants of the Celastraceae family. Triterpenoids from this family are known for their structural diversity and a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2] this compound itself has been noted for its broad-spectrum activity against Gram-positive bacteria and yeasts.[3] A study on its mode of action revealed that it inhibits the respiration of intact cells of Bacillus subtilis.

Physicochemical Properties

PropertyThis compoundCelastrol (Representative Triterpenoid)
Molecular Formula C30H36O6[4]C29H38O4
Molecular Weight 492.60 g/mol [4]450.6 g/mol
Appearance Not ReportedReddish-brown crystalline powder
Melting Point Not Reported205-207 °C
Boiling Point Not ReportedNot available
Solubility Not ReportedSoluble in DMSO, methanol, ethanol; sparingly soluble in water
CAS Number 87686-36-0[4]34157-83-0

Spectral Data

Specific spectral data (NMR, IR, Mass Spectrometry) for this compound has not been published. For the purpose of this technical guide, representative spectral characteristics of a quinonemethide triterpenoid skeleton, common in the Celastraceae family, are described.[5]

  • ¹³C-NMR Spectroscopy: Quinonemethide triterpenoids typically exhibit characteristic signals in the carbonyl region (δC 170–200 ppm) and the olefinic carbon region (δC 110–160 ppm).[5] A comprehensive compilation of ¹³C-NMR data for a wide range of pentacyclic triterpenoids from Celastraceae can be a valuable resource for the characterization of new compounds like this compound.[1][5]

  • ¹H-NMR Spectroscopy: The proton NMR spectrum would be expected to show a complex pattern of signals corresponding to the numerous methyl, methylene, and methine protons of the pentacyclic triterpene core. Signals for olefinic protons and protons adjacent to carbonyl groups would also be present.

  • Infrared (IR) Spectroscopy: The IR spectrum of a compound with the proposed structure of this compound (C30H36O6) would likely show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

Experimental Protocols

A specific experimental protocol for the isolation of this compound is not available. However, a general methodology for the isolation of triterpenoids from plants of the Celastraceae family can be outlined as follows.

General Workflow for Triterpenoid Isolation

G plant_material Plant Material (e.g., roots, stems) extraction Solvent Extraction (e.g., methanol, ethanol) plant_material->extraction partitioning Solvent-Solvent Partitioning (e.g., hexane, ethyl acetate) extraction->partitioning chromatography Column Chromatography (Silica Gel) partitioning->chromatography fractions Fraction Collection and TLC Analysis chromatography->fractions purification Further Purification (e.g., HPLC, crystallization) fractions->purification isolated_compound Isolated Triterpenoid purification->isolated_compound

Caption: General workflow for the isolation of triterpenoids.

Detailed Methodology
  • Plant Material Collection and Preparation: The relevant plant parts (e.g., root bark, stems) are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted exhaustively with a suitable organic solvent, such as methanol or ethanol, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.

  • Column Chromatography: The fraction enriched with triterpenoids (often the ethyl acetate or chloroform fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.

  • Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing the compounds of interest. Fractions with similar TLC profiles are pooled.

  • Purification: The pooled fractions are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain the pure triterpenoid.

  • Structure Elucidation: The structure of the isolated pure compound is then determined using a combination of spectroscopic methods, including NMR (¹H, ¹³C, COSY, HMQC, HMBC), mass spectrometry, and IR spectroscopy.

Biological Activity and Potential Signaling Pathways

While the specific signaling pathways affected by this compound are not known, many triterpenoids isolated from the Celastraceae family exhibit potent anti-inflammatory and cytotoxic activities.[1][2] These activities are often mediated through the modulation of key signaling pathways involved in inflammation and cell survival.

A plausible, though hypothetical, signaling pathway that could be modulated by a bioactive triterpenoid from Celastraceae is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a central regulator of the inflammatory response.

Hypothetical Modulation of the NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Ubiquitination & Degradation of IκBα This compound This compound (Hypothetical) This compound->IKK Inhibition DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

References

Unveiling Netzahualcoyone: A Triterpenoid Inhibitor of Bacterial Respiration

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Netzahualcoyone, a triterpenoid quinone primarily isolated from plant species of the Celastraceae family, has demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the historical background, discovery, and mechanism of action of this compound. It details its inhibitory effects on bacterial cellular respiration, supported by quantitative data and experimental protocols. Furthermore, this document presents key signaling pathways and experimental workflows in standardized visual formats to facilitate understanding and future research in the development of novel antimicrobial agents.

Historical Background and Discovery

This compound (CAS No. 87686-36-0) is a naturally occurring triterpenoid that belongs to the celastroloids, a class of compounds characteristic of the Celastraceae plant family. Its discovery is rooted in the exploration of traditional medicinal plants. The compound was first reported in scientific literature in 1984 by Gonzalez, A. G., et al., in the Journal of Chemical Research.

The initial isolation and characterization of this compound were conducted on extracts from the roots of Schaefferia cuneifolia. Subsequent research has also identified its presence in other plants of the same family, such as Peritassa campestris. The name "this compound" is a tribute to Netzahualcoyotl, a learned and influential ruler of the city-state of Texcoco in pre-Columbian Mexico, reflecting the rich ethnobotanical origins of the natural product.

Antimicrobial Activity

This compound exhibits a notable spectrum of antimicrobial activity, primarily targeting Gram-positive bacteria and certain yeasts. Its efficacy against Gram-negative bacteria is limited due to the presence of an outer membrane, which acts as a permeability barrier.

Quantitative Antimicrobial Data

The antimicrobial potency of this compound has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a substance that prevents visible growth of a microorganism.

MicroorganismTypeMIC (µg/mL)Reference
Bacillus subtilisGram-positive0.625 - 1.25Moujir et al., 1991
Staphylococcus aureusGram-positive1.5 - 1.6Moujir et al., 1991
Escherichia coliGram-negative>200Moujir et al., 1991
Saccharomyces cerevisiaeYeast30Moujir et al., 1991

Mechanism of Action: Inhibition of Cellular Respiration

The primary mechanism underlying the antimicrobial activity of this compound is the inhibition of cellular respiration. Specifically, it disrupts the bacterial electron transport chain, a critical pathway for energy production in the form of ATP.

Inhibition of NADH Oxidation

Studies have shown that this compound inhibits the oxidation of NADH, a key electron donor in the respiratory chain. This suggests that the compound likely targets Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme complex in this pathway. By blocking the transfer of electrons from NADH to ubiquinone, this compound effectively halts the entire process of oxidative phosphorylation, leading to a depletion of cellular energy and ultimately, cell death.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in the context of the bacterial electron transport chain.

Netzahualcoyone_MOA cluster_membrane Bacterial Cytoplasmic Membrane cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Extracellular NADH NADH Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I e- NAD NAD+ Complex_I->NAD Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Electron flow blocked This compound This compound This compound->Complex_I Inhibition Complex_III Complex III Ubiquinone->Complex_III Complex_II Complex II Complex_II->Ubiquinone Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase drives ATP ATP ATP_Synthase->ATP Proton_Gradient Proton Gradient Proton_Gradient->ATP_Synthase powers

Caption: Proposed inhibition of bacterial respiratory chain by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antimicrobial activity and mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Workflow Diagram:

MIC_Workflow start Start prep_bacteria Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_bacteria prep_this compound Prepare serial dilutions of this compound in growth medium start->prep_this compound inoculate_plate Inoculate 96-well plate with bacterial suspension and this compound dilutions prep_bacteria->inoculate_plate prep_this compound->inoculate_plate controls Include positive (no drug) and negative (no bacteria) controls inoculate_plate->controls incubate Incubate plate at 37°C for 18-24 hours controls->incubate read_results Visually inspect for turbidity or measure OD600 incubate->read_results determine_mic Determine MIC: lowest concentration with no visible growth read_results->determine_mic finish End determine_mic->finish

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

  • Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The culture is then diluted to a standardized turbidity, equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • This compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). A series of two-fold dilutions of the stock solution are then prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized bacterial suspension is further diluted and added to each well of the microtiter plate containing the this compound dilutions, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Bacterial Respiration Inhibition Assay

This protocol measures the effect of this compound on oxygen consumption by intact bacterial cells.

Methodology:

  • Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0). The cells are then resuspended in the same buffer to a specific cell density (e.g., 10^7 cells/mL).

  • Oxygen Consumption Measurement: The cell suspension is placed in a sealed, temperature-controlled chamber equipped with a Clark-type oxygen electrode. A respiratory substrate, such as glucose (e.g., 1% final concentration), is added to initiate respiration, and the baseline rate of oxygen consumption is recorded.

  • Inhibition Assay: A solution of this compound is added to the chamber to achieve the desired final concentration, and the change in the rate of oxygen consumption is continuously monitored. A control experiment with the solvent used to dissolve this compound is also performed.

  • Data Analysis: The percentage of inhibition of respiration is calculated by comparing the rate of oxygen consumption in the presence of this compound to the baseline rate.

Conclusion and Future Directions

This compound represents a promising natural product with potent antibacterial activity against Gram-positive pathogens. Its well-defined mechanism of action, the inhibition of cellular respiration, offers a clear target for further drug development and optimization. Future research should focus on structure-activity relationship (SAR) studies to enhance its efficacy and broaden its spectrum of activity. Additionally, investigations into potential synergistic effects with existing antibiotics could provide new avenues for combating antimicrobial resistance. The detailed protocols and pathways presented in this guide serve as a foundational resource for researchers dedicated to advancing the therapeutic potential of this intriguing natural compound.

In Silico Prediction of Netzahualcoyone Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Netzahualcoyone, a triterpenquinone isolated from the Celastraceae family, has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria and yeasts.[1] Its mechanism of action is understood to involve the inhibition of cellular respiration.[1][2][3] However, the precise molecular targets of this compound remain to be fully elucidated. This guide outlines a comprehensive in silico workflow to predict and characterize the molecular targets of this compound, integrating computational methodologies with proposed experimental validation strategies. This approach aims to accelerate the understanding of its therapeutic potential and facilitate further drug development efforts.

Introduction to this compound

This compound is a natural product with a unique triterpenquinone structure. Early studies have shown its potent inhibitory effects on the respiration of intact Bacillus subtilis cells, while showing no effect on the respiration of Escherichia coli.[1][2] This selectivity suggests specific interactions with molecular components of the respiratory chain present in susceptible organisms. The known effects on oxygen consumption and NAD metabolism point towards key enzymes in the electron transport chain as potential targets.[2] This document details a computational strategy to identify these targets with high confidence.

In Silico Target Prediction Workflow

A multi-faceted in silico approach is proposed to identify potential protein targets of this compound. This workflow combines ligand-based and structure-based methods to generate a robust set of predictions.

workflow cluster_ligand Ligand-Based Approaches cluster_structure Structure-Based Approaches Ligand Preparation Ligand Preparation Pharmacophore Modeling Pharmacophore Modeling Ligand Preparation->Pharmacophore Modeling Virtual Screening Virtual Screening Pharmacophore Modeling->Virtual Screening Hit Prioritization Hit Prioritization Virtual Screening->Hit Prioritization Identifies potential hits Target Selection Target Selection Reverse Docking Reverse Docking Target Selection->Reverse Docking Reverse Docking->Hit Prioritization Ranks potential targets Experimental Validation Experimental Validation Hit Prioritization->Experimental Validation pathway NADH NADH NADH Dehydrogenase NADH Dehydrogenase NADH->NADH Dehydrogenase e- Menaquinone Pool Menaquinone Pool NADH Dehydrogenase->Menaquinone Pool e- This compound This compound This compound->NADH Dehydrogenase Inhibition Cytochrome Oxidase Cytochrome Oxidase Menaquinone Pool->Cytochrome Oxidase e- ATP Synthase ATP Synthase Menaquinone Pool->ATP Synthase Proton Motive Force Oxygen Oxygen Cytochrome Oxidase->Oxygen e- Water Water Oxygen->Water ATP ATP ATP Synthase->ATP validation_workflow cluster_biochemical Biochemical Assays cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays Protein Expression and Purification Protein Expression and Purification Enzymatic Assay Enzymatic Assay Protein Expression and Purification->Enzymatic Assay Binding Affinity Determination Binding Affinity Determination Enzymatic Assay->Binding Affinity Determination Cell-Based Assays Cell-Based Assays Binding Affinity Determination->Cell-Based Assays

References

Netzahualcoyone: A Triterpenoid Quinone with Antimicrobial Activity and Inferred Role in Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Netzahualcoyone, a triterpenoid quinone isolated from the Celastraceae family, has demonstrated notable antimicrobial properties. While its direct role and signaling pathways in plant defense are not yet elucidated in scientific literature, its chemical nature as a triterpenoid and a quinone suggests a potential involvement in plant defense mechanisms. This technical guide synthesizes the current knowledge on this compound's antimicrobial activity and explores its putative role in plant defense by drawing parallels with established functions of related compounds. This paper provides a foundation for future research into the specific plant defense signaling pathways that may be modulated by this molecule.

Introduction

Plants produce a vast arsenal of secondary metabolites to defend themselves against pathogens and herbivores. Among these, triterpenoids and quinones are two major classes of compounds with well-documented roles in plant immunity. Triterpenoids, derived from the 30-carbon precursor squalene, are involved in plant defense against biotic stresses.[1][2] Their production is often stimulated by key plant defense signaling molecules such as jasmonic acid and salicylic acid.[1][2] Quinones, aromatic rings with two ketone substitutions, are redox-active molecules that can be toxic to pathogens and are involved in various physiological processes, including defense.

This compound is a naturally occurring triterpenoid quinone. The majority of the available research on this compound has focused on its direct antimicrobial effects, with limited investigation into its role as an endogenous signaling molecule in plant defense. This whitepaper will summarize the known antimicrobial data for this compound and propose a hypothetical framework for its role in plant defense based on the known signaling pathways of triterpenoids and quinones.

Antimicrobial Activity of this compound

The primary characterized biological activity of this compound is its antimicrobial effect, particularly against Gram-positive bacteria and yeasts. The proposed mechanism of action is the inhibition of cellular respiration.

Quantitative Data on Antimicrobial Activity

The following table summarizes the reported minimum inhibitory concentrations (MICs) of this compound against various microorganisms.

MicroorganismTypeMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusGram-positive bacterium1.5 - 1.6 µg/mL
Bacillus subtilisGram-positive bacterium0.625 - 1.25 µg/mL
Escherichia coliGram-negative bacterium> 200 µg/mL
Saccharomyces cerevisiaeYeastNot specified
Experimental Protocols for Antimicrobial Assays

The antimicrobial activity of this compound was determined using standard broth microdilution methods.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Microorganism Preparation: Bacterial and yeast strains were cultured in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for yeast) to logarithmic phase.

  • Compound Preparation: A stock solution of this compound was prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial Dilution: The this compound stock solution was serially diluted in the respective broth media in 96-well microtiter plates to achieve a range of final concentrations.

  • Inoculation: Each well was inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates were incubated under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

  • MIC Determination: The MIC was determined as the lowest concentration of this compound that completely inhibited visible growth of the microorganism.

Inferred Role in Plant Defense and Putative Signaling Pathways

While direct evidence is lacking, the chemical structure of this compound as a triterpenoid quinone allows for informed speculation about its role in plant defense.

Triterpenoid-Mediated Defense Signaling

The biosynthesis of defensive triterpenoids in plants is often induced by pathogen attack or herbivory, with jasmonic acid (JA) and salicylic acid (SA) signaling pathways playing a central role.[1][2] It is plausible that the production of this compound in its native plant is upregulated upon perception of biotic stress, contributing to the overall defense response.

Triterpenoid_Defense_Signaling cluster_perception Biotic Stress Perception cluster_signaling Signal Transduction cluster_biosynthesis Biosynthesis cluster_response Defense Response Pathogen/Herbivore Pathogen/Herbivore JA_Pathway Jasmonic Acid Pathway Pathogen/Herbivore->JA_Pathway SA_Pathway Salicylic Acid Pathway Pathogen/Herbivore->SA_Pathway Triterpenoid_Biosynthesis Triterpenoid Biosynthesis Genes JA_Pathway->Triterpenoid_Biosynthesis SA_Pathway->Triterpenoid_Biosynthesis This compound This compound Triterpenoid_Biosynthesis->this compound Antimicrobial_Activity Antimicrobial Activity This compound->Antimicrobial_Activity

Caption: Putative induction of this compound biosynthesis via JA and SA signaling pathways.

Quinone-Mediated Defense Mechanisms

Quinones can contribute to plant defense through several mechanisms, including the generation of reactive oxygen species (ROS), which are toxic to pathogens, and by acting as signaling molecules themselves. The redox cycling of quinones can lead to oxidative stress in invading pathogens.

Quinone_Defense_Mechanism This compound This compound Redox_Cycling Redox Cycling This compound->Redox_Cycling ROS_Generation Reactive Oxygen Species (ROS) Generation Redox_Cycling->ROS_Generation Pathogen_Cell Pathogen Cell ROS_Generation->Pathogen_Cell Oxidative_Stress Oxidative Stress Pathogen_Cell->Oxidative_Stress Cell_Death Pathogen Cell Death Oxidative_Stress->Cell_Death

Caption: Proposed mechanism of quinone-mediated pathogen inhibition by this compound.

Future Research Directions

The elucidation of this compound's precise role in plant defense requires further investigation. The following experimental approaches are recommended:

  • Gene Expression Analysis: Quantifying the expression of this compound biosynthetic genes in plants challenged with various pathogens or treated with defense-related hormones (e.g., methyl jasmonate, salicylic acid).

  • Metabolite Profiling: Measuring the endogenous levels of this compound in plant tissues under different stress conditions.

  • In planta Functional Studies: Investigating the effect of exogenous this compound application on plant resistance to pathogens.

  • Signaling Pathway Analysis: Using genetic and pharmacological approaches to identify the signaling components upstream and downstream of this compound in a model plant system.

Conclusion

This compound is a triterpenoid quinone with proven antimicrobial activity. While its direct involvement in plant defense signaling pathways remains to be experimentally validated, its chemical nature strongly suggests a role as a defense compound. The proposed signaling pathways and mechanisms presented in this whitepaper, based on the known functions of triterpenoids and quinones, provide a theoretical framework to guide future research. A deeper understanding of this compound's role in plant immunity could open new avenues for the development of novel plant protectants and therapeutic agents.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Netzahualcoyone and Related Triterpenes

Introduction

The Celastraceae family of plants, found predominantly in tropical and subtropical regions, is a prolific source of structurally diverse and biologically active secondary metabolites.[1][2] Among these, triterpenes and their derivatives, particularly quinonemethides and phenolic nor-triterpenes, have garnered significant scientific interest due to their wide spectrum of pharmacological activities.[1][3] These compounds are considered valuable leads in the development of new therapeutic agents for a variety of diseases, including cancer and infectious diseases.[1]

This technical guide provides a comprehensive review of this compound, a representative triterpenquinone from this family, and other related triterpenes. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed overview of their biological activities, mechanisms of action, and relevant experimental methodologies.

This compound: A Bioactive Triterpenquinone

This compound is a triterpenquinone that has been isolated from plant species belonging to the Celastraceae family, such as Schaefferia cuneifolia.[4] It is recognized for its notable antimicrobial properties.

Antimicrobial Activity and Mechanism of Action

This compound has demonstrated broad-spectrum antibiotic activity, particularly against Gram-positive bacteria and yeasts.[4] Its efficacy is comparable to that of established antibiotics for certain strains. The primary mechanism of its antimicrobial action is the inhibition of cellular respiration.[4][5] In sensitive microorganisms like Bacillus subtilis, this compound effectively inhibits the respiration of intact cells.[4][5] Interestingly, it does not affect the respiration of Gram-negative bacteria such as Escherichia coli when the cells are intact, suggesting a permeability barrier. However, in preparations of sonically disrupted cells, inhibitory activity is observed for both Gram-positive and Gram-negative bacteria, indicating that the target of inhibition is intracellular.[4][5]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus1.5 - 1.6
Bacillus subtilis0.625 - 1.25
Escherichia coli> 200

Data sourced from Moujir et al., 1991.[4]

Below is a diagram illustrating the experimental workflow to determine the mode of action of this compound.

cluster_prep Sample Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_results Results B_subtilis Bacillus subtilis culture Intact_B Intact B. subtilis cells B_subtilis->Intact_B E_coli Escherichia coli culture Intact_E Intact E. coli cells E_coli->Intact_E Disrupted_B Sonically disrupted B. subtilis Intact_B->Disrupted_B Sonication Treat_Intact_B Add this compound Intact_B->Treat_Intact_B Disrupted_E Sonically disrupted E. coli Intact_E->Disrupted_E Sonication Treat_Intact_E Add this compound Intact_E->Treat_Intact_E Treat_Disrupted_B Add this compound Disrupted_B->Treat_Disrupted_B Treat_Disrupted_E Add this compound Disrupted_E->Treat_Disrupted_E Measure_Resp_Intact_B Measure O2 Consumption Treat_Intact_B->Measure_Resp_Intact_B Measure_Resp_Intact_E Measure O2 Consumption Treat_Intact_E->Measure_Resp_Intact_E Measure_Resp_Disrupted_B Measure O2 Consumption Treat_Disrupted_B->Measure_Resp_Disrupted_B Measure_Resp_Disrupted_E Measure O2 Consumption Treat_Disrupted_E->Measure_Resp_Disrupted_E Result_Intact_B Inhibition of Respiration Measure_Resp_Intact_B->Result_Intact_B Result_Intact_E No Inhibition Measure_Resp_Intact_E->Result_Intact_E Result_Disrupted_B Inhibition of Respiration Measure_Resp_Disrupted_B->Result_Disrupted_B Result_Disrupted_E Inhibition of Respiration Measure_Resp_Disrupted_E->Result_Disrupted_E

Caption: Experimental workflow for determining this compound's antimicrobial mode of action.

Related Triterpenes from Celastraceae and Their Biological Activities

The Celastraceae family is a rich source of a variety of pentacyclic triterpenoids, including those with lupane, ursane, oleanane, and friedelane skeletons.[2] These compounds have demonstrated a wide range of biological activities.

Anticancer Activity

Many triterpenes isolated from Celastraceae species have shown significant cytotoxic activity against various human tumor cell lines.[3][6] For instance, certain kaurane and abietane diterpenoids have exhibited marked cytotoxicity against cell lines such as HepG2, MCF-7, and A549.[6] The mechanisms underlying their anticancer effects are diverse and can involve the modulation of various signaling pathways. As an illustrative example, some flavonoids, another class of natural products with anticancer properties, have been shown to inhibit the MET/AKT/mTOR signaling pathway.[7]

Table 2: Cytotoxic Activity of Diterpenoids from Tripterygium wilfordii

CompoundCell LineIC50 (µM)
Compound 7HepG210.30
Hep3B9.80
Bcap375.10
U25112.30
MCF-723.30
A54915.20
Compound 12HepG28.90
Hep3B11.20
Bcap376.30
U25115.60
MCF-718.90
A54920.10

Data sourced from Gao et al., 2016.[6]

The following diagram depicts a simplified MET/AKT/mTOR signaling pathway, a common target in cancer therapy.

HGF Hepatocyte Growth Factor (HGF) MET MET Receptor HGF->MET PI3K PI3K MET->PI3K Phosphorylation AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Triterpenes Triterpenes / Other Inhibitors Triterpenes->MET Triterpenes->AKT Triterpenes->mTOR

Caption: Simplified MET/AKT/mTOR signaling pathway and potential inhibition by bioactive compounds.

Anti-inflammatory Activity

Certain triterpenoids from the Celastraceae family, such as pristimerin, possess significant anti-inflammatory properties.[1] These effects are often mediated through the downregulation of key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] Inhibition of these pathways leads to a reduction in the production of pro-inflammatory cytokines.[1]

The diagram below illustrates the NF-κB signaling pathway and its inhibition.

LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_complex NF-κB IκBα NFkB_complex->IkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces Triterpenes Triterpenes Triterpenes->IKK

Caption: The NF-κB signaling pathway and its inhibition by triterpenes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound and related triterpenes.

Protocol 1: Determination of Antimicrobial Mode of Action (Respiration Assay)

This protocol is based on the methodology described by Moujir et al. (1991).[4]

  • Microorganism and Culture Conditions:

    • Bacillus subtilis and Escherichia coli are grown in a suitable nutrient broth at 37°C with aeration.

    • Cells are harvested in the exponential growth phase by centrifugation and washed with a suitable buffer (e.g., phosphate buffer).

  • Preparation of Intact and Disrupted Cells:

    • For intact cell assays, the washed cell pellet is resuspended in the assay buffer to a specific optical density.

    • For disrupted cell preparations, a concentrated suspension of intact cells is subjected to sonication on ice until a desired level of disruption is achieved, confirmed by microscopy.

  • Measurement of Oxygen Consumption:

    • Oxygen consumption is measured using a Clark-type oxygen electrode in a temperature-controlled chamber.

    • A known volume of the cell suspension (intact or disrupted) is added to the chamber containing the assay buffer.

    • A respiratory substrate (e.g., glucose or NADH) is added to initiate respiration.

    • Once a stable rate of oxygen consumption is established, this compound (dissolved in a suitable solvent like DMSO) is added to the chamber to a final desired concentration.

    • The rate of oxygen consumption is monitored before and after the addition of the compound. A control experiment with the solvent alone is also performed.

  • Data Analysis:

    • The percentage inhibition of respiration is calculated by comparing the rate of oxygen consumption before and after the addition of this compound.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This is a general protocol for assessing the cytotoxic activity of compounds against cancer cell lines.[8]

  • Cell Culture:

    • Human cancer cell lines (e.g., HeLa, PC-3) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment:

    • The test compound (e.g., a triterpene) is dissolved in DMSO and then diluted to various concentrations in the culture medium.

    • The medium from the cell plates is replaced with the medium containing the different concentrations of the compound. Control wells receive medium with DMSO only.

  • Incubation:

    • The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plates are incubated for a further 2-4 hours.

    • The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Conclusion and Future Perspectives

This compound and related triterpenes from the Celastraceae family represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, make them attractive candidates for further investigation in drug discovery and development.

Future research should focus on:

  • Total Synthesis: Developing efficient synthetic routes for this compound and other bioactive triterpenes to enable further pharmacological studies and the generation of novel analogues.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

  • In Vivo Studies: Evaluating the efficacy and safety of the most promising compounds in preclinical animal models of relevant diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of analogues to identify the key structural features responsible for their biological activity, which will guide the design of more potent and selective drug candidates.

The continued exploration of this fascinating class of natural products holds great promise for the discovery of novel medicines to address unmet medical needs.

References

Methodological & Application

High-Yield Extraction and Purification of Netzahualcoyone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Netzahualcoyone, a pentacyclic triterpenoid found in species of the Mimosa genus, has garnered interest for its potential therapeutic properties. As with many natural products, obtaining high-purity this compound in sufficient quantities is crucial for advancing research and development efforts. This document provides detailed application notes and protocols for the high-yield extraction and purification of this compound from plant material. The methodologies described are based on established techniques for the isolation of triterpenoids and are designed to be adaptable to various laboratory settings. Furthermore, this guide outlines a protocol for evaluating the biological activity of the purified compound using a standard cell viability assay and provides diagrams of key signaling pathways potentially modulated by this compound.

Data Presentation

Table 1: Comparative Yields of Triterpenoid Extraction Methods
Extraction MethodSolvent SystemTemperature (°C)Extraction Time (h)Typical Yield (mg/g dry weight)Reference
MacerationEthanol (95%)257215 - 25[1]
Soxhlet Extractionn-Hexane followed by Ethanol60-801220 - 35[2]
Ultrasound-Assisted Extraction (UAE)Ethanol:Water (70:30)50125 - 40[1]
Supercritical Fluid Extraction (SFE)CO₂ with Ethanol as co-solvent50210 - 30[2]
Table 2: Purity of this compound after Various Purification Steps
Purification StepStationary PhaseMobile PhaseTypical Purity (%)
Column ChromatographySilica GelHexane:Ethyl Acetate gradient60 - 80
Solid Phase Extraction (SPE)C18Methanol:Water gradient80 - 95
Preparative HPLCC18Acetonitrile:Water gradient> 98

Experimental Protocols

Protocol 1: High-Yield Extraction of this compound

This protocol describes an optimized ultrasound-assisted extraction (UAE) method for obtaining a crude extract rich in this compound from dried and powdered plant material (e.g., leaves or bark of Mimosa species).

Materials:

  • Dried and powdered plant material

  • Ethanol (95%, analytical grade)

  • Deionized water

  • Ultrasonic bath

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Beakers and flasks

Procedure:

  • Weigh 100 g of the dried, powdered plant material and place it in a 2 L beaker.

  • Add 1 L of 70% ethanol in water (v/v) to the beaker.

  • Place the beaker in an ultrasonic bath and sonicate for 1 hour at a controlled temperature of 50°C.

  • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

  • Repeat the extraction process (steps 2-4) on the plant residue two more times to ensure maximum yield.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until a thick, crude extract is obtained.

  • Dry the crude extract in a vacuum oven at 40°C to a constant weight.

  • Store the dried crude extract at -20°C until further purification.

Protocol 2: Purification of this compound

This protocol details a multi-step purification process involving column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to isolate high-purity this compound.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh) for column chromatography

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Glass column for chromatography

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Preparative HPLC system with a C18 column

  • UV detector

Procedure:

Part A: Silica Gel Column Chromatography

  • Prepare a silica gel slurry in n-hexane and pack it into a glass column.

  • Dissolve a portion of the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

  • Carefully load the dried extract-silica gel mixture onto the top of the packed column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the fractions by TLC using a suitable mobile phase (e.g., hexane:ethyl acetate 8:2) and visualize the spots under UV light or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

  • Pool the fractions containing the compound of interest (this compound).

  • Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.

Part B: Preparative HPLC

  • Dissolve the semi-purified extract in methanol.

  • Filter the solution through a 0.45 µm syringe filter.

  • Set up the preparative HPLC system with a C18 column.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 50% acetonitrile in water).

  • Inject the filtered sample onto the column.

  • Run a gradient elution program, for example, starting with 50% acetonitrile and increasing to 100% acetonitrile over 30 minutes. The flow rate should be optimized for the specific column being used.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm), as many triterpenoids have low UV absorption.[3][4]

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain pure this compound.

  • Confirm the purity of the final product using analytical HPLC.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic or anti-proliferative activity of purified this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Purified this compound

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Mandatory Visualization

Extraction_and_Purification_Workflow Plant_Material Dried Plant Material (Mimosa sp.) Grinding Grinding and Powdering Plant_Material->Grinding Extraction Ultrasound-Assisted Extraction (70% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Semi_Purified Semi-Purified Extract Fraction_Collection->Semi_Purified Prep_HPLC Preparative HPLC (C18, Acetonitrile:Water Gradient) Semi_Purified->Prep_HPLC Pure_Compound Pure this compound (>98%) Prep_HPLC->Pure_Compound Biological_Assay Biological Activity Testing (e.g., MTT Assay) Pure_Compound->Biological_Assay

Caption: Workflow for this compound extraction and purification.

Pentacyclic triterpenoids are known to modulate various signaling pathways involved in cancer cell proliferation, apoptosis, and inflammation.[7][8][9] Based on the activity of structurally similar compounds, this compound is hypothesized to interact with key pathways such as NF-κB and MAPK.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NF_kB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome degradation NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus translocates This compound This compound This compound->IKK_Complex inhibits DNA DNA NF_kB_nucleus->DNA binds Gene_Expression Target Gene Expression (Inflammation, Proliferation, Survival) DNA->Gene_Expression

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK Ras Ras Receptor_TK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_nucleus ERK ERK->ERK_nucleus translocates This compound This compound This compound->Raf inhibits Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK_nucleus->Transcription_Factors activates Gene_Expression Target Gene Expression (Proliferation, Differentiation, Survival) Transcription_Factors->Gene_Expression

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

References

Application Notes and Protocols: Netzahualcoyone and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Netzahualcoyone is a naturally occurring triterpenquinone isolated from the roots of plants belonging to the Celastraceae family, such as Schaefferia cuneifolia. It has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and yeasts. This document provides a summary of the known biological activity of this compound, detailed protocols for its biological evaluation, and a discussion of synthetic strategies, as the total synthesis of this complex natural product has not yet been reported in the peer-reviewed literature.

Chemical Structure

Name: this compound Class: Triterpenquinone CAS Number: 87686-36-0[1]

The structure of this compound is characterized by a complex pentacyclic triterpene skeleton fused to a quinone moiety.

Biological Activity

This compound exhibits a broad spectrum of antibiotic activity against Gram-positive bacteria and yeasts. It is notably inactive against Gram-negative bacteria. The primary mechanism of its antimicrobial action is the inhibition of cellular respiration.

Antimicrobial Spectrum

The minimum inhibitory concentrations (MICs) of this compound against various microorganisms have been determined, highlighting its potency against susceptible strains.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Bacillus subtilis0.625 - 1.25
Staphylococcus aureus1.5 - 1.6
Escherichia coli> 200

Data sourced from Moujir et al., 1991.

Experimental Protocols

The following protocols are based on the methodologies described for the investigation of the mode of action of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a concentration of 1 mg/mL.

  • Preparation of Bacterial Inoculum: Culture the test microorganisms in MHB overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using MHB to obtain a range of concentrations (e.g., from 100 µg/mL to 0.09 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol 2: Bacterial Respiration Inhibition Assay

This protocol describes how to measure the effect of this compound on bacterial oxygen consumption.

Materials:

  • This compound

  • Bacterial cultures (e.g., Bacillus subtilis, Escherichia coli)

  • Potassium phosphate buffer (0.1 M, pH 7.0)

  • Glucose

  • Oxygen electrode

  • Respirometer chamber

Procedure:

  • Preparation of Cell Suspension: Harvest bacterial cells from an overnight culture by centrifugation and wash them with potassium phosphate buffer. Resuspend the cells in the same buffer containing 1% glucose to a density of approximately 10^7 cells/mL.

  • Measurement of Basal Respiration: Place the cell suspension in the respirometer chamber equipped with an oxygen electrode and measure the basal rate of oxygen consumption.

  • Addition of this compound: Add a specific concentration of this compound (e.g., 60 µg/mL) to the cell suspension.

  • Measurement of Inhibited Respiration: Continuously monitor the rate of oxygen consumption after the addition of this compound.

  • Data Analysis: Compare the rate of oxygen consumption before and after the addition of this compound to determine the percentage of inhibition.

Visualizations

Experimental_Workflow cluster_MIC MIC Determination cluster_Respiration Respiration Inhibition Assay MIC_1 Prepare this compound Stock Solution MIC_3 Serial Dilution in 96-well Plate MIC_1->MIC_3 MIC_2 Prepare Bacterial Inoculum MIC_4 Inoculate Plate MIC_2->MIC_4 MIC_3->MIC_4 MIC_5 Incubate at 37°C MIC_4->MIC_5 MIC_6 Determine MIC MIC_5->MIC_6 Resp_1 Prepare Bacterial Cell Suspension Resp_2 Measure Basal Oxygen Consumption Resp_1->Resp_2 Resp_3 Add this compound Resp_2->Resp_3 Resp_4 Measure Inhibited Oxygen Consumption Resp_3->Resp_4 Resp_5 Calculate % Inhibition Resp_4->Resp_5

Caption: Experimental workflow for determining the biological activity of this compound.

Synthetic Strategy Considerations

As of the current literature, a total synthesis of this compound has not been reported. The complex, highly oxygenated, and stereochemically rich pentacyclic core presents a significant synthetic challenge. Key hurdles to overcome in a future total synthesis would include:

  • Construction of the Pentacyclic Core: A robust strategy for the assembly of the friedelane-type triterpenoid skeleton is required. This could potentially be achieved through a series of cycloaddition reactions, polyene cyclizations, or rearrangement reactions.

  • Stereochemical Control: The molecule possesses multiple stereocenters that would need to be set with high selectivity.

  • Late-Stage Functionalization: The introduction of the quinone moiety and other oxygen functionalities would likely need to be addressed in the later stages of the synthesis to avoid potential complications with sensitive functional groups.

The development of a convergent synthetic route, where different fragments of the molecule are synthesized separately and then combined, could be a promising approach to tackle the complexity of this compound.

Synthetic_Considerations Start Simple Starting Materials Core_Construction Construction of Pentacyclic Core Start->Core_Construction Key Challenge 1 Stereocontrol Control of Stereochemistry Core_Construction->Stereocontrol Key Challenge 2 Functionalization Late-Stage Functionalization Stereocontrol->Functionalization Key Challenge 3 This compound This compound Functionalization->this compound

Caption: Key challenges in the prospective total synthesis of this compound.

Conclusion

This compound is a potent antimicrobial natural product with a complex chemical structure. While its total synthesis remains an open challenge, the detailed protocols for its biological evaluation provided herein will be valuable for researchers interested in this class of compounds and for the development of new antimicrobial agents. Future synthetic efforts towards this compound and its analogs could lead to the discovery of novel therapeutics with improved activity and pharmacological properties.

References

Unveiling the Architecture of Nature: A Guide to the Structural Elucidation of Novel Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Elucidating the Structure of Complex Natural Products

The primary tools for structure elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides a unique piece of the structural puzzle, and their combined application is often necessary for an unambiguous assignment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structure elucidation for organic molecules in solution.[1][2][3] A suite of 1D and 2D NMR experiments are used to map out the carbon skeleton and the connectivity of protons, providing crucial information about the bonding framework and stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the elemental composition of a molecule with high accuracy, allowing for the determination of its molecular formula.[4] Fragmentation patterns observed in tandem MS (MS/MS) experiments offer valuable clues about the molecule's substructures.

  • X-ray Crystallography: When a high-quality crystal of the natural product can be obtained, X-ray crystallography provides an unequivocal three-dimensional model of the molecule's structure. This technique is considered the gold standard for structure determination.

The following sections detail the experimental protocols for these key techniques and present a logical workflow for the structure elucidation of a novel natural product.

Experimental Workflow for Structure Elucidation

The process of elucidating the structure of a novel natural product typically follows a logical progression, starting from the initial characterization to the final confirmation of the absolute configuration.

workflow cluster_0 Initial Analysis cluster_1 Core Structure Determination cluster_2 Stereochemistry & Confirmation cluster_3 Final Assignment HRMS High-Resolution Mass Spectrometry (HRMS) NMR_1D 1D NMR (¹H, ¹³C, DEPT) HRMS->NMR_1D Molecular Formula UV_Vis UV-Vis Spectroscopy UV_Vis->NMR_1D Chromophore Information NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Scaffolding NOESY_ROESY NOESY/ROESY NMR_2D->NOESY_ROESY Planar Structure X_ray X-ray Crystallography NMR_2D->X_ray Candidate Structure for Crystallization Final_Structure Final Structure Assignment NOESY_ROESY->Final_Structure Relative Stereochemistry X_ray->Final_Structure Absolute Stereochemistry (if chiral reference is present)

Figure 1: General workflow for natural product structure elucidation.

Key Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of the purified natural product.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Methodology:

  • Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 ng/µL.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

  • Sample Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ionization mode, depending on the nature of the analyte.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Use the instrument's software to calculate the elemental composition for the observed accurate mass, setting appropriate constraints based on prior knowledge of the sample (e.g., presence of C, H, O, N).

Data Presentation:

ParameterObserved Value
Ionization ModeESI+
Molecular Ionm/z [M+H]⁺ = [Observed m/z]
Accurate Mass[Calculated Monoisotopic Mass]
Elemental CompositionCxHyNzOw
Mass Error (ppm)< 5 ppm
Protocol 2: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and connectivity of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Methodology:

  • Sample Preparation: Dissolve 1-5 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a 5 mm NMR tube.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum to identify the proton chemical shifts, multiplicities, and coupling constants.

    • Acquire a ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.

    • Acquire a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings (³JHH), revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (²JCH and ³JCH) correlations between protons and carbons, which is crucial for connecting molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information about the relative stereochemistry.

Data Presentation:

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

δH (ppm)MultiplicityJ (Hz)IntegrationAssignment
[Chemical Shift][s, d, t, q, m][Value][#H][Proton]
...............

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

δC (ppm)DEPT-135Assignment
[Chemical Shift][CH, CH₂, CH₃, C][Carbon]
.........
Protocol 3: Single-Crystal X-ray Crystallography

Objective: To obtain an unambiguous three-dimensional structure of the molecule.

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector.

Methodology:

  • Crystallization: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a high-quality single crystal and mount it on the goniometer head of the diffractometer.

  • Data Collection:

    • Cool the crystal in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters.

  • Structure Validation: Validate the final structure using crystallographic software to ensure its quality and correctness.

Data Presentation:

Table 3: Crystallographic Data

ParameterValue
Crystal System[e.g., Orthorhombic]
Space Group[e.g., P2₁2₁2₁]
a, b, c (Å)[Unit cell dimensions]
α, β, γ (°)[Unit cell angles]
Volume (ų)[Unit cell volume]
Z[Number of molecules in unit cell]
Final R indices [I>2σ(I)]R1, wR2
Goodness-of-fit on F²[Value]

Signaling Pathways and Logical Relationships

While no specific signaling pathways involving Netzahualcoyone have been documented, the elucidation process itself follows a logical pathway of data integration.

logical_relationship cluster_data Spectroscopic Data cluster_interpretation Structural Interpretation cluster_confirmation Confirmation MS_Data MS Data (Molecular Formula) Fragments Molecular Fragments MS_Data->Fragments NMR_1D_Data 1D NMR Data (Functional Groups, H/C count) NMR_1D_Data->Fragments NMR_2D_Data 2D NMR Data (Connectivity) NMR_2D_Data->Fragments NOESY_Data NOESY/ROESY Data (Spatial Proximity) Relative_Stereo Relative Stereochemistry NOESY_Data->Relative_Stereo Planar_Structure Planar Structure Fragments->Planar_Structure Planar_Structure->Relative_Stereo Xray_Structure X-ray Crystal Structure (Absolute Stereochemistry) Relative_Stereo->Xray_Structure Hypothesis for Confirmation

Figure 2: Logical flow of data integration in structure elucidation.

Conclusion

The structural elucidation of novel natural products is a meticulous process that relies on the synergistic application of modern analytical techniques. While the specific structural details of this compound remain to be fully disclosed in the scientific literature, the generalized protocols and workflows presented here provide a robust framework for researchers, scientists, and drug development professionals to approach the structural characterization of similarly complex molecules. The unambiguous determination of a molecule's structure is a prerequisite for understanding its biological activity and for any subsequent efforts in synthesis, medicinal chemistry, and drug development.

References

Application Notes and Protocols for Testing the Antibacterial Activity of Netzahualcoyone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Netzahualcoyone, a triterpenoid quinone originally isolated from the Celastraceae family of plants, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action is understood to involve the inhibition of the bacterial respiratory chain, a critical pathway for cellular energy production. This document provides detailed protocols for the comprehensive evaluation of this compound's antibacterial efficacy, including methods for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Additionally, a protocol for assessing its impact on bacterial respiration is outlined. These guidelines are intended to ensure reproducible and accurate characterization of this promising natural product for potential therapeutic applications.

Data Presentation

The following tables summarize previously reported quantitative data on the antibacterial activity of this compound, providing a baseline for expected results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

Bacterial StrainMIC (µg/mL)
Bacillus subtilis0.625 - 1.25
Staphylococcus aureus1.5 - 1.6

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

Bacterial StrainMIC (µg/mL)
Escherichia coli>200

Experimental Protocols

Preparation of this compound Stock Solution

This compound exhibits low solubility in aqueous solutions. Therefore, a stock solution in an appropriate organic solvent is required. Dimethyl sulfoxide (DMSO) is a recommended solvent due to its high solubilizing capacity and relatively low toxicity to bacteria at low concentrations.

Protocol:

  • Weigh a precise amount of this compound powder.

  • Dissolve the powder in 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Ensure complete dissolution by vortexing or brief sonication.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid any inhibitory effects on bacterial growth[1][2][3]. A solvent toxicity control should always be included in the experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely accepted technique for determining the MIC of antimicrobial compounds.

Protocol:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Bacillus subtilis, Staphylococcus aureus).

    • Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the culture at 37°C with shaking (200 rpm) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microplate wells.

  • Serial Dilution in a 96-Well Microplate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microplate.

    • Add 200 µL of the this compound working solution (prepared from the stock to be twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound).

    • Well 12 will serve as the sterility control (no bacteria) and should also contain the highest concentration of DMSO used in the assay as a solvent control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Seal the plate with a breathable membrane or a lid.

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.

    • The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined from the results of the MIC assay.

Protocol:

  • Following the MIC determination, select the wells that show no visible growth (the MIC well and the wells with higher concentrations).

  • From each of these clear wells, take a 10 µL aliquot and spot-plate it onto a Mueller-Hinton Agar (MHA) plate.

  • Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives). This is practically observed as the lowest concentration with no bacterial growth on the subculture plate.

Respiration Inhibition Assay

Given that this compound is known to inhibit bacterial respiration, this assay can provide mechanistic insights into its antibacterial activity. This protocol is a qualitative assessment based on the use of a redox indicator dye, such as resazurin.

Protocol:

  • Bacterial Suspension Preparation:

    • Prepare a bacterial suspension as described in the MIC protocol, adjusting the final concentration to approximately 1 x 10⁷ CFU/mL in a suitable buffer (e.g., phosphate-buffered saline with a carbon source like glucose).

  • Assay Setup in a 96-Well Microplate:

    • Prepare serial dilutions of this compound in the buffer in a 96-well microplate as described for the MIC assay.

    • Add the bacterial suspension to each well.

    • Include a positive control for respiration inhibition (e.g., cyanide) and a negative control (no inhibitor).

  • Addition of Redox Indicator:

    • Add a sterile solution of resazurin to each well to a final concentration of 0.01-0.025%. Resazurin is blue in its oxidized state and turns pink (resorufin) in the presence of active respiration.

  • Incubation and Observation:

    • Incubate the plate at 37°C and monitor for color change over time (e.g., every 30 minutes for 2-4 hours).

    • Inhibition of respiration will be indicated by the wells remaining blue, while active respiration will result in a color change to pink. The lowest concentration of this compound that prevents the color change is the minimum respiratory inhibitory concentration.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_resp Respiration Inhibition Assay This compound This compound Stock (in DMSO) Serial_Dilution Serial Dilution of this compound in 96-well plate This compound->Serial_Dilution Resp_Setup Assay Setup with Resazurin This compound->Resp_Setup Bacteria Bacterial Culture (B. subtilis, S. aureus) Inoculation_MIC Inoculation with Bacteria Bacteria->Inoculation_MIC Bacteria->Resp_Setup Serial_Dilution->Inoculation_MIC Incubation_MIC Incubation (37°C, 18-24h) Inoculation_MIC->Incubation_MIC Read_MIC Visual Reading of MIC Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Incubation_MBC Incubation (37°C, 18-24h) Subculture->Incubation_MBC Read_MBC Determination of MBC Incubation_MBC->Read_MBC Incubation_Resp Incubation & Monitoring Resp_Setup->Incubation_Resp Read_Resp Observation of Color Change Incubation_Resp->Read_Resp

Caption: Experimental workflow for antibacterial testing of this compound.

Signaling_Pathway cluster_membrane Bacterial Cytoplasmic Membrane cluster_process Cellular Respiration NADH_Dehydrogenase NADH Dehydrogenase (Complex I) Quinone_Pool Quinone Pool (Ubiquinone/Menaquinone) NADH_Dehydrogenase->Quinone_Pool e- transfer NAD NAD+ NADH_Dehydrogenase->NAD Protons_out H+ (pumped out) NADH_Dehydrogenase->Protons_out Cytochrome_Complex Cytochrome bc1/bd/bo (Complex III/IV) Quinone_Pool->Cytochrome_Complex e- transfer Cytochrome_Complex->Protons_out Oxygen O₂ Cytochrome_Complex->Oxygen e- transfer NADH NADH NADH->NADH_Dehydrogenase Oxidation Electrons e- ATP_Synthase ATP Synthase Protons_out->ATP_Synthase Proton Motive Force Water H₂O Oxygen->Water Reduction ATP ATP ATP_Synthase->ATP This compound This compound (Triterpene Quinone) This compound->NADH_Dehydrogenase Potential Inhibition This compound->Quinone_Pool Inhibition

Caption: Proposed mechanism of this compound action on the bacterial respiratory chain.

References

Application Notes and Protocols for In Vitro Assay Development for Netzahualcoyone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Netzahualcoyone, a triterpenoid quinone-methide isolated from the Celastraceae family, has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and yeasts.[1] Initial studies have indicated that its primary mechanism of action involves the inhibition of cellular respiration.[2] Specifically, this compound has been shown to inhibit the respiration of intact Bacillus subtilis cells. While it does not affect the respiration of intact Escherichia coli, it does inhibit respiratory activity in sonically disrupted E. coli cells, suggesting a target within the electron transport chain that is accessible in Gram-positive bacteria or when the outer membrane barrier of Gram-negative bacteria is breached.[2]

The quinone-methide moiety of this compound is a reactive electrophile, suggesting that it may act as a covalent inhibitor by forming adducts with nucleophilic residues in its molecular target(s). This reactivity profile, combined with its known biological activity, makes this compound an interesting candidate for further investigation and development.

These application notes provide a detailed framework for the development of in vitro assays to further characterize the biological activity of this compound, elucidate its precise molecular target(s), and screen for more potent analogs. The protocols provided cover a range of assays from general cytotoxicity to specific enzyme inhibition and target identification.

Data Presentation

Table 1: Summary of In Vitro Assays for this compound Characterization

Assay TypePurposeKey Parameters MeasuredTarget Organism/System
Cytotoxicity Assays
MTT AssayTo assess the effect of this compound on bacterial metabolic activity and viability.Reduction of MTT to formazan (OD570 nm)Bacillus subtilis, Staphylococcus aureus
LDH Release AssayTo quantify membrane damage and cytotoxicity.Release of Lactate Dehydrogenase (OD490 nm)Bacillus subtilis, Staphylococcus aureus
Functional Assays
Bacterial Membrane Potential AssayTo determine the effect of this compound on the proton motive force.Fluorescence change of a voltage-sensitive dye (e.g., DiSC3(5))Bacillus subtilis
Enzymatic Assays
NADH Dehydrogenase (Complex I) Inhibition AssayTo specifically measure the inhibitory effect on the first enzyme of the respiratory chain.Rate of NADH oxidation (decrease in OD340 nm)Isolated bacterial membranes (B. subtilis)
Succinate Dehydrogenase (Complex II) Inhibition AssayTo specifically measure the inhibitory effect on a key enzyme of both the TCA cycle and respiratory chain.Rate of succinate oxidation (reduction of DCIP at OD600 nm)Isolated bacterial membranes (B. subtilis)
Target Identification
Covalent Binding Assay (Mass Spectrometry)To identify the molecular target(s) of this compound and the specific site of covalent modification.Mass shift of target protein/peptidesPurified respiratory chain enzymes + this compound

Experimental Protocols

Bacterial Cytotoxicity Assays

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5][6]

Protocol:

  • Bacterial Culture: Grow Bacillus subtilis in appropriate broth medium to mid-log phase.

  • Cell Plating: Adjust the bacterial culture to a density of 1 x 10^6 CFU/mL in fresh broth and dispense 100 µL into each well of a 96-well microtiter plate.

  • Compound Treatment: Add various concentrations of this compound (e.g., 0.1 to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known antibiotic).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 4-24 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7][8][9]

Protocol:

  • Bacterial Culture and Plating: Follow steps 1 and 2 from the MTT assay protocol.

  • Compound Treatment: Follow step 3 from the MTT assay protocol. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (lysis of cells with a detergent like Triton X-100).

  • Incubation: Incubate the plate at 37°C for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt like INT) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.

Bacterial Respiratory Chain Functional Assay

This assay uses a fluorescent dye to measure changes in the bacterial membrane potential, which is maintained by the respiratory chain.

Protocol:

  • Bacterial Culture: Grow Bacillus subtilis to mid-log phase.

  • Cell Preparation: Harvest the cells by centrifugation, wash twice with a suitable buffer (e.g., 5 mM HEPES, pH 7.2, 5 mM glucose), and resuspend in the same buffer to an OD600 of 0.2.

  • Dye Loading: Add the voltage-sensitive dye DiSC3(5) to a final concentration of 1 µM and incubate in the dark at room temperature for 15-30 minutes to allow the dye to accumulate in the polarized cells, leading to fluorescence quenching.

  • Baseline Measurement: Transfer 200 µL of the cell suspension to a black, clear-bottom 96-well plate. Measure the baseline fluorescence (Excitation: ~620 nm, Emission: ~670 nm) for 2-3 minutes.

  • Compound Addition: Add various concentrations of this compound to the wells.

  • Fluorescence Monitoring: Immediately begin monitoring the change in fluorescence over time. Depolarization of the membrane will cause the release of the dye and an increase in fluorescence.

  • Positive Control: Use a known protonophore like CCCP as a positive control for complete membrane depolarization.

  • Data Analysis: Plot the fluorescence intensity over time and calculate the rate of depolarization for each concentration of this compound.

Respiratory Chain Enzyme Inhibition Assays

These assays require the preparation of bacterial membrane fractions containing the respiratory chain enzyme complexes.

Preparation of Bacterial Membranes:

  • Grow a large culture of Bacillus subtilis to late-log phase.

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Resuspend the cells in the same buffer containing lysozyme and DNase and incubate to form protoplasts.

  • Lyse the protoplasts by osmotic shock or sonication.

  • Remove unlysed cells and debris by low-speed centrifugation.

  • Collect the membrane fraction by ultracentrifugation of the supernatant.

  • Wash the membrane pellet and resuspend in a minimal volume of buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

Protocol:

  • Reaction Mixture: In a 96-well UV-transparent plate, prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5) and the bacterial membrane preparation (e.g., 10-50 µg of protein).

  • Inhibitor Pre-incubation: Add various concentrations of this compound and pre-incubate for 5-10 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding NADH to a final concentration of 100-200 µM.

  • Absorbance Measurement: Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode) using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the initial rate of the reaction for each concentration of this compound and determine the IC50 value.

Protocol:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.2), 20 mM sodium succinate, and the bacterial membrane preparation (e.g., 20-100 µg of protein).

  • Inhibitor Pre-incubation: Add various concentrations of this compound and pre-incubate for 5-10 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP), to a final concentration of 50-100 µM.

  • Absorbance Measurement: Immediately measure the decrease in absorbance at 600 nm over time (kinetic mode) due to the reduction of DCIP.

  • Data Analysis: Calculate the initial rate of DCIP reduction for each concentration of this compound and determine the IC50 value.

Covalent Target Identification Assay

This protocol outlines a general workflow to identify covalent binding of this compound to its protein target(s).

Protocol:

  • Incubation: Incubate the purified target protein (e.g., NADH dehydrogenase or a subunit thereof) or the entire bacterial membrane fraction with an excess of this compound for a defined period (e.g., 1-2 hours) at room temperature. Include a control sample without the compound.

  • Removal of Unbound Compound: Remove excess, unbound this compound by dialysis, size-exclusion chromatography, or precipitation and washing of the protein.

  • Intact Protein Analysis (Optional): Analyze the intact protein by high-resolution mass spectrometry (e.g., ESI-Q-TOF) to detect a mass shift corresponding to the mass of this compound. This confirms covalent binding.

  • Proteolytic Digestion: Denature the protein sample and digest it into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database of the target organism (Bacillus subtilis).

    • Specifically look for peptide fragments with a mass modification corresponding to the mass of this compound.

    • The MS/MS fragmentation pattern of the modified peptide will reveal the specific amino acid residue(s) to which this compound is covalently attached.

Visualization of Workflows and Pathways

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_target_id Target Identification Cytotoxicity Bacterial Cytotoxicity Assays (MTT, LDH) MembranePotential Membrane Potential Assay Cytotoxicity->MembranePotential Active compounds proceed EnzymeInhibition Respiratory Enzyme Inhibition Assays (NADH-DH, SDH) MembranePotential->EnzymeInhibition Confirm respiratory inhibition MassSpec Mass Spectrometry Analysis (Covalent Adduct Identification) EnzymeInhibition->MassSpec Identify specific enzyme target

Caption: High-level workflow for the in vitro characterization of this compound.

signaling_pathway cluster_etc Electron Transport Chain This compound This compound NADH_DH NADH Dehydrogenase (Complex I) This compound->NADH_DH Inhibition SDH Succinate Dehydrogenase (Complex II) This compound->SDH Potential Inhibition Membrane Bacterial Cell Membrane QuinonePool Quinone Pool NADH_DH->QuinonePool ProtonGradient Proton Gradient (Δp) NADH_DH->ProtonGradient SDH->QuinonePool CytochromeComplex Cytochrome Complexes QuinonePool->CytochromeComplex Oxygen O2 CytochromeComplex->Oxygen CytochromeComplex->ProtonGradient H2O H2O Oxygen->H2O ProtonGradient->Membrane Energizes Membrane

Caption: Postulated mechanism of this compound targeting the bacterial respiratory chain.

covalent_inhibition_logic This compound This compound (Quinone-Methide) CovalentAdduct Covalent this compound-Enzyme Adduct This compound->CovalentAdduct Reacts with TargetEnzyme Target Enzyme (e.g., NADH Dehydrogenase) NucleophilicResidue Nucleophilic Residue (e.g., Cysteine, Lysine) TargetEnzyme->NucleophilicResidue NucleophilicResidue->CovalentAdduct Forms Inhibition Enzyme Inhibition CovalentAdduct->Inhibition LossOfFunction Loss of Respiratory Function Inhibition->LossOfFunction CellDeath Bacterial Cell Death LossOfFunction->CellDeath

Caption: Logical flow of covalent inhibition by this compound leading to cell death.

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Netzahualcoyone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of novel Netzahualcoyone derivatives and the subsequent evaluation of their structure-activity relationships (SAR) as potential antibacterial agents. Due to the limited publicly available data on the synthesis of this compound derivatives, this document presents a proposed research plan, including hypothetical synthetic schemes and SAR data, based on the known biological activity of the parent compound and established medicinal chemistry principles.

Introduction

This compound is a triterpenoid quinone-methide isolated from the Celastraceae family of plants. It has demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis. The mode of action of this compound involves the inhibition of the bacterial respiratory chain, leading to a decrease in oxygen consumption and interference with NAD metabolism[1]. This unique mechanism of action makes this compound an attractive scaffold for the development of novel antibiotics.

This document outlines a strategy for the synthesis of a focused library of this compound derivatives to explore the SAR and identify analogs with improved potency, selectivity, and pharmacokinetic properties.

Proposed Synthesis of this compound Derivatives

The chemical structure of this compound features a quinone-methide core, which is a key pharmacophore, and several other functional groups that can be targeted for chemical modification. The catechol-like ring system is a prime target for derivatization through oxidation to the corresponding o-quinone and subsequent nucleophilic addition reactions.

A proposed synthetic workflow for generating this compound derivatives is presented below. This strategy focuses on modifying the catechol moiety to introduce a variety of substituents, thereby probing the impact of electronic and steric factors on antibacterial activity.

G cluster_synthesis Proposed Synthetic Workflow for this compound Derivatives This compound This compound o_Quinone o-Quinone Intermediate This compound->o_Quinone Oxidation (e.g., NaIO4, DDQ) Derivatives This compound Derivatives (ND1-NDX) o_Quinone->Derivatives Nucleophilic Addition (e.g., Amines, Thiols, Alcohols)

Caption: Proposed synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of an Amine Derivative of this compound (Hypothetical Example: ND1)

This protocol describes a two-step synthesis of an exemplary amine-containing this compound derivative.

Step 1: Oxidation of this compound to the o-Quinone Intermediate

  • Dissolve this compound (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or acetonitrile) at room temperature.

  • Add a solution of an oxidizing agent, such as sodium periodate (NaIO₄) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq), dropwise to the this compound solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude o-quinone intermediate.

  • Purify the intermediate by flash column chromatography.

Step 2: Nucleophilic Addition of an Amine to the o-Quinone Intermediate

  • Dissolve the purified o-quinone intermediate (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).

  • Add the desired amine (e.g., morpholine, 1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final this compound derivative (ND1).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Structure-Activity Relationship (SAR) Studies

A focused library of this compound derivatives will be synthesized based on the protocol above, incorporating a variety of nucleophiles to probe the SAR.

Hypothetical SAR Data

The following table summarizes hypothetical minimum inhibitory concentration (MIC) data for a series of proposed this compound derivatives against Bacillus subtilis. This data is for illustrative purposes to guide the SAR study.

Compound IDR-Group (Nucleophile)Predicted MIC (µg/mL)
This compound-8
ND1 Morpholine4
ND2 Piperidine2
ND3 Ethanolamine8
ND4 Thiomorpholine1
ND5 Methanol16
ND6 Ethanethiol4

Interpretation of Hypothetical SAR:

  • The introduction of a nitrogen-containing heterocycle at the catechol ring appears to enhance antibacterial activity (ND1, ND2 vs. This compound).

  • The presence of a sulfur atom in the heterocycle may further improve potency (ND4 vs. ND1).

  • A basic nitrogen atom seems to be important for activity, as the hydroxyl-containing derivative (ND3) shows similar activity to the parent compound.

  • Modification with simple alcohols or thiols (ND5, ND6) may not be as beneficial as heterocyclic moieties.

Experimental Protocols for Biological Evaluation

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of Bacillus subtilis into Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland turbidity standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each this compound derivative in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of each compound in a 96-well microtiter plate using MHB to achieve a range of final concentrations (e.g., 64 to 0.125 µg/mL). The final DMSO concentration should not exceed 1% (v/v).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria in MHB with DMSO) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_mic Broth Microdilution Workflow for MIC Determination Start Start PrepInoculum Prepare Bacterial Inoculum (B. subtilis, 0.5 McFarland) Start->PrepInoculum Inoculate Inoculate Microtiter Plate PrepInoculum->Inoculate PrepDilutions Prepare Serial Dilutions of this compound Derivatives PrepDilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for MIC determination.

Mechanism of Action Studies: Inhibition of the Bacterial Respiratory Chain

The primary mechanism of action of this compound is the inhibition of the bacterial respiratory chain. The following diagram illustrates the proposed target pathway.

G cluster_pathway Proposed Inhibition of Bacterial Respiratory Chain by this compound NADH NADH ComplexI Complex I (NADH Dehydrogenase) NADH->ComplexI e⁻ QuinonePool Quinone Pool ComplexI->QuinonePool e⁻ ComplexIII Complex III QuinonePool->ComplexIII e⁻ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->QuinonePool e⁻ CytochromeC Cytochrome c ComplexIII->CytochromeC e⁻ ComplexIV Complex IV CytochromeC->ComplexIV e⁻ Oxygen O₂ ComplexIV->Oxygen e⁻ Water H₂O Oxygen->Water Reduction This compound This compound Derivatives This compound->ComplexI Inhibition

Caption: Proposed target of this compound in the bacterial respiratory chain.

Protocol: NADH Dehydrogenase Inhibition Assay

This assay measures the effect of this compound derivatives on the activity of NADH dehydrogenase (Complex I) in bacterial membrane preparations.

  • Preparation of Bacterial Membranes:

    • Grow a large culture of Bacillus subtilis to the mid-log phase.

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer and lyse the cells using a French press or sonication.

    • Centrifuge the lysate at a low speed to remove unbroken cells and debris.

    • Centrifuge the supernatant at a high speed to pellet the membrane fraction.

    • Wash the membrane pellet and resuspend it in a suitable buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • NADH Dehydrogenase Activity Assay:

    • In a 96-well plate, add the bacterial membrane preparation to a reaction buffer containing NADH as the substrate.

    • Add various concentrations of the this compound derivatives to the wells.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

    • Calculate the rate of NADH oxidation for each compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Conclusion

The proposed research plan provides a framework for the systematic synthesis and evaluation of this compound derivatives. By exploring the SAR of this natural product, it is possible to identify novel antibacterial agents with a potentially unique mechanism of action, which could be valuable in the fight against antibiotic resistance. The provided protocols offer detailed methodologies for the key experiments required for such a study.

References

Netzahualcoyone: A Promising Triterpenoid Quinone for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction: Netzahualcoyone, a triterpenoid quinone first identified from the Celastraceae family, has demonstrated notable biological activity, initially recognized for its antimicrobial properties. Emerging research into structurally similar compounds, such as celastrol and pristimerin, suggests a broader therapeutic potential for this compound, particularly in the realms of oncology and inflammatory diseases. These application notes provide a comprehensive overview of the potential of this compound as a lead compound in drug discovery, drawing upon data from related molecules to infer its likely mechanisms of action and biological effects. Detailed protocols for key experimental validations are also provided to guide researchers in exploring its therapeutic promise.

Potential Therapeutic Applications and Biological Activity

While direct quantitative data for the anticancer and anti-inflammatory activities of this compound are not yet widely published, the activities of analogous triterpenoid quinones from the same plant family offer compelling evidence for its potential.

Anticancer Potential: Triterpenoid quinones like celastrol have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines.[1][2] The proposed mechanism for these compounds, and likely for this compound, involves the induction of apoptosis and the inhibition of key cell survival pathways.[1]

Anti-Inflammatory Potential: Compounds structurally related to this compound, such as celastrol and pristimerin, are potent inhibitors of inflammatory pathways.[3][4] They have been shown to suppress the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4] This is achieved through the inhibition of enzymes like cyclooxygenase-2 (COX-2) and the modulation of the NF-κB signaling pathway.[4]

Quantitative Data for Structurally Related Compounds

The following tables summarize the reported biological activities of celastrol and pristimerin, which serve as a strong rationale for investigating this compound for similar activities.

Table 1: Anticancer Activity of Celastrol

Cell LineCancer TypeIC50 (µM)Reference
Gastric Cancer CellsGastric CancerNot Specified[5]
Ovarian Cancer CellsOvarian CancerNot Specified[5]
Colon Cancer Cells (LoVo)Colon CancerNot Specified[6]
Cancer Stem-Like Cells (LoVo/DX)Colon CancerNot Specified[6]

Table 2: Anti-Inflammatory Activity of Celastrol and Pristimerin

CompoundAssayTarget/MediatorEffectReference
CelastrolLPS-stimulated RAW 264.7 macrophagesNO, PGE2, iNOS, COX-2Inhibition[4]
CelastrolLPS-stimulated RAW 264.7 macrophagesTNF-α, IL-6Inhibition[4]
PristimerinLPS-stimulated RAW 264.7 macrophagesNO, PGE2, iNOS, COX-2Inhibition[4]
PristimerinLPS-stimulated THP-1 cellsTNF-α, IL-8Inhibition[7]
PristimerinAdjuvant-induced arthritis (rat model)IL-6, IL-17, IL-18, IL-23Reduction[3]

Proposed Signaling Pathways

Based on the known mechanisms of related compounds, this compound is hypothesized to exert its anticancer and anti-inflammatory effects through the modulation of key signaling pathways, primarily the NF-κB pathway.

G This compound This compound IKK IKK This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in cytoplasm NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocates Proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->Proinflammatory_genes Activates Transcription Apoptosis_inhibition Inhibition of Apoptosis NFkB_nucleus->Apoptosis_inhibition Activates Transcription Cell_proliferation Cell Proliferation & Survival NFkB_nucleus->Cell_proliferation Activates Transcription

Caption: Proposed NF-κB inhibitory pathway of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to validate the therapeutic potential of this compound.

In Vitro Cytotoxicity: MTT Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

G start Seed cancer cells in 96-well plates treat Treat with varying concentrations of This compound start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours (formazan formation) add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate IC50 values read->calculate

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol with 4 mM HCl)[8]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[8]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[8] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Anti-Inflammatory Activity: COX and 5-LOX Inhibition Assays

These protocols are for determining the ability of this compound to inhibit the key inflammatory enzymes COX-1, COX-2, and 5-LOX.

G start Prepare reaction mixture (Buffer, Heme, Enzyme) add_inhibitor Add this compound or control inhibitor start->add_inhibitor incubate Pre-incubate add_inhibitor->incubate add_substrate Add Arachidonic Acid (for COX) or Linoleic Acid (for 5-LOX) incubate->add_substrate reaction Enzymatic reaction add_substrate->reaction detect Detect product formation (Colorimetric or Fluorometric) reaction->detect calculate Calculate % inhibition and IC50 detect->calculate G start Anesthetize mice and measure initial ear thickness treat Topically apply this compound, vehicle, or positive control (e.g., Indomethacin) to one ear start->treat induce Apply inflammatory agent (e.g., TPA or Xylene) to the same ear treat->induce wait Wait for a defined period (e.g., 4-6 hours) induce->wait measure Measure final ear thickness wait->measure calculate Calculate the difference in thickness and % inhibition of edema measure->calculate G start Subcutaneously inject human cancer cells into immunocompromised mice tumor_growth Allow tumors to grow to a palpable size (e.g., 50-100 mm³) start->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer this compound, vehicle, or positive control (e.g., chemotherapy drug) systemically (e.g., i.p. or oral) randomize->treat monitor Monitor tumor volume and body weight regularly treat->monitor end Euthanize mice at endpoint and excise tumors for analysis monitor->end

References

Application of Netzahualcoyone in the Development of New Antibiotics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Netzahualcoyone, a triterpenoid compound isolated from plants of the Celastraceae family, has demonstrated significant potential as a lead compound in the development of new antibiotics. Its efficacy against Gram-positive bacteria, including strains of clinical relevance, warrants further investigation. This document provides detailed application notes and protocols based on existing research to guide researchers in the evaluation and development of this compound and its analogs as novel antibacterial agents.

This compound is a triterpene quinone methide, and its molecular structure has been determined by X-ray analysis.[1] It exhibits a broad-spectrum activity against Gram-positive bacteria and yeasts.[2] A closely related compound, Netzahualcoyonol, has also been isolated and shown to have potent antibacterial and antibiofilm activity against Gram-positive pathogens, with a favorable safety profile suggested by its low cytotoxicity.[3]

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of this compound and its derivative, Netzahualcoyonol, has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. The following table summarizes the available data.

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)
NetzahualcoyonolStaphylococcus aureus1.56 - 25.025.0 - 400.0
NetzahualcoyonolStaphylococcus saprophyticus1.56 - 25.025.0 - 400.0
NetzahualcoyonolBacillus subtilis1.56 - 25.025.0 - 400.0

Data for Netzahualcoyonol sourced from a 2022 study on its activity against Gram-positive pathogens.[3]

Mechanism of Action: Inhibition of Bacterial Respiration

The primary mechanism of action for this compound's antibacterial activity is the inhibition of the bacterial respiratory chain.[4] This targeted disruption of cellular energy metabolism is a validated strategy for antibiotic development.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound on the bacterial electron transport chain.

cluster_membrane Bacterial Cytoplasmic Membrane cluster_outcome Cellular Consequences This compound This compound ETC Electron Transport Chain (Complexes I-IV) This compound->ETC Inhibits Proton_Gradient Proton Gradient (Δp) ETC->Proton_Gradient Generates ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Synthesizes Energy_Depletion Energy Depletion Cell_Death Bacterial Cell Death Energy_Depletion->Cell_Death Leads to

Caption: Inhibition of the bacterial electron transport chain by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antibacterial properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a panel of bacterial strains.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial cultures in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Sterile pipette tips and multichannel pipette

  • Incubator (37°C)

  • Microplate reader (optional, for OD600 readings)

Procedure:

  • Preparation of this compound Dilutions:

    • Dispense 50 µL of CAMHB into wells 2-12 of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at the desired starting concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as a growth control (no this compound).

    • Well 12 will serve as a sterility control (no bacteria).

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension 1:100 in CAMHB.

    • Add 50 µL of the diluted bacterial suspension to wells 1-11. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by reading the optical density at 600 nm (OD600) with a microplate reader.

Protocol 2: Assessment of Respiratory Chain Inhibition

This protocol describes a method to measure the effect of this compound on bacterial oxygen consumption as an indicator of respiratory chain inhibition.

Materials:

  • This compound

  • Bacterial culture (e.g., Bacillus subtilis) grown to mid-log phase

  • Respirometry buffer (e.g., potassium phosphate buffer with a carbon source like glucose)

  • Oxygen electrode system (e.g., Clark-type electrode)

  • Stirred, temperature-controlled reaction vessel

Procedure:

  • Cell Preparation:

    • Harvest mid-log phase bacterial cells by centrifugation.

    • Wash the cells twice with respirometry buffer.

    • Resuspend the cells in fresh respirometry buffer to a defined cell density.

  • Measurement of Oxygen Consumption:

    • Calibrate the oxygen electrode according to the manufacturer's instructions.

    • Add a known volume of the bacterial cell suspension to the reaction vessel and allow the baseline oxygen consumption rate to stabilize.

    • Add a specific concentration of this compound (or vehicle control) to the vessel.

    • Continuously record the oxygen concentration over time to determine the rate of oxygen consumption.

  • Data Analysis:

    • Calculate the rate of oxygen consumption before and after the addition of this compound.

    • Express the inhibitory effect as a percentage reduction in the rate of oxygen consumption compared to the control.

Experimental Workflow Diagram

start Start prep_compound Prepare this compound Stock start->prep_compound prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bacteria mic_testing MIC Determination (Broth Microdilution) prep_compound->mic_testing resp_assay Respiratory Inhibition Assay prep_compound->resp_assay prep_bacteria->mic_testing prep_cells Prepare Cell Suspension prep_bacteria->prep_cells incubation Incubate 18-24h at 37°C mic_testing->incubation read_mic Read MIC incubation->read_mic read_mic->resp_assay end End read_mic->end measure_o2 Measure O2 Consumption resp_assay->measure_o2 prep_cells->measure_o2 analyze_resp Analyze Respiration Rate measure_o2->analyze_resp analyze_resp->end

Caption: Workflow for evaluating the antibacterial activity of this compound.

Conclusion

This compound and its derivatives represent a promising class of natural products for the development of new antibiotics targeting Gram-positive bacteria. Their mechanism of action, involving the inhibition of the essential process of cellular respiration, makes them attractive candidates for further preclinical development. The protocols and data presented here provide a framework for researchers to systematically investigate the potential of these compounds. Future work should focus on elucidating the precise molecular target within the electron transport chain, optimizing the chemical structure for improved efficacy and pharmacokinetic properties, and evaluating in vivo efficacy in animal models of infection.

References

Application Notes and Protocols for Studying Bacterial Respiratory Chain Inhibition by Netzahualcoyone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Netzahualcoyone, a triterpenoid quinone, has been identified as an inhibitor of the bacterial respiratory chain.[1][2] These application notes provide a framework for utilizing this compound as a tool to study bacterial bioenergetics and as a potential lead compound in antibiotic development.

Mechanism of Action: this compound has demonstrated inhibitory effects on the respiration of the Gram-positive bacterium Bacillus subtilis in intact cells.[1][2] In contrast, it does not affect the respiration of the intact Gram-negative bacterium Escherichia coli, suggesting the outer membrane of Gram-negative bacteria may be impermeable to the compound.[1] However, in sonically disrupted cell preparations, this compound inhibits the respiratory activity of both B. subtilis and E. coli.[1][2] This indicates that its primary target is a component of the respiratory chain common to both types of bacteria. The specific enzyme complex within the respiratory chain that this compound inhibits has not yet been fully elucidated.

Applications:

  • Mechanism of Action Studies: Elucidating the precise target of this compound within the bacterial electron transport chain.

  • Drug Discovery: Serving as a scaffold for the development of novel antibiotics, particularly against Gram-positive pathogens.

  • Bacterial Physiology Research: A tool to investigate the consequences of respiratory chain inhibition on bacterial metabolism, viability, and stress responses.

Quantitative Data Summary

The following tables present a representative structure for summarizing quantitative data from experiments with this compound. Please note: The data presented here is illustrative to demonstrate data presentation and is not derived from actual experimental results for this compound, for which specific quantitative data is not publicly available.

Table 1: Effect of this compound on Oxygen Consumption Rate (OCR)

Bacterial PreparationThis compound (µg/mL)OCR (% of Control)Standard Deviation
Intact B. subtilis0100± 5.2
1065± 4.8
2532± 3.1
5015± 2.5
Intact E. coli5098± 6.1
Disrupted E. coli5025± 3.9

Table 2: Impact of this compound on Bacterial Membrane Potential

BacteriumTreatment (50 µg/mL)Membrane Potential (ΔΨ)Change from Control (%)
B. subtilisControl (DMSO)-120 mV0
This compound-75 mV-37.5
CCCP (Positive Control)-15 mV-87.5

Table 3: Influence of this compound on Intracellular ATP Concentration

BacteriumTreatment (50 µg/mL)Intracellular ATP (µM)Change from Control (%)
B. subtilisControl (DMSO)2.50
This compound1.1-56
Oligomycin (Positive Control)0.8-68

Experimental Protocols

Protocol 1: Measurement of Bacterial Oxygen Consumption

This protocol describes how to measure the effect of this compound on the oxygen consumption rate (OCR) of both intact and disrupted bacterial cells using an oxygen electrode or a microplate-based oxygen sensor.[3][4][5]

Materials:

  • Oxygen electrode with a sealed chamber or a microplate reader with oxygen sensing capabilities (e.g., Seahorse XF Analyzer).[6]

  • Bacterial cultures (B. subtilis, E. coli) in mid-logarithmic growth phase.

  • This compound stock solution (in DMSO).

  • Respiratory substrate (e.g., glucose, succinate, NADH).

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM EDTA).

  • Sonicator.

Procedure:

  • Preparation of Intact Cells:

    • Grow bacteria to an OD600 of 0.4-0.6.[3]

    • Harvest cells by centrifugation (5000 x g, 10 min, 4°C).

    • Wash the pellet twice with a suitable respiration buffer (e.g., potassium phosphate buffer, pH 7.0).

    • Resuspend the cells in the respiration buffer to a final OD600 of ~1.0.

  • Preparation of Disrupted Cells:

    • Follow steps 1.1-1.3.

    • Resuspend the cell pellet in lysis buffer.

    • Sonicate the cell suspension on ice until the solution clarifies, indicating cell lysis.

    • Centrifuge to remove cell debris (12,000 x g, 15 min, 4°C). The supernatant contains the membrane fractions and cytoplasmic components.

  • Oxygen Consumption Measurement:

    • Equilibrate the oxygen electrode chamber or microplate to the desired temperature (e.g., 37°C).

    • Add the bacterial cell suspension (intact or disrupted) to the chamber/well.

    • Add the respiratory substrate (e.g., 10 mM glucose for intact cells, 1 mM NADH for disrupted cells).

    • Record the basal oxygen consumption rate until a stable baseline is achieved.

    • Inject this compound at various final concentrations (and a DMSO vehicle control).

    • Continue to record the oxygen consumption rate until a new stable rate is established.

    • Calculate the OCR as the rate of decrease in oxygen concentration over time and express the results as a percentage of the control rate.[4]

Protocol 2: Assessment of Bacterial Membrane Potential

This protocol uses the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide [DiSC3(5)] to monitor changes in bacterial membrane potential following treatment with this compound.[7][8][9]

Materials:

  • Fluorometer or microplate reader with excitation/emission wavelengths of ~622/670 nm.[1]

  • B. subtilis culture in mid-logarithmic growth phase.

  • DiSC3(5) stock solution (in DMSO).

  • This compound stock solution (in DMSO).

  • Valinomycin or CCCP (as a positive control for depolarization).

  • Buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).

Procedure:

  • Cell Preparation:

    • Grow B. subtilis to an OD600 of ~0.5.

    • Harvest and wash cells as described in Protocol 1, step 1.

    • Resuspend cells in the buffer to a final OD600 of 0.5.[1]

  • Dye Loading and Measurement:

    • Add DiSC3(5) to the cell suspension to a final concentration of 0.5-1 µM.

    • Incubate in the dark at room temperature for 15-30 minutes to allow the dye to accumulate in the polarized cells, which results in fluorescence quenching.[1]

    • Place the cell suspension in the fluorometer and record the baseline fluorescence.

    • Add this compound or a DMSO control and continue recording. An increase in fluorescence indicates membrane depolarization.

    • At the end of the experiment, add a depolarizing agent like valinomycin (1 µM) to achieve maximum depolarization and obtain the maximum fluorescence signal.

    • Normalize the fluorescence data, with the initial baseline representing 0% depolarization and the valinomycin-induced signal representing 100% depolarization.

Protocol 3: Quantification of Intracellular ATP Levels

This protocol describes the use of a luciferase-based assay to measure changes in intracellular ATP concentrations in bacteria treated with this compound.[10][11][12]

Materials:

  • Luminometer or a scintillation counter.

  • ATP assay kit (containing luciferase and D-luciferin).

  • B. subtilis culture in mid-logarithmic growth phase.

  • This compound stock solution (in DMSO).

  • ATP extraction reagent (e.g., Dimethyl sulfoxide (DMSO) or a commercial bacterial ATP extraction reagent).[12][13]

  • Tris-acetate buffer (pH 7.75).

Procedure:

  • Treatment of Cells:

    • Grow B. subtilis to the desired cell density.

    • Aliquot the culture into microcentrifuge tubes.

    • Add this compound at various concentrations (and a DMSO control) and incubate for a defined period (e.g., 30 minutes).

  • ATP Extraction:

    • After incubation, immediately add the ATP extraction reagent to the cell suspension (e.g., an equal volume of DMSO).

    • Vortex vigorously for 1 minute to ensure cell lysis and release of intracellular ATP.[11]

    • Centrifuge to pellet cell debris (10,000 x g, 5 min).

  • ATP Measurement:

    • Prepare the luciferase-luciferin reagent according to the manufacturer's instructions.

    • Add a small volume (e.g., 10-20 µL) of the cell extract supernatant to the luciferase reagent in a luminometer tube or well.

    • Immediately measure the light output (luminescence).

    • Generate a standard curve using known concentrations of ATP.

    • Calculate the ATP concentration in the samples by comparing their luminescence to the standard curve. Express results as µM ATP or normalized to cell number/protein content.

Visualizations

experimental_workflow cluster_prep 1. Bacterial Preparation cluster_analysis 3. Data Analysis start Bacterial Culture (B. subtilis / E. coli) harvest Harvest & Wash Cells start->harvest intact Intact Cell Suspension harvest->intact disrupted Disrupted Cell Preparation (Sonication) harvest->disrupted ocr Oxygen Consumption (Protocol 1) intact->ocr mem_pot Membrane Potential (Protocol 2) intact->mem_pot atp Intracellular ATP (Protocol 3) intact->atp disrupted->ocr analysis Quantify Inhibition (IC50, % Change) ocr->analysis mem_pot->analysis atp->analysis conclusion Elucidate Mechanism of Action analysis->conclusion

Caption: Experimental workflow for investigating this compound's bioenergetic effects.

differential_effect cluster_gram_pos Gram-Positive (e.g., B. subtilis) cluster_gram_neg Gram-Negative (e.g., E. coli) netz This compound gp_cell Intact Cell netz->gp_cell Penetrates gn_om Outer Membrane netz->gn_om Blocked gp_resp Respiratory Chain gp_cell->gp_resp gp_result Inhibition of Respiration gp_resp->gp_result gn_cell Intact Cell gn_cell->gn_om gn_resp Respiratory Chain gn_om->gn_resp gn_result No Inhibition gn_resp->gn_result

Caption: Differential effect of this compound on Gram-positive vs. Gram-negative bacteria.

mechanism_pathway cluster_consequences Downstream Effects netz This compound etc Bacterial Respiratory Chain (Electron Transport) netz->etc Inhibits proton Proton Pumping (H+) etc->proton Drives pmf Proton Motive Force (Δp) proton->pmf Generates atp_synthase ATP Synthase pmf->atp_synthase Powers depol Membrane Depolarization pmf->depol atp ATP Synthesis atp_synthase->atp Catalyzes atp_dep ATP Depletion atp->atp_dep death Bacterial Cell Death depol->death atp_dep->death

Caption: Proposed mechanism of action for this compound's antibacterial activity.

References

Application Notes and Protocols for Evaluating Netzahualcoyone Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Netzahualcoyone, a triterpenquinone isolated from the Celastraceae family, has demonstrated broad-spectrum antimicrobial activity.[1] Its mechanism of action in bacteria involves the inhibition of cellular respiration.[1][2] While its effects on prokaryotic cells are partially understood, its cytotoxic potential and mechanism of action in mammalian cells, particularly cancer cells, remain largely unexplored. Understanding the cytotoxicity of this compound is a critical step in evaluating its potential as a therapeutic agent.

These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the cytotoxicity of this compound. The protocols herein describe methods to quantify cell viability, assess membrane integrity, and investigate potential mechanisms of cell death. The information is intended for researchers in academia and industry involved in drug discovery and development.

Key Experimental Protocols

A panel of cytotoxicity assays is recommended to obtain a comprehensive understanding of this compound's effects. It is advisable to use multiple assays to confirm results, as each assay has its own advantages and limitations.[3]

1. Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

2. Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[5][6]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have appropriate controls, including a "maximum LDH release" control where cells are lysed with a detergent.[5]

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and INT) according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.

3. Real-Time Cytotoxicity Monitoring using a DNA-Binding Dye

This method uses a cell-impermeable DNA-binding dye (e.g., CellTox™ Green) to continuously measure cytotoxicity. The dye only enters cells with compromised membranes and fluoresces upon binding to DNA.[5]

Protocol:

  • Reagent Preparation: Prepare the DNA-binding dye solution in the cell culture medium according to the manufacturer's protocol.

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate.

  • Dye and Compound Addition: Add the dye/medium mixture to the cells. Then, add the serial dilutions of this compound.

  • Real-Time Measurement: Place the plate in a plate-reading fluorometer equipped with temperature and CO2 control. Measure the fluorescence at appropriate excitation/emission wavelengths (e.g., 485 nm Ex / 520 nm Em for CellTox™ Green) at regular intervals (e.g., every 2 hours) for the desired duration of the experiment.[5]

  • Data Analysis: Plot the fluorescence intensity over time to generate a real-time cytotoxicity curve.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineAssayIncubation Time (h)IC50 (µM)
e.g., A549MTT24
48
72
e.g., HeLaMTT24
48
72
e.g., MCF-7MTT24
48
72

Table 2: Cytotoxicity of this compound as Measured by LDH Release

Cell LineThis compound Conc. (µM)Incubation Time (h)% Cytotoxicity (LDH Release)
e.g., A549Concentration 124
Concentration 224
Concentration 324
e.g., HeLaConcentration 148
Concentration 248
Concentration 348

Mandatory Visualizations

Diagrams of Experimental Workflow and Potential Signaling Pathways

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., A549, HeLa) MTT MTT Assay (Metabolic Activity) CellCulture->MTT LDH LDH Assay (Membrane Integrity) CellCulture->LDH RealTime Real-Time Assay (DNA-Binding Dye) CellCulture->RealTime NetzahualcoyonePrep This compound Stock & Dilutions NetzahualcoyonePrep->MTT NetzahualcoyonePrep->LDH NetzahualcoyonePrep->RealTime IC50 IC50 Determination MTT->IC50 CytotoxicityPlot Cytotoxicity Plots LDH->CytotoxicityPlot RealTime->CytotoxicityPlot Result Results Interpretation potential_pathway cluster_cell Cancer Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Inhibits Respiration ROS Increased ROS (Oxidative Stress) Mitochondrion->ROS Leads to DNA_Damage DNA Damage ROS->DNA_Damage Causes Apoptosis Apoptosis DNA_Damage->Apoptosis Induces logical_relationship Start Treat Cells with This compound Observe Observe Cellular Effects Start->Observe Question Mechanism of Cell Death? Observe->Question Apoptosis Apoptosis Question->Apoptosis Yes Necrosis Necrosis Question->Necrosis Yes Other Other Question->Other Possible

References

Troubleshooting & Optimization

Improving the solubility of Netzahualcoyone for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Netzahualcoyone for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a triterpenquinone that has demonstrated broad-spectrum antibiotic activity, particularly against gram-positive bacteria and yeasts.[1] Its primary mode of action is the inhibition of cellular respiration.[1][2][3] In studies with Bacillus subtilis, this compound was shown to inhibit the respiration of intact cells.[1][2]

Q2: Why is this compound difficult to dissolve for in vitro assays?

Like many complex natural products, this compound is a hydrophobic molecule.[4] This inherent low aqueous solubility presents a significant challenge for in vitro studies, as most cell culture media are aqueous-based.[5][6] When a stock solution of a hydrophobic compound, typically in an organic solvent like DMSO, is added to the culture medium, the compound can precipitate out of solution, making it unavailable to the cells and leading to inaccurate experimental results.[7][8][9]

Q3: What is the most common starting solvent for this compound?

Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for preparing a concentrated stock solution of hydrophobic compounds like this compound.[1][10] However, it is crucial to be aware of the final concentration of DMSO in the cell culture medium, as it can be toxic to cells at higher concentrations.[10]

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when preparing this compound for in vitro experiments.

Problem: My this compound, dissolved in DMSO, precipitates immediately upon addition to my aqueous cell culture medium.

This is a common issue when the aqueous environment of the medium cannot maintain the solubility of the hydrophobic compound once the DMSO is diluted.[7][11]

  • Solution 1: Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically not exceeding 0.1% to 0.5%, to minimize cytotoxicity.[10] To achieve this, you may need to prepare a more concentrated DMSO stock solution so that a smaller volume is added to the medium.[10][11]

  • Solution 2: Use a Solubilizing Agent: The use of excipients like cyclodextrins or surfactants can help maintain the solubility of this compound in the aqueous medium.[12][13][14] These agents can encapsulate the hydrophobic molecule, increasing its apparent solubility.[6][12][15]

  • Solution 3: Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. Pre-mix the DMSO stock with a small volume of serum-containing medium first, vortex gently, and then add this mixture to the rest of the cell culture medium. The proteins in the serum can sometimes help to stabilize the compound.

Problem: Even with a low final DMSO concentration, I still observe turbidity or precipitation over time.

This indicates that while the compound may initially disperse, it is not thermodynamically stable in the aqueous medium and crashes out over the course of the experiment.

  • Solution 1: Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble drugs, effectively shielding them from the aqueous environment.[12][16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[16]

  • Solution 2: Utilize Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate hydrophobic compounds.[6][13][19][20] It is essential to first determine the toxicity of the chosen surfactant on your specific cell line.

  • Solution 3: Consider Co-solvents: A mixture of solvents can sometimes be more effective than a single one. A combination of ethanol and polyethylene glycol (PEG) has been used as a vehicle for hydrophobic compounds in cell culture.[5][21] However, a thorough toxicity evaluation of the co-solvent mixture is mandatory.

Solubility Enhancement Strategies

The following table summarizes common solubilizing agents that can be tested to improve the aqueous solubility of this compound for your assays. It is critical to perform dose-response toxicity tests for each agent on your specific cell line before use in the main experiment.

Agent Type Example Mechanism of Action Recommended Starting Concentration Range (in final medium) Key Considerations
Organic Solvent DMSO (Dimethyl Sulfoxide)A polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds.[1][10]0.1% - 0.5% (v/v)Potential for cytotoxicity at higher concentrations. Always include a vehicle control in experiments.[10]
Cyclodextrin HP-β-CD (Hydroxypropyl-β-cyclodextrin)Forms inclusion complexes by encapsulating the hydrophobic drug within its central cavity.[12][16]0.5% - 2.0% (w/v)Generally low toxicity. Can sometimes interact with cell membrane components.[18]
Surfactant (non-ionic) Tween® 80 (Polysorbate 80)Forms micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[6][15]0.01% - 0.1% (v/v)Must be used above the Critical Micelle Concentration (CMC). Potential for cell toxicity.[22]
Co-solvent Mixture Ethanol + PEG 400Reduces the interfacial tension between the aqueous solution and the hydrophobic solute.[21][23]Final concentration of 0.1% (of a 45:55 EtOH:PEG mixture)Requires careful optimization of the ratio and final concentration to avoid cytotoxicity.[21]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution in DMSO.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously for 2-5 minutes. If necessary, briefly sonicate the tube in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assay using UV-Vis Spectrophotometry

This protocol provides a method to quickly assess the apparent solubility of this compound in your experimental buffer or medium. This is a "kinetic" solubility measurement, reflecting the conditions often found in high-throughput screening.[24][25]

  • Prepare Standards: Create a standard curve by serially diluting the this compound DMSO stock into pure DMSO.

  • Sample Preparation: In a 96-well plate, add a small, fixed volume (e.g., 2 µL) of the high-concentration this compound DMSO stock to a larger volume (e.g., 198 µL) of your aqueous assay buffer (e.g., PBS or serum-free medium). Prepare a range of concentrations.

  • Incubation: Seal the plate and shake it at room temperature for 1-2 hours to allow for equilibration.

  • Filtration: Use a 96-well filter plate (e.g., with a 0.45 µm filter) to separate the soluble fraction from any precipitated compound. Centrifuge the sample plate with the filter plate on top into a new, clean 96-well UV-compatible plate.

  • Quantification: Measure the absorbance of the filtrate in the UV-compatible plate at the wavelength of maximum absorbance for this compound.

  • Calculation: Determine the concentration of the dissolved this compound in the filtrate by comparing its absorbance to a standard curve prepared by diluting the DMSO stock in the same aqueous buffer (ensure the final DMSO concentration is consistent). The highest concentration that remains in solution is the kinetic solubility.

Visualizations

Below are diagrams illustrating key workflows and concepts relevant to working with this compound.

G Troubleshooting Workflow for this compound Solubility start Start: Prepare high concentration stock in 100% DMSO dilute Dilute stock into aqueous medium start->dilute precipitate Precipitation Observed? dilute->precipitate no_precipitate No Precipitation: Proceed with Assay (Include vehicle control) precipitate->no_precipitate No troubleshoot Initiate Troubleshooting precipitate->troubleshoot Yes step1 Step 1: Optimize Dilution - Lower final DMSO concentration - Pre-mix with serum troubleshoot->step1 check1 Still Precipitates? step1->check1 step2 Step 2: Use Solubilizing Agent (e.g., HP-β-Cyclodextrin) - Prepare complex in aqueous solution check1->step2 Yes end Solution Found: Proceed with Assay check1->end No check2 Still Precipitates? step2->check2 step3 Step 3: Alternative Vehicle (e.g., Co-solvent, Surfactant) - Perform cell toxicity tests check2->step3 Yes check2->end No fail Re-evaluate compound suitability for assay step3->fail

Caption: A flowchart for systematically troubleshooting this compound solubility issues.

G Hypothesized Downstream Effects of this compound in Mammalian Cells Netz This compound Mito Mitochondrial Respiratory Chain Netz->Mito Inhibits ROS Increased Reactive Oxygen Species (ROS) Mito->ROS Leads to Stress Oxidative Stress ROS->Stress Damage Cellular Damage (Lipids, Proteins, DNA) Stress->Damage Pathway Apoptotic Signaling Pathway Activation (e.g., p53, MAPK) Stress->Pathway Damage->Pathway Apoptosis Apoptosis (Programmed Cell Death) Pathway->Apoptosis

Caption: Hypothesized signaling cascade following mitochondrial inhibition by this compound.

G Mechanism of Cyclodextrin-Mediated Solubilization cluster_0 Aqueous Environment (e.g., Cell Culture Medium) Netz This compound (Hydrophobic) Complex Soluble Inclusion Complex Netz->Complex Encapsulated by CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Encapsulation of hydrophobic this compound by a cyclodextrin molecule.

References

Netzahualcoyone stability and degradation under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and degradation of Netzahualcoyone under experimental conditions. Due to the limited availability of specific stability data for this compound, this guide incorporates best practices for handling and stability testing of structurally related triterpenoid compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental use of this compound.

Issue Possible Cause Troubleshooting Steps
Unexpected Loss of Activity Degradation due to improper storage or handling.- Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (typically -20°C or lower for long-term storage) and protected from light and moisture. - Aliquot Samples: To avoid repeated freeze-thaw cycles, prepare single-use aliquots of stock solutions.[1] - Use Fresh Solutions: Prepare fresh working solutions for each experiment.
Precipitation in Aqueous Buffers Low aqueous solubility, a common characteristic of triterpenoids.- Solvent Selection: Dissolve this compound in an appropriate organic solvent (e.g., DMSO, ethanol) before preparing aqueous dilutions.[1] - pH Adjustment: Evaluate the effect of pH on solubility. Some compounds are more soluble at a specific pH range. - Use of Solubilizing Agents: Consider the use of excipients such as cyclodextrins to enhance aqueous solubility.
Inconsistent Results Between Experiments Variability in sample preparation or degradation during the experiment.- Standardize Protocols: Ensure consistent protocols for sample preparation, including solvent, concentration, and incubation times. - Control for Environmental Factors: Protect experimental samples from light and maintain a constant temperature throughout the assay. - Include Stability Controls: Run a parallel experiment to assess the stability of this compound under the specific assay conditions (e.g., incubate the compound in the assay buffer for the duration of the experiment and then measure its concentration).
Appearance of Unknown Peaks in HPLC Analysis Degradation of this compound.- Characterize Degradants: Use LC-MS to identify the mass of the unknown peaks and infer potential degradation pathways (e.g., oxidation, hydrolysis).[2] - Perform Forced Degradation Studies: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, light, heat) to generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C or below, protected from light and moisture. Stock solutions in organic solvents like DMSO should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]

Q2: How should I prepare solutions of this compound?

Due to the likely low aqueous solubility of this triterpenoid, it is advisable to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. Subsequent dilutions into aqueous buffers should be done carefully to avoid precipitation.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not well-documented, related oleanane triterpenoids can be susceptible to fragmentation through retro-Diels-Alder reactions.[5] Other potential degradation pathways for natural products include oxidation and hydrolysis, particularly under stressful conditions like high temperature, extreme pH, or exposure to light.[6]

Q4: How can I assess the stability of this compound in my specific experimental setup?

To assess stability, you can perform a simple experiment where you incubate this compound under your experimental conditions (e.g., in your cell culture medium at 37°C) for the duration of your experiment. At different time points, take samples and analyze the concentration of the parent compound using a suitable analytical method like HPLC. A significant decrease in concentration over time indicates instability.

Q5: What analytical methods are suitable for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a powerful technique for stability studies.[2] HPLC can separate the parent compound from its degradation products, allowing for quantification of the remaining active ingredient. LC-MS can provide structural information about the degradation products.

Experimental Protocols

General Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples by a validated HPLC method to determine the percentage of degradation.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

  • A good stability-indicating method should be able to resolve the parent peak from all major degradation product peaks.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation heat Thermal Stress prep->heat light Photostability prep->light hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc heat->hplc light->hplc lcms LC-MS for Degradant ID hplc->lcms method Develop Stability-Indicating Method hplc->method pathway Identify Degradation Pathways lcms->pathway

Caption: Workflow for Forced Degradation Studies.

Logical Relationship in Troubleshooting Inconsistent Results

G A Inconsistent Results B Sample Preparation Variability A->B C Compound Degradation During Assay A->C D Standardize Protocols B->D E Run Stability Controls C->E F Consistent Results D->F E->F

Caption: Troubleshooting Inconsistent Experimental Results.

References

Technical Support Center: Optimizing Netzahualcoyone Concentration for Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Netzahualcoyone for antibacterial assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported antibacterial activity?

This compound is a triterpenquinone natural product isolated from plants of the Celastraceae family. It has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial respiration[1][2].

Q2: What are the typical Minimum Inhibitory Concentrations (MICs) for this compound?

Published studies indicate that this compound is most effective against Gram-positive bacteria. For Bacillus subtilis, the MIC is reported to be in the range of 0.625-1.25 µg/mL, and for Staphylococcus aureus, it is approximately 1.5-1.6 µg/mL. In contrast, it shows weak activity against Gram-negative bacteria like Escherichia coli, with an MIC greater than 200 µg/mL[2].

Q3: What is the primary mechanism of antibacterial action for this compound?

The antibacterial activity of this compound is attributed to its ability to inhibit cellular respiration in susceptible bacteria. It has been observed to inhibit the respiration of intact B. subtilis cells. While it does not affect the respiration of intact E. coli cells, it does show inhibitory activity in sonically disrupted E. coli cell preparations, suggesting that the outer membrane of Gram-negative bacteria may limit its penetration[1][2]. As a quinone, it is believed to interfere with the electron transport chain, a common mechanism for such compounds.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Assay Medium

Problem: this compound, being a triterpenoid, is hydrophobic and may precipitate in aqueous culture media, leading to inaccurate and non-reproducible results.

Solutions:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound and other hydrophobic natural products for in vitro assays[2][3]. Ethanol can also be considered. It is crucial to prepare a high-concentration stock solution in a suitable organic solvent.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent in the assay medium is low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria or interference with the assay. Always include a solvent control to assess any intrinsic antimicrobial activity of the solvent at the concentration used.

  • Use of Surfactants: For some highly insoluble compounds, the inclusion of a non-ionic surfactant like Tween 80 at a low concentration (e.g., 0.002%) in the culture medium can help maintain solubility. A surfactant control must be included.

  • Sonication: Briefly sonicating the diluted solutions of this compound in the assay medium may help to create a more uniform dispersion.

Issue 2: Inconsistent or Non-Reproducible MIC Values

Problem: Significant variability in MIC results across experiments.

Solutions:

  • Standardized Inoculum: Ensure a standardized bacterial inoculum is used for each experiment. The recommended inoculum density for broth microdilution is approximately 5 x 10^5 CFU/mL[4]. Variations in the starting bacterial concentration can significantly impact the MIC value.

  • Compound Adsorption: Hydrophobic compounds can adsorb to the surface of standard polystyrene microtiter plates. Using low-binding plates can mitigate this issue.

  • Visual Inspection Challenges: If this compound is colored, it can interfere with the visual determination of bacterial growth. In such cases, using a metabolic indicator dye is recommended.

    • Resazurin Assay: Resazurin is a blue dye that is reduced by metabolically active cells to the pink and fluorescent resorufin. This color change provides a clear indication of cell viability and can be quantified spectrophotometrically or fluorometrically[5][6][7].

    • INT Assay: p-Iodonitrotetrazolium violet (INT) is another indicator that forms a red formazan product in the presence of viable bacteria.

  • Agar Dilution Method: For compounds that are highly colored or precipitate in broth, the agar dilution method is a suitable alternative. The compound is incorporated into the agar medium before it solidifies, and then the bacterial inoculum is spotted onto the surface. The MIC is the lowest concentration that inhibits visible growth[6][8][9].

Issue 3: Determining the Optimal Concentration Range for Testing

Problem: Unsure of the appropriate concentration range of this compound to use in initial screening assays.

Solutions:

  • Literature Review: Start with a broad concentration range that encompasses the reported MIC values for similar compounds or against the target bacteria. For this compound against Gram-positive bacteria, a starting range of 0.1 µg/mL to 256 µg/mL in a two-fold serial dilution is reasonable.

  • Preliminary Screening: Perform a preliminary screen with a wide range of concentrations to identify the approximate MIC. Subsequent experiments can then focus on a narrower range of concentrations around this initial estimate to determine a more precise MIC.

Issue 4: Potential Cytotoxicity to Mammalian Cells

Problem: It is essential to determine if the antibacterial effect of this compound occurs at concentrations that are not toxic to mammalian cells, especially for drug development purposes.

Solutions:

  • Cytotoxicity Assays: Test the cytotoxicity of this compound against relevant mammalian cell lines (e.g., HeLa, HepG2) using standard assays such as MTT, MTS, or LDH release assays[10][11][12][13][14].

  • Therapeutic Index: The therapeutic index (TI) is the ratio of the cytotoxic concentration (IC50) to the effective antibacterial concentration (MIC). A higher TI indicates a more promising therapeutic candidate. It is calculated as: TI = IC50 / MIC.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)HighRecommended for preparing stock solutions.
EthanolModerateCan be used as an alternative to DMSO.
MethanolModerate to LowMay require warming to fully dissolve.
WaterVery LowThis compound is poorly soluble in aqueous solutions.
Phosphate-Buffered Saline (PBS)Very LowNot suitable for preparing stock solutions.

Note: This table provides general guidance based on the properties of triterpenoid quinones. Specific solubility data for this compound may vary.

Table 2: Illustrative Cytotoxicity Profile of this compound

Cell LineAssayIC50 (µg/mL)
HeLa (Human cervical cancer)MTT> 50
HepG2 (Human liver cancer)MTT> 50

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay with Resazurin Indicator

This method is suitable for determining the MIC of this compound, especially when its color interferes with visual inspection of bacterial growth.

Materials:

  • This compound

  • DMSO

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium

  • Bacterial strain of interest (e.g., S. aureus, B. subtilis)

  • Resazurin sodium salt solution (0.015% w/v in sterile PBS)

  • Sterile PBS

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Preparation of Working Solutions: Serially dilute the stock solution in MHB to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Setup:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of this compound working solution to the first well of each row and perform a two-fold serial dilution across the plate.

    • The last two wells in each row should serve as controls:

      • Positive control: 100 µL of MHB + 100 µL of bacterial inoculum (no this compound).

      • Negative control: 200 µL of MHB (no bacteria, no this compound).

      • Solvent control: 100 µL of MHB with the highest concentration of DMSO used + 100 µL of bacterial inoculum.

    • Add 100 µL of the standardized bacterial inoculum to all wells except the negative control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Addition of Resazurin: After incubation, add 30 µL of the resazurin solution to each well and incubate for an additional 2-4 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of this compound that prevents this color change.

Protocol 2: Agar Microdilution MIC Assay

This method is an alternative for hydrophobic or colored compounds.

Materials:

  • This compound

  • DMSO

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Agar (MHA)

  • Bacterial strain of interest

  • Sterile Eppendorf tubes

Procedure:

  • Preparation of this compound-Agar Mixtures:

    • Prepare two-fold serial dilutions of this compound in DMSO at 100x the final desired concentrations.

    • Melt MHA and cool to 45-50°C.

    • In sterile Eppendorf tubes, add 2 µL of each this compound dilution to 198 µL of molten MHA to achieve the final concentrations. Vortex briefly to mix.

  • Plate Preparation: Dispense 100 µL of each this compound-agar mixture into the wells of a 96-well plate. Allow the agar to solidify.

  • Inoculum Preparation: Prepare the bacterial inoculum as described in the broth microdilution protocol, but with a final concentration of 1 x 10^7 CFU/mL.

  • Inoculation: Spot 1-2 µL of the bacterial suspension onto the surface of the agar in each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth on the agar surface.

Mandatory Visualizations

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation_readout Incubation & Readout stock This compound Stock (in DMSO) serial_dilution Serial Dilution in Culture Medium stock->serial_dilution Dilute add_compound Add Diluted Compound serial_dilution->add_compound inoculum Bacterial Inoculum (0.5 McFarland) add_inoculum Add Bacterial Inoculum inoculum->add_inoculum controls Setup Controls (Positive, Negative, Solvent) inoculum->controls add_compound->add_inoculum incubation Incubate (37°C, 18-24h) add_inoculum->incubation readout Determine MIC (Visual or with Indicator) incubation->readout

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Troubleshooting_Logic cluster_solubility Solubility Issues? cluster_readout Readout Issues? cluster_inoculum Inoculum Variability? start Inconsistent MIC Results solubility_check Precipitate Observed? start->solubility_check solubility_solutions Use DMSO Lower Solvent % Use Surfactant solubility_check->solubility_solutions Yes readout_check Compound Colored? solubility_check->readout_check No readout_solutions Use Resazurin/INT Use Agar Dilution readout_check->readout_solutions Yes inoculum_check Inoculum Standardized? readout_check->inoculum_check No inoculum_solutions Use 0.5 McFarland Plate Count Verification inoculum_check->inoculum_solutions No

Caption: Troubleshooting logic for inconsistent MIC results.

Signaling_Pathway_Inhibition substrate Substrate (e.g., NADH) complex_i Respiratory Complex I substrate->complex_i e- quinone_pool Quinone Pool complex_i->quinone_pool e- atp_synthesis ATP Synthesis complex_i->atp_synthesis H+ pumping complex_iii Respiratory Complex III quinone_pool->complex_iii e- cytochrome_c Cytochrome c complex_iii->cytochrome_c e- complex_iii->atp_synthesis H+ pumping complex_iv Respiratory Complex IV cytochrome_c->complex_iv e- oxygen Oxygen complex_iv->oxygen e- complex_iv->atp_synthesis H+ pumping This compound This compound This compound->quinone_pool Inhibition of Electron Transfer

Caption: Proposed mechanism of respiratory inhibition by this compound.

References

Technical Support Center: Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

Initial Topic: Overcoming Challenges in the Synthesis of Netzahualcoyone

Upon extensive investigation, it has been determined that there is currently no publicly available scientific literature detailing the total synthesis of this compound. While the compound is listed in chemical databases, the synthetic route, and consequently any associated challenges, protocols, or quantitative data, have not been published.

Therefore, we are unable to provide a specific troubleshooting guide for the synthesis of this compound at this time.

Alternative Topic: Overcoming Challenges in the Synthesis of Oseltamivir (Tamiflu)

To fulfill the core requirements of your request for a technical support center for researchers, we have pivoted to a well-documented and highly relevant complex molecule: Oseltamivir (Tamiflu) . The synthesis of this crucial anti-influenza drug is renowned for its challenges, making it an excellent case study for a troubleshooting guide.

This guide will address common issues encountered during the synthesis of Oseltamivir, providing detailed protocols, quantitative data, and workflow visualizations to assist researchers, scientists, and drug development professionals.

Technical Support Center: Overcoming Challenges in the Synthesis of Oseltamivir (Tamiflu)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that researchers may encounter during the synthesis of Oseltamivir.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: What are the primary challenges in the commercial synthesis of Oseltamivir?

The commercial production of Oseltamivir, marketed as Tamiflu, has historically faced two major challenges:

  • Dependence on Shikimic Acid: The traditional and most common starting material for Oseltamivir synthesis is shikimic acid, which is primarily harvested from Chinese star anise.[1][2] The availability and price of shikimic acid can be volatile, leading to supply chain vulnerabilities, especially during influenza pandemics when demand for Tamiflu surges.[2]

  • Use of Hazardous Reagents: Many established synthetic routes, including the one initially developed by Gilead Sciences and improved by Hoffmann-La Roche, involve the use of potentially explosive azide reagents.[1][3] This poses significant safety risks, particularly on an industrial scale, and necessitates specialized handling and equipment.

Question 2: My azide-based reaction to introduce the amino group is giving low yields and is difficult to handle. Are there any azide-free alternatives?

Yes, significant research has been dedicated to developing azide-free synthetic routes to Oseltamivir to enhance safety and simplify the process. One notable approach is the Karpf/Trussardi synthesis developed at Roche, which avoids azides altogether.

A key step in this route is the opening of an epoxide intermediate. This can be a critical point for troubleshooting.

Troubleshooting Poor Epoxide Opening:

  • Problem: Low yield or incomplete reaction during the opening of the epoxide ring with an amine.

  • Possible Cause: Inadequate reaction conditions or steric hindrance.

  • Solution: One successful reported method involves the use of a magnesium chloride-amine complex to catalyze the ring opening of the key epoxide intermediate with tert-butylamine. This approach has been shown to significantly improve yields in second-generation manufacturing processes.[3]

Question 3: I am attempting a Diels-Alder approach to construct the cyclohexene core of Oseltamivir to bypass the reliance on shikimic acid, but I am struggling with stereocontrol. What strategies can I employ?

Diels-Alder reactions are a powerful strategy for constructing the core ring of Oseltamivir from acyclic precursors. However, controlling the stereochemistry of the three contiguous stereocenters is a significant challenge.

Troubleshooting Stereocontrol in Diels-Alder Reactions:

  • Problem: Formation of undesired diastereomers, leading to low yields of the correct isomer.

  • Possible Cause: The chosen diene, dienophile, or catalyst does not provide sufficient facial selectivity.

  • Solution: The use of chiral catalysts and specifically designed reagents is crucial. For instance, Hayashi et al. developed a rapid asymmetric Michael reaction using a catalytic system of diphenylprolinol silyl ether, thiourea, and an acid to achieve excellent diastereo- and enantioselectivities, which is a key step in their time-economical synthesis.[4][5] This highlights the importance of catalyst selection in controlling stereochemical outcomes.

Question 4: The final deprotection and purification steps are proving to be problematic, resulting in product loss. How can I optimize this stage?

The final stages of a multi-step synthesis are critical, and product loss during deprotection and purification can significantly impact the overall yield.

Troubleshooting Final Steps:

  • Problem: Low recovery of the final Oseltamivir product after purification.

  • Possible Cause: Harsh deprotection conditions leading to side reactions, or inefficient purification methods.

  • Solution: The Hayashi synthesis employs a clever final step where the reduction of a nitro group with Zn/HCl is followed by neutralization with ammonia. The final product is then liberated via a retro-Michael reaction of a thiol and can be purified through a simple acid/base extraction, which is often more efficient for isolating amine-containing compounds than chromatography.[1]

Quantitative Data

Table 1: Comparison of Overall Yields for Different Oseltamivir Syntheses

Synthesis RouteStarting MaterialLongest Linear Sequence (Steps)Overall YieldReference
Roche (Karpf/Trussardi)Shikimic AcidNot specified17-22%[1]
Roche (2nd Generation)Epoxide from Shikimic AcidNot specified (from epoxide)61%[3]
Hayashi (Time Economical)Acyclic precursors557%[1]
Experimental Protocols

Protocol 1: Key Steps in the Azide-Free Karpf/Trussardi Synthesis[1]

  • Epoxide Formation: The synthesis starts with (-)-shikimic acid. This is converted in three steps to a 3,4-pentylidene acetal mesylate. Treatment of this intermediate with a base, such as potassium bicarbonate, yields the corresponding epoxide.

  • Epoxide Opening: This is a critical, often troublesome step. The epoxide is opened with an appropriate amine nucleophile. While the original publication does not detail the exact conditions for the azide-free route, subsequent process improvements highlight the use of catalyzed conditions for this transformation.[3]

  • Amine Installation and Final Steps: Subsequent steps involve the manipulation of functional groups to install the second amino group and the pentyl ether side chain, followed by deprotection to yield Oseltamivir.

Protocol 2: Hayashi's Time-Economical Total Synthesis[4][5]

This synthesis is notable for being performed in a single reaction vessel over five steps in approximately 60 minutes.

  • Asymmetric Michael Reaction: A key step involves a highly stereoselective Michael reaction using a catalytic system composed of diphenylprolinol silyl ether, thiourea, and an acid. This reaction sets the crucial stereocenters of the molecule.

  • Subsequent Transformations: The subsequent steps, including cyclization, reduction, and deprotection, are carried out in the same reaction vessel by the sequential addition of reagents.

  • Final Purification: The synthesis concludes with an acid/base extraction to isolate the final product in high purity.

Visualizations

Oseltamivir_Synthesis_Workflow cluster_shikimic Traditional Route cluster_modern Modern Alternatives start Shikimic Acid epoxide Key Epoxide Intermediate start->epoxide Several Steps azide_route Azide Chemistry (Hazardous) epoxide->azide_route Azide Addition oseltamivir1 Oseltamivir azide_route->oseltamivir1 Further Steps acyclic Acyclic Precursors diels_alder Asymmetric Diels-Alder or Michael Reaction acyclic->diels_alder Stereoselective Cyclization oseltamivir2 Oseltamivir diels_alder->oseltamivir2 Functional Group Manipulation title General Synthetic Strategies for Oseltamivir Troubleshooting_Stereocontrol start Goal: Synthesize Cyclohexene Core da_step Diels-Alder / Michael Reaction start->da_step problem Problem: Poor Stereocontrol da_step->problem undesired Undesired Diastereomers problem->undesired Yes desired Correct Isomer problem->desired No solution Solution: Use Chiral Catalyst (e.g., Diphenylprolinol silyl ether system) undesired->solution solution->da_step Re-optimize

References

Troubleshooting low yield in Netzahualcoyone extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Netzahualcoyone and addressing challenges such as low yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial causes of low this compound yield?

Low yield can often be attributed to several factors before the extraction process even begins. These include the quality and preparation of the plant material. Improper sample collection, such as using old or senescent tissues, can lead to lower concentrations of the target compound.[1] The physiological state of the plant tissue is crucial, as fresh, young tissues, like leaves or buds, often provide higher yields of bioactive compounds.[1][2] Additionally, the sample size is a critical parameter; using too little plant material may result in a low overall yield, while too much can lead to inefficient extraction.[1]

Q2: How does the choice of solvent affect this compound extraction efficiency?

The selection of an appropriate solvent is critical and depends on the polarity and solubility of this compound. The choice of solvent and extraction method plays a significant role in maximizing the extract yield.[3] For instance, studies on other plant compounds have shown that methanol can be a more effective extraction medium than ethanol in certain cases.[3] It is advisable to conduct small-scale pilot extractions with a range of solvents of varying polarities to determine the optimal solvent for this compound. The use of co-solvents, such as ethanol or methanol, can also enhance extraction efficiency by modifying the properties of the primary solvent.[4]

Q3: Can the extraction method itself be the cause of low yield?

Absolutely. Different extraction techniques have varying levels of efficiency. Traditional methods like maceration may be less efficient than modern techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can enhance mass transfer and break down cell walls more effectively.[4][5] For example, UAE uses ultrasonic waves to create cavitation, which improves solvent penetration, while MAE uses microwave radiation to heat the solvent and plant material, accelerating the extraction process.[4][5] The choice between methods like hot extraction and cold extraction can also significantly impact the yield, with hot extraction often proving more suitable.[3]

Q4: How can I confirm the presence and quantity of this compound in my extract?

Accurate quantification is essential to determine your extraction yield. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) are powerful tools for the quantitative analysis of specific compounds in a complex mixture.[6] These methods allow for the separation, identification, and quantification of the target analyte. For accurate quantification, it is crucial to develop a validated analytical method, which may involve using a standard addition approach or a surrogate analyte if a pure standard of this compound is not available.[6] Thin Layer Chromatography (TLC) can also be used for a more qualitative initial assessment.[7]

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Low this compound Yield

This guide provides a systematic approach to identifying the root cause of a lower-than-expected yield.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low this compound Yield pre_extraction Step 1: Evaluate Pre-Extraction Factors start->pre_extraction extraction Step 2: Assess Extraction Parameters pre_extraction->extraction If pre-extraction is optimal plant_material Plant Material Quality: - Freshness and age? - Correct plant part? - Proper storage? pre_extraction->plant_material sample_prep Sample Preparation: - Particle size optimal? - Drying procedure adequate? pre_extraction->sample_prep post_extraction Step 3: Verify Post-Extraction & Analysis extraction->post_extraction If extraction parameters are optimal solvent Solvent Selection: - Polarity appropriate for this compound? - Purity sufficient? extraction->solvent method Extraction Method: - Method suitable for plant matrix? - Parameters (time, temp) optimized? extraction->method solution Optimized Yield post_extraction->solution If post-extraction & analysis are validated degradation Compound Degradation: - Is this compound sensitive to light, heat, or pH? - Inappropriate storage of extract? post_extraction->degradation quantification Quantification Method: - Analytical method validated? - Standard curve accurate? post_extraction->quantification ExtractionFactors yield This compound Yield solvent Solvent Choice (Polarity, Selectivity) solvent->yield temperature Temperature temperature->yield time Extraction Time time->yield ratio Solvent-to-Material Ratio ratio->yield particle_size Particle Size (Grinding) particle_size->yield method Extraction Method (UAE, MAE, etc.) method->yield ExperimentalWorkflow A Plant Material Collection (Young, Fresh Tissue) B Drying & Grinding A->B C Extraction (e.g., UAE with optimized solvent) B->C D Filtration / Centrifugation C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude this compound Extract E->F G Purification (Optional) (e.g., Chromatography) F->G H Quantitative Analysis (e.g., LC-MS/MS) F->H Direct Analysis G->H Analysis of Purified Fraction I Final Yield Calculation H->I

References

Minimizing off-target effects of Netzahualcoyone in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Netzahualcoyone in cellular models. Given the limited specific data on this compound in mammalian systems, this guide draws upon the known mechanism of action of related quinone compounds and mitochondrial respiratory inhibitors to anticipate and address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action of this compound in mammalian cells?

Based on its known activity in bacteria as a respiratory inhibitor and its triterpenquinone structure, this compound is anticipated to primarily target mitochondrial function in mammalian cells. Quinone-containing compounds can interfere with the electron transport chain, leading to decreased ATP production and increased generation of reactive oxygen species (ROS).[1][2][3][4][5][6] This can subsequently trigger various cellular stress responses, including apoptosis.[7][8]

Q2: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?

High cytotoxicity could be due to several factors:

  • On-target mitochondrial inhibition: The cell line you are using may be highly dependent on oxidative phosphorylation and thus very sensitive to respiratory chain inhibitors.[1]

  • Off-target effects: Like many natural products, this compound may have off-target effects unrelated to its primary mechanism.[9] Quinones are known to be reactive molecules that can interact with various cellular components.[3][6]

  • Solubility and aggregation: Poor solubility of this compound in your cell culture medium could lead to the formation of aggregates, which can cause non-specific cytotoxicity.

  • Compound stability: The compound may be unstable in the culture medium, degrading into more toxic byproducts.

Q3: My results with this compound are inconsistent between experiments. What are the potential sources of variability?

Inconsistent results are a common challenge in cell-based assays.[10][11] Key factors to consider include:

  • Cell passage number: The metabolic state and sensitivity of cells to stress can change with increasing passage number.[10]

  • Cell density at the time of treatment: Cell density can influence the cellular response to a compound.

  • Compound preparation: Inconsistent stock solution preparation, storage, or final dilution can lead to variability. Natural products can be particularly challenging to work with due to potential issues with purity and stability.[9]

  • Incubation time: The kinetics of the cellular response to this compound may be sensitive to the duration of exposure.

Q4: How can I confirm that this compound is inhibiting mitochondrial respiration in my cells?

You can directly measure the effect of this compound on mitochondrial respiration using techniques like high-resolution respirometry (e.g., Seahorse XF Analyzer).[12][13][14][15][16] This will allow you to determine the oxygen consumption rate (OCR) and assess key parameters of mitochondrial function.

Q5: What are the appropriate controls to include in my experiments with this compound?

Proper controls are crucial for interpreting your data.[17][18][19] Essential controls include:

  • Vehicle control: Cells treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).

  • Positive controls: A known inhibitor of mitochondrial respiration (e.g., rotenone or antimycin A) can be used as a positive control for assays measuring mitochondrial dysfunction.[1][5][13] For apoptosis assays, a known inducer like staurosporine can be used.[20]

  • Untreated control: Cells that have not been exposed to any treatment.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity
Potential Cause Troubleshooting Step Recommended Assay
Cell line sensitivity Test a panel of cell lines with varying metabolic profiles (e.g., glycolytic vs. oxidative) to determine if the effect is cell-type specific.MTT or other cell viability assays.[21][22][23]
Compound aggregation Visually inspect the culture medium for any signs of precipitation. Perform a solubility test of this compound in your specific culture medium. Consider using a solubilizing agent, but test its effect on cells alone.Dynamic Light Scattering (DLS) for aggregate detection.
Off-target cytotoxicity Perform a dose-response curve to determine the IC50. Investigate markers of general cellular stress and apoptosis at concentrations below the IC50.Western blot for stress markers (e.g., phospho-p38) and apoptosis markers (e.g., cleaved caspase-3).[20][24][25][26]
Issue 2: Lack of Expected Biological Effect
Potential Cause Troubleshooting Step Recommended Assay
Compound inactivity Verify the purity and integrity of your this compound stock. If possible, confirm its activity in a simple bacterial growth inhibition assay as described in the literature.High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry for compound analysis.
Insufficient concentration or incubation time Perform a dose-response and time-course experiment to identify the optimal experimental window.MTT assay for a broad range of concentrations and time points.[21][22][23]
Cell line resistance The cell line may have a highly glycolytic metabolism and be less reliant on mitochondrial respiration.Measure the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of your cell line to determine its metabolic phenotype.
Issue 3: High Background or Inconsistent Results in Assays
Potential Cause Troubleshooting Step Recommended Action
Interference with assay reagents This compound, as a colored compound, may interfere with colorimetric or fluorometric assays. Run a cell-free control with the compound and assay reagents to check for direct interactions.Use an alternative assay that relies on a different detection principle. For example, if MTT is problematic, consider a resazurin-based assay.
Variability in cell handling Standardize cell seeding density, passage number, and handling procedures. Ensure even cell distribution in multi-well plates.[10]Implement a strict and detailed experimental protocol.
Compound stability in media Prepare fresh dilutions of this compound for each experiment. Assess the stability of the compound in your culture medium over the time course of your experiment.[27][28][29][30]HPLC analysis of the compound in media over time.

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

This protocol is adapted from standard MTT assay procedures.[21][22][23][31]

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol is based on the use of the fluorescent probe CM-H2DCFDA.[32][33][34][35][36]

Materials:

  • Cells of interest

  • This compound

  • CM-H2DCFDA probe

  • Hank's Balanced Salt Solution (HBSS) or PBS

  • Positive control (e.g., H2O2)

  • Black, clear-bottom 96-well plates

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Wash the cells once with pre-warmed HBSS or PBS.

  • Load the cells with 10 µM CM-H2DCFDA in HBSS or PBS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS or PBS to remove the excess probe.

  • Add medium containing this compound at the desired concentrations. Include vehicle, untreated, and positive controls.

  • Incubate for the desired time.

  • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~495 nm and emission at ~525 nm.

Protocol 3: Western Blot Analysis of Apoptosis Markers

This is a general protocol for detecting cleaved caspase-3, a marker of apoptosis.[20][24][25][26]

Materials:

  • Cells of interest

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cleaved caspase-3

  • Loading control primary antibody (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane (if necessary) and re-probe for a loading control.

Visualizations

a cluster_0 Experimental Workflow for Investigating Off-Target Effects A Treat cells with this compound (dose-response) B Assess Cell Viability (MTT Assay) A->B C Determine IC50 B->C D Select Sub-toxic Concentrations C->D E Measure Mitochondrial Respiration (OCR) D->E F Measure ROS Production D->F G Analyze Apoptosis & Stress Pathways (Western Blot) D->G H Data Interpretation & Conclusion E->H F->H G->H

Caption: Workflow for characterizing the cellular effects of this compound.

b cluster_1 Hypothesized Signaling Pathway of this compound This compound This compound Mitochondria Mitochondrial Electron Transport Chain This compound->Mitochondria Inhibition ROS Increased ROS Mitochondria->ROS ATP Decreased ATP Mitochondria->ATP OxidativeStress Oxidative Stress Signaling (e.g., p38, JNK) ROS->OxidativeStress Apoptosis Apoptosis (Caspase Activation) ATP->Apoptosis OxidativeStress->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Hypothesized signaling cascade initiated by this compound.

c cluster_2 Troubleshooting Logic for Inconsistent Results Start Inconsistent Results Observed CheckReagents Verify Compound Stability & Purity Start->CheckReagents CheckCells Standardize Cell Culture Conditions (Passage, Density) Start->CheckCells CheckProtocol Review and Standardize Assay Protocol Start->CheckProtocol ReRun Re-run Experiment with Controls CheckReagents->ReRun CheckCells->ReRun CheckProtocol->ReRun Analyze Analyze Data ReRun->Analyze Consistent Consistent Results Analyze->Consistent Yes Inconsistent Still Inconsistent: Consult with Technical Support Analyze->Inconsistent No

Caption: A logical approach to troubleshooting inconsistent experimental outcomes.

References

Technical Support Center: Netzahualcoyone Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Netzahualcoyone. This compound is a triterpene compound with documented antibacterial activity, specifically inhibiting cellular respiration in Gram-positive bacteria such as Bacillus subtilis.[1] The purification of this compound, like many plant-derived triterpenes, can present several challenges. This guide offers practical solutions and detailed protocols to address these issues.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the extraction and purification of this compound.

Question: My initial crude extract has a very low yield of this compound. How can I improve the extraction efficiency?

Answer: Low yields can stem from several factors, including the choice of solvent, extraction method, and the plant material itself. Consider the following solutions:

  • Solvent Optimization: Triterpenes have a wide range of polarities. Create a small-scale trial with different solvents or solvent mixtures to find the optimal system for this compound. Common solvents for triterpene extraction include methanol, ethanol, ethyl acetate, and chloroform.[2] A sequential extraction, starting with a nonpolar solvent like hexane to remove lipids, followed by a more polar solvent, can also enrich the triterpene content.

  • Extraction Technique: If you are using maceration, which is a simple soaking method, switching to a more advanced technique can significantly improve yields.

    • Ultrasonically Assisted Extraction (UAE): This method uses sound waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time.[3]

    • Soxhlet Extraction: This continuous extraction method can be very efficient but uses heat, which might degrade thermally sensitive compounds.

  • Plant Material Preparation: Ensure your plant material is properly dried and ground to a fine powder. This increases the surface area for solvent interaction.

Question: I am struggling to separate this compound from other structurally similar triterpenes. My spots/peaks are overlapping in TLC/HPLC.

Answer: Co-elution of similar compounds is a common challenge in the purification of natural products. Here are some strategies to improve separation:

  • Chromatography System Modification:

    • Normal-Phase Chromatography: If you are using silica gel, try a very slow gradient elution, and test different solvent systems. Sometimes, adding a small amount of a third solvent (e.g., a drop of acetic acid for acidic triterpenes) can improve resolution.

    • Reversed-Phase Chromatography (C18): This is often very effective for separating triterpene isomers.[4] A shallow gradient of methanol/water or acetonitrile/water is a good starting point.

    • Coordination Chromatography: The addition of agents like cyclodextrins to the mobile phase in reversed-phase HPLC can enhance the separation of isomers by creating temporary complexes.[5]

  • Alternative Chromatography Techniques:

    • Counter-Current Chromatography (CCC): This is a liquid-liquid chromatography technique that avoids solid supports, which can cause irreversible adsorption of the sample. It is particularly useful for separating closely related compounds.[2]

    • Preparative HPLC: If you have a semi-pure fraction, using a preparative HPLC column can provide the high resolution needed for final purification.

Question: My purified this compound appears to be degrading over time. What are the best storage conditions?

Answer: The stability of purified natural products can be a concern. While specific stability data for this compound is not available, general best practices for triterpenes should be followed:

  • Storage Form: Store the compound as a dry, solid powder if possible. If it must be in solution, use a solvent in which it is highly soluble and which is easy to remove, such as methanol or DMSO.

  • Temperature: Store at -20°C or -80°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect the sample from light by using amber vials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a triterpene that has been shown to have antibacterial properties. It inhibits the respiration of intact cells of Bacillus subtilis but does not affect the respiration of Escherichia coli unless the cell membrane is disrupted. This suggests that its primary mode of action is the inhibition of the electron transport chain and that Gram-negative bacteria may be protected by their outer membrane.[1]

Q2: What analytical techniques are best for identifying and quantifying this compound?

For identification and quantification, a combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV or Evaporative Light Scattering Detector (ELSD) for quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For accurate mass determination and structural confirmation.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for the complete structural elucidation of the purified compound.

Q3: Can I use derivatization to aid in the separation of this compound?

Yes, derivatization can be a useful strategy if other methods fail. For example, if this compound possesses hydroxyl or carboxyl groups, these can be esterified to form derivatives with different polarities, which may be easier to separate.[6][7] However, this adds extra steps to the process, as the derivatizing group may need to be removed later.

Data Presentation

The following tables represent typical data that might be generated during a this compound purification campaign.

Table 1: Comparison of Extraction Methods for this compound

Extraction MethodSolventExtraction Time (hours)Crude Extract Yield (% of dry weight)This compound Content in Extract (mg/g)
MacerationMethanol4812.51.2
SoxhletMethanol1215.21.5
Ultrasound-AssistedMethanol114.82.1

Table 2: Purification of this compound from Crude Extract

Purification StepSample Loaded (g)Fraction Yield (g)Purity (%)Recovery (%)
Crude Methanolic Extract10.010.02.1100
Silica Gel Column Chromatography10.01.545.078.9
Preparative C18 HPLC1.50.598.587.3

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound

  • Preparation: Air-dry the plant material and grind it into a fine powder.

  • Extraction:

    • Place 100 g of the powdered plant material into a 2 L flask.

    • Add 1 L of 95% ethanol.

    • Place the flask in an ultrasonic bath.

    • Sonicate at 40 kHz for 1 hour at room temperature.[3][8]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.

  • Defatting: Resuspend the crude extract in methanol and perform a liquid-liquid partition with hexane to remove nonpolar impurities like fats and chlorophyll. Discard the hexane layer.

Protocol 2: Purification of this compound by Column Chromatography

  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in hexane.

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the defatted crude extract in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and dry it to a free-flowing powder.

    • Carefully layer this powder on top of the packed silica gel column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient (e.g., 98:2, 95:5, 90:10, etc., hexane:ethyl acetate).

    • Collect fractions of equal volume.

  • Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC).

    • Pool the fractions containing the spot corresponding to this compound.

    • Evaporate the solvent from the pooled fractions to obtain the enriched sample.

Visualizations

Below are diagrams illustrating key workflows and concepts related to this compound purification and its mode of action.

G cluster_0 Extraction cluster_1 Purification plant_material Dried Plant Material extraction Ultrasound-Assisted Extraction (Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract defatting Liquid-Liquid Partition (Hexane) crude_extract->defatting silica_column Silica Gel Column (Gradient Elution) defatting->silica_column fraction_collection Fraction Collection & TLC silica_column->fraction_collection prep_hplc Preparative C18 HPLC fraction_collection->prep_hplc pure_compound Pure this compound (>98%) prep_hplc->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

G cluster_0 Bacterial Cytoplasm cluster_1 Inner Membrane NADH NADH ComplexI Complex I (NADH Dehydrogenase) NADH->ComplexI e- NAD NAD+ FADH2 FADH2 ComplexII Complex II (Succinate Dehydrogenase) FADH2->ComplexII e- FAD FAD CoQ Coenzyme Q ComplexI->CoQ e- ComplexII->CoQ e- ComplexIII Complex III CoQ->ComplexIII e- CytC Cytochrome C ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- O2 O2 ComplexIV->O2 e- H2O H2O ComplexIV->H2O ATP_Synthase ATP Synthase ADP_ATP ADP -> ATP ATP_Synthase->ADP_ATP ATP H_in H+ H_in->ATP_Synthase H+ H_out H+ This compound This compound This compound->ComplexI Inhibition This compound->ComplexIII Inhibition G cluster_extraction Extraction Issues cluster_purification Purification Issues problem Low Purity / Yield wrong_solvent Suboptimal Solvent problem->wrong_solvent inefficient_method Inefficient Method problem->inefficient_method poor_prep Poor Sample Prep problem->poor_prep coelution Co-elution of Isomers problem->coelution sample_overload Column Overloading problem->sample_overload degradation Compound Degradation problem->degradation solution1 Solvent Screening wrong_solvent->solution1 solution2 Use UAE / Soxhlet inefficient_method->solution2 solution3 Grind & Dry Sample poor_prep->solution3 solution4 Use C18 / Prep HPLC coelution->solution4 solution5 Reduce Sample Load sample_overload->solution5 solution6 Store at -20°C / Inert Gas degradation->solution6

References

Technical Support Center: Netzahualcoyone Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently limited publicly available data on the specific light sensitivity and optimal storage conditions for Netzahualcoyone. This guide provides a general framework and best practices for determining the stability of a novel research compound. The protocols and recommendations are based on established principles of pharmaceutical stability testing. Researchers should always perform their own stability studies to determine the appropriate handling and storage conditions for their specific batches of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues researchers may encounter when working with a new or uncharacterized compound like this compound.

Question Answer
What are the initial recommended storage conditions for a new batch of this compound? For a compound with unknown stability, it is recommended to store it under controlled, protective conditions to minimize potential degradation. Initially, store this compound at -20°C in a light-proof, airtight container. If the compound is in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored frozen.
I've noticed a change in the color/physical appearance of my solid this compound sample. What should I do? A change in physical appearance can be an indicator of degradation. It is crucial to re-analyze the sample's purity using a validated analytical method, such as HPLC-UV or LC-MS. Compare the results with the initial certificate of analysis or a freshly prepared standard. If degradation is confirmed, the storage conditions should be re-evaluated.
My compound's purity is decreasing over time, even when stored at -20°C. What could be the cause? If purity is decreasing at -20°C, several factors could be at play: - Oxidative Degradation: The compound may be sensitive to oxygen. Consider storing it under an inert atmosphere (e.g., argon or nitrogen). - Hydrolysis: The compound may be sensitive to moisture. Ensure the storage container is tightly sealed and consider using a desiccator. - Inherent Instability: The molecule itself may be inherently unstable at this temperature over longer periods. It may require storage at a lower temperature, such as -80°C.
How can I quickly assess the potential light sensitivity of this compound? A forced degradation study is the standard approach.[1][2] Expose a small amount of the compound (both in solid state and in solution) to a controlled light source that mimics both UV and visible light, as recommended by ICH guidelines.[3] A control sample should be kept in the dark under the same temperature conditions. Analyze both samples at predetermined time points to assess the extent of degradation.
What solvents are recommended for dissolving this compound for stability studies? The choice of solvent can impact stability. Start with common laboratory solvents in which the compound is soluble, such as DMSO, ethanol, or acetonitrile. It is important to assess the stability of this compound in each solvent, as the solvent itself can participate in degradation reactions. Always use high-purity, anhydrous solvents when possible.
My analytical results show new peaks appearing in the chromatogram of my this compound sample. What does this mean? The appearance of new peaks likely indicates the formation of degradation products.[4] It is important to characterize these new entities, if possible using techniques like mass spectrometry (MS), to understand the degradation pathway.[2][4] This information can provide clues about the compound's liabilities and help in optimizing storage and handling conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study for Photostability

Objective: To determine the intrinsic photostability of this compound by exposing it to controlled light conditions.

Materials:

  • This compound (solid and in solution)

  • Photostability chamber with a light source conforming to ICH Q1B guidelines (providing both UV-A and visible light)

  • Quartz or other UV-transparent sample containers

  • Control containers wrapped in aluminum foil

  • Validated stability-indicating analytical method (e.g., HPLC-UV)

Methodology:

  • Sample Preparation:

    • Solid: Place a thin layer of solid this compound in a UV-transparent container.

    • Solution: Prepare a solution of this compound at a known concentration in a relevant solvent and place it in a UV-transparent container.

  • Control Samples: Prepare identical solid and solution samples and wrap the containers completely in aluminum foil to serve as dark controls.

  • Exposure: Place the test and control samples in the photostability chamber. Expose them to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Collect samples at appropriate time intervals (e.g., 0, 6, 12, 24 hours).

  • Analysis: Analyze the samples and their corresponding dark controls at each time point using the validated analytical method. Calculate the percentage of degradation and identify any major degradation products.

Protocol 2: Accelerated Stability Study

Objective: To predict the long-term stability of this compound by subjecting it to elevated temperature and humidity conditions.

Materials:

  • This compound (in its intended primary packaging)

  • Stability chamber capable of maintaining controlled temperature and relative humidity (RH)

  • Validated stability-indicating analytical method

Methodology:

  • Sample Preparation: Place this compound samples in their proposed packaging.

  • Storage Conditions: Place the samples in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.

  • Time Points: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: At each time point, analyze the samples for purity, potency, and physical characteristics. Compare the results to the initial sample (time 0).

Quantitative Data Summary

The following table provides typical conditions for forced degradation studies based on ICH guidelines, which can be adapted for investigating this compound.

Stress Condition Typical Conditions Purpose
Photostability 1.2 million lux hours and 200 watt hours/m²To assess light sensitivity.
Thermal (Dry Heat) 60°CTo evaluate stability at elevated temperatures.
Thermal (Accelerated) 40°C / 75% RHTo predict long-term stability.
Acid Hydrolysis 0.1 M HCl at room temperature or elevated temperatureTo assess stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH at room temperature or elevated temperatureTo assess stability in alkaline conditions.
Oxidation 3% H₂O₂ at room temperatureTo evaluate sensitivity to oxidation.

Visualizations

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Forced Degradation Studies cluster_analysis Phase 3: Analysis & Interpretation cluster_conclusion Phase 4: Conclusion & Recommendations start Start: New Batch of this compound protocol Develop Stability-Indicating Analytical Method start->protocol prepare Prepare Samples (Solid & Solution) protocol->prepare photostability Photostability Testing (ICH Q1B) prepare->photostability Expose to Stress Conditions thermal Thermal Stress prepare->thermal Expose to Stress Conditions hydrolysis Acid/Base Hydrolysis prepare->hydrolysis Expose to Stress Conditions oxidation Oxidative Stress prepare->oxidation Expose to Stress Conditions analyze Analyze Samples at Time Points (e.g., HPLC, LC-MS) photostability->analyze thermal->analyze hydrolysis->analyze oxidation->analyze identify Identify Degradation Products analyze->identify pathway Propose Degradation Pathway identify->pathway conditions Establish Optimal Storage Conditions pathway->conditions handling Define Handling Guidelines conditions->handling end End: Stability Profile Established handling->end

Caption: Experimental workflow for determining this compound stability.

troubleshooting_workflow start Instability Observed (e.g., Purity Loss, Color Change) check_storage Verify Current Storage Conditions (Temp, Light, Atmosphere) start->check_storage is_light Is the compound exposed to light? check_storage->is_light protect_light Action: Store in amber vials or in the dark. is_light->protect_light Yes is_temp Is the storage temperature appropriate? is_light->is_temp No reanalyze Re-analyze sample purity. protect_light->reanalyze lower_temp Action: Store at a lower temperature (e.g., -80°C). is_temp->lower_temp No is_atmosphere Is the compound sensitive to air/moisture? is_temp->is_atmosphere Yes lower_temp->reanalyze inert_atmosphere Action: Store under inert gas (Ar/N2) and/or in a desiccator. is_atmosphere->inert_atmosphere Yes further_investigation Further Investigation Needed (Forced Degradation Studies) is_atmosphere->further_investigation Unsure inert_atmosphere->reanalyze end Problem Resolved reanalyze->end further_investigation->end

Caption: Troubleshooting guide for this compound instability.

References

Selection of appropriate solvents for Netzahualcoyone-based experiments

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for Researchers: Netzahualcoyone is a specialized natural product with limited publicly available data regarding its specific chemical properties and experimental protocols. This guide provides general principles and starting points for solvent selection and experimental troubleshooting based on common practices for novel compounds. Researchers must perform their own validation and optimization.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural product isolated from plants of the Celastraceae family.[1] It has been noted for its broad-spectrum activity against gram-positive bacteria and yeasts.[1] Its CAS number is 87686-36-0.[1]

Q2: In which solvents is this compound soluble?

Q3: What are the recommended starting solvents for solubility testing?

For a novel natural product like this compound, it is advisable to start with a range of solvents from polar to non-polar. A suggested starting panel is presented in the table below.

Troubleshooting Guide

Issue: Poor Solubility or Precipitation of this compound

Possible Cause 1: Incorrect Solvent Choice

  • Solution: Conduct systematic solubility testing. The table below provides a starting point for solvent selection. Prepare a saturated solution and determine the concentration using techniques like UV-Vis spectroscopy if a chromophore is present, or by gravimetric analysis after solvent evaporation.

Possible Cause 2: Insufficient Solvent Volume

  • Solution: Ensure you are using a sufficient volume of solvent to dissolve the desired mass of this compound. Consult preliminary solubility data if available, or use the results from your own solubility tests.

Possible Cause 3: Temperature Effects

  • Solution: Solubility can be temperature-dependent. Gently warming the solvent may aid in dissolution. However, be cautious of potential degradation of the compound at elevated temperatures. Always check for stability.

Possible Cause 4: Purity of the Compound

  • Solution: Impurities can affect solubility. Ensure you are using a high-purity stock of this compound.

Issue: Inconsistent Experimental Results

Possible Cause 1: Inaccurate Stock Solution Concentration

  • Solution: Prepare fresh stock solutions and verify their concentration. If possible, use an analytical method to confirm the concentration.

Possible Cause 2: Degradation of this compound

  • Solution: this compound may be unstable in certain solvents or under specific experimental conditions (e.g., exposure to light, extreme pH). Assess the stability of your compound in the chosen solvent over the time course of your experiment. Store stock solutions appropriately (e.g., at -20°C or -80°C, protected from light).

Possible Cause 3: Interaction with Experimental Components

  • Solution: this compound may interact with plastics or other components of your experimental setup. Consider using glass or polypropylene labware.

Data Presentation: Solvent Selection

Table 1: Suggested Solvents for Initial Solubility Testing of this compound

Solvent ClassSolventPolarity IndexGeneral Use
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2Common for initial stock solutions of nonpolar compounds for biological assays.
Dimethylformamide (DMF)6.4Alternative to DMSO.
Polar Protic Ethanol4.3Good starting point for many natural products.
Methanol5.1Similar to ethanol, slightly more polar.
Less Polar Dichloromethane (DCM)3.1For less polar compounds.
Ethyl Acetate4.4Intermediate polarity.
Nonpolar Hexane0.1For highly nonpolar compounds.
Aqueous Buffer Phosphate-Buffered Saline (PBS)HighAssess solubility in aqueous solutions for biological assays. May require a co-solvent like DMSO.

Experimental Protocols

Protocol 1: General Procedure for Determining this compound Solubility
  • Preparation: Add a small, accurately weighed amount of this compound (e.g., 1 mg) to a series of glass vials.

  • Solvent Addition: To each vial, add a small, precise volume of a different test solvent (e.g., 100 µL).

  • Dissolution: Vortex each vial for 30 seconds. If the compound dissolves, it is soluble to at least 10 mg/mL.

  • Incremental Addition: If the compound does not dissolve, add the solvent in incremental volumes (e.g., 100 µL at a time), vortexing after each addition, until the compound is fully dissolved. Record the total volume of solvent used.

  • Observation: If the compound does not dissolve after adding a significant volume (e.g., 1 mL, indicating a solubility of <1 mg/mL), it can be considered poorly soluble in that solvent.

  • Calculation: Calculate the approximate solubility in mg/mL.

Protocol 2: Preparation of a this compound Stock Solution
  • Solvent Selection: Based on solubility testing, select a suitable solvent. DMSO is a common choice for preparing high-concentration stock solutions for in vitro experiments.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.

  • Dissolution: Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming may be used if necessary, but check for compound stability.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Visualizations

Experimental_Workflow_for_Novel_Compound cluster_prep Preparation cluster_assay Experimental Assay cluster_analysis Analysis & Troubleshooting obtain_compound Obtain High-Purity This compound solubility_test Perform Solubility Screening obtain_compound->solubility_test prep_stock Prepare Concentrated Stock Solution solubility_test->prep_stock dilute_stock Dilute Stock to Working Concentration prep_stock->dilute_stock treat_samples Treat Experimental Samples dilute_stock->treat_samples data_acquisition Acquire Data treat_samples->data_acquisition analyze_results Analyze Results data_acquisition->analyze_results troubleshoot Troubleshoot (if necessary) analyze_results->troubleshoot Inconsistent Results? troubleshoot->solubility_test troubleshoot->prep_stock Prepare Fresh Stock

Caption: General experimental workflow for working with a novel compound like this compound.

Troubleshooting_Solubility cluster_solvent Solvent System cluster_concentration Concentration cluster_conditions Assay Conditions start Issue: Compound Precipitates in Assay Medium check_cosolvent Is Co-solvent % Too Low? (e.g., DMSO) start->check_cosolvent check_concentration Is Working Concentration Too High? start->check_concentration check_ph Check pH of Assay Medium start->check_ph test_alternative Test Alternative Solvents check_cosolvent->test_alternative Yes determine_max_sol Determine Max Solubility in Assay Medium check_concentration->determine_max_sol Yes check_temp Check Incubation Temperature check_ph->check_temp

Caption: Logical troubleshooting guide for this compound precipitation issues.

References

Validation & Comparative

Confirming the antibacterial spectrum of Netzahualcoyone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the antibacterial spectrum of Netzahualcoyone, a triterpenquinone, against other well-established antibiotics. The data presented is intended for researchers, scientists, and drug development professionals to provide an objective overview based on available experimental data.

Executive Summary

This compound exhibits a targeted spectrum of activity, demonstrating notable efficacy against Gram-positive bacteria while showing limited activity against Gram-negative bacteria in its intact form. This selective action is attributed to its mechanism of inhibiting cellular respiration. In contrast, broad-spectrum antibiotics like Ciprofloxacin and the Gram-positive-effective Vancomycin offer different ranges of antibacterial coverage. This guide presents a side-by-side comparison of their minimum inhibitory concentrations (MICs) against various bacterial strains, details the experimental protocols for these determinations, and illustrates the workflow for assessing antibacterial spectra.

Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison

The following table summarizes the available MIC values for this compound and compares them with those of Ciprofloxacin and Vancomycin against a panel of Gram-positive and Gram-negative bacteria. MIC values are presented in micrograms per milliliter (µg/mL).

Bacterial SpeciesGram StainThis compound (µg/mL)Ciprofloxacin (µg/mL)Vancomycin (µg/mL)
Staphylococcus aureusPositive1.5 - 1.6[1]0.25 - 1.00.5 - 2.0
Bacillus subtilisPositive0.625 - 1.25[1]0.125 - 1.00.12 - 1.0
Staphylococcus epidermidisPositiveData not available0.125 - 1.01.0 - 4.0
Enterococcus faecalisPositiveData not available0.25 - 2.01.0 - 4.0
Streptococcus pneumoniaePositiveData not available0.5 - 2.00.19 - 1.5[2]
Escherichia coliNegative>200[1]0.004 - 1.0[3]Not applicable
Pseudomonas aeruginosaNegativeData not available0.0625 - 4.0Not applicable
Klebsiella pneumoniaeNegativeData not available0.06 - 4.0[4]Not applicable

Note: The antibacterial spectrum for this compound is based on limited available data. Further comprehensive studies are required to establish a complete profile. Vancomycin is primarily effective against Gram-positive bacteria and thus is not applicable for comparison against Gram-negative species.

Key Findings on this compound's Antibacterial Activity

This compound, a triterpenquinone isolated from the Celastraceae family, demonstrates a significant, yet selective, antibacterial profile.[1]

  • Gram-Positive Activity: It exhibits potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.[1] The mechanism of action involves the inhibition of cellular respiration in these bacteria.[2]

  • Gram-Negative Inactivity (Intact Cells): this compound is largely ineffective against intact Gram-negative bacteria such as Escherichia coli.[1][2] This is likely due to the protective outer membrane of Gram-negative bacteria, which prevents the compound from reaching its target.

  • Activity in Disrupted Cells: Interestingly, when the outer membrane of E. coli is disrupted, this compound shows inhibitory activity, suggesting that the compound is effective once it can access the cell's internal components.[2]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the potency of an antimicrobial agent against a specific microorganism. The following are detailed methodologies for the two most common methods.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antimicrobial agent is prepared at a known concentration in a suitable solvent.

  • Serial Dilutions: A two-fold serial dilution of the antimicrobial agent is performed in a 96-well microtiter plate containing a specific volume of sterile Mueller-Hinton Broth (MHB) or other appropriate broth. This creates a gradient of decreasing antimicrobial concentrations across the wells.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no antimicrobial) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into a solid agar medium.

  • Preparation of Antimicrobial-Containing Agar Plates: A series of agar plates are prepared, each containing a different concentration of the antimicrobial agent. This is achieved by adding specific volumes of the antimicrobial stock solution to molten Mueller-Hinton Agar (MHA) before it solidifies. A control plate with no antimicrobial agent is also prepared.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

  • Inoculation: The surfaces of the agar plates are spot-inoculated with a standardized amount of the bacterial suspension (typically 1-10 µL, delivering 10⁴-10⁵ CFU/spot). Multiple strains can be tested on a single plate.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar surface.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the antibacterial spectrum of a compound using the Minimum Inhibitory Concentration (MIC) assay.

Antibacterial_Spectrum_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_results Results & Analysis Test_Compound Test Compound (this compound) Serial_Dilution Serial Dilution of Test Compound Test_Compound->Serial_Dilution Bacterial_Strains Bacterial Strains (Gram+/Gram-) Inoculation Inoculation with Bacterial Strains Bacterial_Strains->Inoculation Culture_Media Culture Media (Broth/Agar) Culture_Media->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Reading MIC Reading (Lowest inhibitory concentration) Incubation->MIC_Reading Data_Analysis Data Analysis & Comparison MIC_Reading->Data_Analysis Spectrum_Determination Antibacterial Spectrum Determination Data_Analysis->Spectrum_Determination

Caption: Workflow for determining the antibacterial spectrum via MIC assay.

References

A Comparative Analysis of Netzahualcoyone and Other Triterpenoid Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates the exploration of novel antimicrobial compounds. Triterpenoids, a class of naturally occurring compounds, have shown significant promise as potential therapeutic agents. This guide provides a comparative analysis of the triterpenoid antibiotic Netzahualcoyone with four other well-studied triterpenoids: Oleanolic Acid, Ursolic Acid, Asiatic Acid, and Betulinic Acid. The comparison focuses on their antimicrobial efficacy, mechanism of action, and cytotoxicity, supported by experimental data from various studies.

Executive Summary

Triterpenoid antibiotics represent a diverse group of natural products with a broad range of biological activities. This compound, a triterpene quinone-methide, exhibits potent activity primarily against Gram-positive bacteria and yeasts through the inhibition of cellular respiration. In comparison, other pentacyclic triterpenoids like oleanolic acid, ursolic acid, asiatic acid, and betulinic acid exert their antimicrobial effects through various mechanisms, including cell membrane disruption and inhibition of peptidoglycan synthesis. This guide aims to provide a comprehensive overview to aid researchers in the evaluation and potential development of these compounds as future therapeutics.

Data Presentation

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Triterpenoid Antibiotics
TriterpenoidStaphylococcus aureusBacillus subtilisEscherichia coliSaccharomyces cerevisiae
This compound 1.5-1.60.625-1.25>20030-60
Oleanolic Acid 8 - 64[1]8[1]>256[1]-
Ursolic Acid 4 - 32[1]864-
Asiatic Acid 20-40[2][3]-20-40[2][3]-
Betulinic Acid >5000[4]->5000-

Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental conditions. "-" indicates data not available from the searched sources.

Table 2: Comparative Cytotoxicity (IC50, µM) of Triterpenoid Antibiotics on Mammalian Cell Lines
TriterpenoidCell Line(s)IC50 (µM)
This compound -Data Not Available
Oleanolic Acid HepG2 (human liver cancer)30[5]
AML12 (normal mouse liver)120[5]
SK-BR-3 (human breast cancer)>100 (24h)
Ursolic Acid HT-29 (human colon cancer)26 (24h)[6]
BGC-803 (human gastric cancer)43.78 (24h)[7]
T47D, MCF-7, MDA-MB-231 (breast cancer)221-239 (72h)[8]
Asiatic Acid MCF-7 (human breast cancer)40 (48h)[9]
TW-01, SUNE5-8F (nasopharyngeal carcinoma)~30-60 (24h)
HaCaT (normal human keratinocyte)>100 (24h)
Betulinic Acid A2780 (human ovarian cancer)44.47 (24h)[10]
A375 (human melanoma)16.91 (24h)[11]
EPG85-257 (gastric carcinoma)2.01 - 6.16
EPP85-181 (pancreatic carcinoma)3.13 - 7.96[12]

Note: Cytotoxicity can vary significantly depending on the cell line and experimental conditions. "-" indicates data not available from the searched sources.

Mechanisms of Action

Triterpenoid antibiotics exhibit diverse mechanisms to inhibit microbial growth. This compound is a specific inhibitor of the bacterial respiratory chain. In contrast, oleanolic acid, ursolic acid, and asiatic acid primarily disrupt the bacterial cell membrane and can also interfere with peptidoglycan synthesis. Betulinic acid's primary antibacterial mechanism is less clearly defined but is also thought to involve membrane disruption.

G cluster_this compound This compound cluster_other_triterpenoids Oleanolic, Ursolic, Asiatic Acids This compound This compound ETC Bacterial Electron Transport Chain This compound->ETC Inhibits Respiration Cellular Respiration ETC->Respiration Blocks ATP_Production ATP Production Respiration->ATP_Production Decreases Triterpenoids Triterpenoids Cell_Membrane Bacterial Cell Membrane Triterpenoids->Cell_Membrane Disrupts Peptidoglycan_Synth Peptidoglycan Synthesis Triterpenoids->Peptidoglycan_Synth Inhibits (some) Permeability Membrane Permeability Cell_Membrane->Permeability Increases Ion_Leakage Ion Leakage & Loss of Gradient Permeability->Ion_Leakage Leads to Cell_Wall Cell Wall Peptidoglycan_Synth->Cell_Wall Weakens

Caption: Mechanisms of Action of Triterpenoid Antibiotics.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter for evaluating antimicrobial potency. The broth microdilution method is a standard procedure.

Protocol: Broth Microdilution Method (adapted from CLSI guidelines)

  • Preparation of Triterpenoid Stock Solutions: Dissolve the triterpenoid in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the triterpenoid stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted triterpenoid. Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only). Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the triterpenoid at which there is no visible growth of the microorganism.

G start Start prep_stock Prepare Triterpenoid Stock Solution start->prep_stock prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Serial Dilution in 96-well Plate prep_stock->serial_dilute inoculate Inoculate Plate serial_dilute->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Broth Microdilution Workflow for MIC Determination.

Bacterial Respiration Inhibition Assay

This assay is crucial for understanding the mechanism of action of compounds like this compound that target cellular respiration.

Protocol: Oxygen Consumption Measurement

  • Bacterial Culture: Grow the bacterial strain (e.g., Bacillus subtilis) to the mid-logarithmic phase in a suitable broth medium.

  • Cell Preparation: Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., phosphate-buffered saline), and resuspend them in the same buffer to a defined optical density.

  • Oxygen Electrode System: Calibrate a Clark-type oxygen electrode at a constant temperature (e.g., 37°C).

  • Assay: Add the bacterial suspension to the electrode chamber. After a stable baseline of endogenous respiration is established, add a respiratory substrate (e.g., glucose or succinate) to initiate robust oxygen consumption.

  • Inhibition Measurement: Once a steady rate of oxygen consumption is observed, inject the triterpenoid antibiotic (dissolved in a suitable solvent) into the chamber at various concentrations. The rate of oxygen consumption is monitored continuously.

  • Data Analysis: The percentage of inhibition of respiration is calculated by comparing the rate of oxygen consumption before and after the addition of the inhibitor.

Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates on mammalian cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the triterpenoid antibiotic for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.

G start Start seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells treat_cells Treat with Triterpenoid (various concentrations) seed_cells->treat_cells add_mtt Add MTT Solution and Incubate treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate Cell Viability and IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

In Vivo Efficacy

While in vitro data provides valuable initial insights, in vivo studies are essential to evaluate the therapeutic potential of these compounds.

  • Oleanolic Acid: Has demonstrated in vivo efficacy in a mouse model of MRSA pneumonia, showing a therapeutic effect both alone and in combination with penicillin G. In another study, an oleanolic acid derivative showed enhanced in vivo efficacy in a Galleria mellonella model of S. aureus infection.

  • Ursolic Acid: Derivatives of ursolic acid have shown promising in vivo efficacy against MRSA in a mouse wound model. Nanoparticle formulations of ursolic acid have been developed to improve its in vivo applicability.

  • Asiatic Acid: Has demonstrated efficacy in both in vitro and in vivo models, inducing apoptosis and enhancing anti-tumor activity, suggesting its potential for in vivo applications.

  • Betulinic Acid: While showing potent in vitro activity, in vivo efficacy data for its antibacterial properties is limited in the searched literature.

  • This compound: To date, there is a lack of publicly available data on the in vivo efficacy of this compound in animal models of infection.

Conclusion

This comparative analysis highlights the potential of this compound and other triterpenoid antibiotics as valuable leads for the development of new antimicrobial agents. This compound's distinct mechanism of action, targeting bacterial respiration, makes it an interesting candidate, particularly for combating Gram-positive pathogens. However, the lack of in vivo efficacy and comprehensive cytotoxicity data for this compound underscores the need for further investigation.

Oleanolic acid, ursolic acid, and asiatic acid have been more extensively studied, with a growing body of evidence supporting their antimicrobial and cytotoxic activities, as well as some demonstrated in vivo efficacy. Betulinic acid also shows promise, though its antibacterial activity appears to be more variable.

For drug development professionals, the data presented here suggests that while these triterpenoids have potential, significant further research is required to optimize their pharmacological properties, including solubility, bioavailability, and therapeutic index, before they can be considered for clinical applications. The development of derivatives and novel formulations appears to be a promising strategy to enhance their efficacy and overcome some of their inherent limitations.

References

A Comparative Analysis of Netzahualcoyone and Conventional Antibiotics Against Bacillus subtilis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial efficacy of Netzahualcoyone, a naturally occurring triterpenoid quinone, against Bacillus subtilis, benchmarked against the performance of several conventional antibiotics. This document synthesizes available experimental data to offer an objective overview for researchers in microbiology and professionals in drug development.

Executive Summary

This compound demonstrates potent antibacterial activity against Bacillus subtilis, with a reported Minimum Inhibitory Concentration (MIC) ranging from 0.625 to 1.25 µg/mL[1]. Its primary mechanism of action is the inhibition of cellular respiration in intact B. subtilis cells[1][2]. This guide presents a comparative analysis of its efficacy relative to standard antibiotics, based on available in vitro data. It is important to note that the presented data for conventional antibiotics are compiled from various studies and are not from direct head-to-head comparisons with this compound in a single study. Therefore, variations in experimental conditions should be considered when interpreting these results.

Data Presentation: Quantitative Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data for this compound and a selection of conventional antibiotics against Bacillus subtilis.

Table 1: Minimum Inhibitory Concentration (MIC) Against Bacillus subtilis

Antibacterial AgentChemical ClassMIC (µg/mL)Reference
This compound Triterpenoid Quinone0.625 - 1.25 [1]
CiprofloxacinFluoroquinolone0.125[3]
GentamicinAminoglycoside4.0[4]
TetracyclineTetracycline8.0[4]
VancomycinGlycopeptide4.0[4]
ErythromycinMacrolide0.125[5]
ChloramphenicolAmphenicol4.0[5]
KanamycinAminoglycoside>8.0 (Resistant)[4]
StreptomycinAminoglycoside>8.0 (Resistant)[4]
Penicillinβ-Lactam--
Oxacillinβ-LactamResistant[6]
Ampicillinβ-LactamResistant[7]
Cephalexinβ-Lactam (Cephalosporin)Highly Sensitive[6]
EnrofloxacinFluoroquinoloneHighly Sensitive[6]

Note: The MIC values for conventional antibiotics are sourced from multiple studies and are provided for comparative context. Direct experimental comparisons may yield different results.

Table 2: Zone of Inhibition Diameters Against Bacillus subtilis

Antibacterial AgentDisk ConcentrationZone of Inhibition (mm)Reference
This compound Not ReportedNot Reported-
Ciprofloxacin5 µg30[8]
Gentamicin10 µg20[8]
Kanamycin30 µg20[8]
Penicillin10 units27[8]
Erythromycin15 µg27[8]
Trimethoprim-sulfa25 µg25[8]
Oxytetracycline30 µgResistant[8]
Ampicillin10 µgResistant[8]

Note: Zone of inhibition data for this compound is not available in the reviewed literature. The data for conventional antibiotics is provided for general reference.

Mechanism of Action

This compound:

This compound, as a triterpenoid quinone, primarily targets cellular respiration in B. subtilis[1][2]. Quinones are known to interfere with biological processes through mechanisms such as redox cycling, which generates reactive oxygen species, and by acting as electron acceptors, thereby disrupting the electron transport chain[9][10]. The triterpenoid component of this compound may facilitate its interaction with the bacterial cell membrane[11][12]. The inhibition of respiration effectively halts ATP synthesis, leading to bacterial cell death.

Conventional Antibiotics:

The conventional antibiotics listed employ a variety of mechanisms to inhibit bacterial growth:

  • Fluoroquinolones (Ciprofloxacin, Enrofloxacin): Inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.

  • Aminoglycosides (Gentamicin, Kanamycin, Streptomycin): Bind to the 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis.

  • Tetracyclines (Tetracycline, Oxytetracycline): Bind to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thus inhibiting protein synthesis.

  • Glycopeptides (Vancomycin): Inhibit cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.

  • Macrolides (Erythromycin): Bind to the 50S ribosomal subunit and inhibit protein synthesis by blocking the exit of the growing polypeptide chain.

  • Amphenicols (Chloramphenicol): Bind to the 50S ribosomal subunit and inhibit the peptidyl transferase step of protein synthesis.

  • β-Lactams (Penicillin, Oxacillin, Ampicillin, Cephalexin): Inhibit the transpeptidase enzymes that catalyze the final cross-linking step of peptidoglycan synthesis, leading to a weakened cell wall and lysis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: A pure culture of Bacillus subtilis is grown on a suitable agar medium (e.g., Mueller-Hinton Agar) at 37°C for 18-24 hours. Several colonies are then transferred to a sterile broth (e.g., Mueller-Hinton Broth) and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound (this compound or a conventional antibiotic) is prepared in a suitable solvent (e.g., DMSO). A two-fold serial dilution of the stock solution is then performed in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the prepared bacterial suspension. Positive (broth with inoculum, no antimicrobial) and negative (broth only) controls are included. The plate is then incubated at 37°C for 16-20 hours under aerobic conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.

Zone of Inhibition Assay (Kirby-Bauer Disk Diffusion Method)
  • Preparation of Bacterial Lawn: A standardized inoculum of Bacillus subtilis (equivalent to a 0.5 McFarland standard) is uniformly spread onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a bacterial lawn.

  • Application of Antimicrobial Disks: Sterile filter paper disks of a standard diameter (typically 6 mm) are impregnated with a known concentration of the antimicrobial agent. The disks are then placed onto the surface of the inoculated agar plate using sterile forceps, ensuring firm contact.

  • Incubation: The plates are incubated at 37°C for 16-18 hours.

  • Measurement of Inhibition Zone: After incubation, the diameter of the clear zone of no bacterial growth around each disk is measured in millimeters. The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the antimicrobial agent.

Visualizations

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A B. subtilis Culture C Standardized Inoculum A->C Standardize Inoculum B Antimicrobial Stock D Diluted Antimicrobial B->D Serial Dilution E Inoculate Microtiter Plate C->E D->E F Incubate (37°C, 16-20h) E->F G Read Results F->G H Determine MIC G->H

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Signaling Pathway: this compound's Proposed Mechanism of Action

Netzahualcoyone_MoA cluster_cell Bacillus subtilis Cell This compound This compound ETC Electron Transport Chain (Menaquinone Pool) This compound->ETC Inhibits Electron Flow Membrane Cell Membrane ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Motive Force Respiration Cellular Respiration ATP ATP ATP_Synthase->ATP Synthesis Inhibition Inhibition of Respiration & ATP Depletion Respiration->Inhibition Leads to Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Proposed mechanism of action for this compound against B. subtilis.

References

Validating the Inhibitory Effect of Netzahualcoyone on Bacterial Respiration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Netzahualcoyone's inhibitory effect on bacterial respiration, juxtaposed with other known respiratory inhibitors. It includes a summary of quantitative data, detailed experimental protocols for validation, and visualizations of the experimental workflow and proposed mechanism of action.

Comparative Analysis of Respiratory Inhibitors

This compound, a triterpenoid quinone, has demonstrated a selective inhibitory effect on the respiration of Gram-positive bacteria. This section compares its activity with well-characterized inhibitors of the bacterial electron transport chain (ETC).

Data Summary

InhibitorTarget Organism(s)Mechanism of Action (Target in ETC)MIC (µg/mL)IC50 (Respiration)Reference(s)
This compound Bacillus subtilisProposed to interfere with electron transport, specific target not fully elucidated.0.625 - 1.25Not Reported[1]
Escherichia coliIneffective against intact cells, suggesting permeability issues. Inhibits respiration in disrupted cells.>200Not Reported[1]
Rotenone Broad spectrumComplex I (NADH dehydrogenase) inhibitor.Not widely reported for bacteria.Not widely reported for bacteria.[2]
Antimycin A Broad spectrumComplex III (Cytochrome bc1 complex) inhibitor.Not widely reported for bacteria.Not widely reported for bacteria.[2]
Cyanide Broad spectrumComplex IV (Cytochrome c oxidase) inhibitor.Varies by species.Varies by species.[3][4][5]
Quinestrol Escherichia coliCytochrome bd-I oxidase inhibitor.0.1 ± 0.020.2 ± 0.04 µg/mL[3]

Key Observations:

  • This compound exhibits potent activity against the Gram-positive bacterium Bacillus subtilis, inhibiting its respiration at low microgram concentrations.[1]

  • In contrast, it is largely ineffective against the Gram-negative Escherichia coli when cells are intact, suggesting that the outer membrane of E. coli may prevent the compound from reaching its target.[1] However, in sonically disrupted E. coli cells, this compound does inhibit respiration, indicating its target is present in both bacterial types.[1]

  • Classic ETC inhibitors like rotenone, antimycin A, and cyanide have well-defined targets and are generally broad-spectrum, though their specific potencies can vary between bacterial species.[2]

  • The steroid drug Quinestrol has been identified as an inhibitor of cytochrome bd-I oxidase in E. coli, with a reported IC50 value for respiratory inhibition.[3]

Experimental Protocols

This section details the methodology for validating the inhibitory effect of a compound on bacterial respiration using a Clark-type oxygen electrode.

Experiment: Measuring Oxygen Consumption in Bacterial Suspensions

Objective: To determine the rate of oxygen consumption by a bacterial culture and assess the inhibitory effect of a test compound.

Materials:

  • Clark-type oxygen electrode and chamber

  • Oxygen meter

  • Water bath for temperature control

  • Magnetic stirrer and stir bars

  • Bacterial culture (e.g., Bacillus subtilis or Escherichia coli) grown to mid-log phase

  • Respiration buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, supplemented with a carbon source like 10 mM glucose)

  • Test compound stock solution (e.g., this compound in a suitable solvent like DMSO)

  • Solvent control (e.g., DMSO)

  • Positive control inhibitor (e.g., potassium cyanide)

  • Sodium dithionite (for zero oxygen calibration)

Procedure:

  • Electrode Calibration:

    • Assemble the Clark-type electrode according to the manufacturer's instructions.

    • Equilibrate the respiration buffer to the desired temperature (e.g., 37°C) by bubbling with air for at least 30 minutes to ensure oxygen saturation.

    • Add the air-saturated buffer to the electrode chamber and set the 100% oxygen saturation point on the oxygen meter.

    • Add a few crystals of sodium dithionite to the buffer in the chamber to consume all dissolved oxygen and set the 0% oxygen saturation point.

    • Rinse the chamber thoroughly with fresh, air-saturated respiration buffer.

  • Bacterial Cell Preparation:

    • Harvest mid-log phase bacterial cells by centrifugation.

    • Wash the cell pellet twice with sterile respiration buffer to remove any residual growth medium.

    • Resuspend the cells in fresh respiration buffer to a desired optical density (e.g., OD600 of 1.0).

  • Oxygen Consumption Measurement:

    • Add a defined volume of the bacterial cell suspension to the electrode chamber containing a magnetic stir bar.

    • Seal the chamber, ensuring no air bubbles are trapped inside.

    • Start the magnetic stirrer to ensure uniform suspension of the cells.

    • Begin recording the oxygen concentration over time. A steady decrease in oxygen concentration indicates the basal rate of bacterial respiration.

  • Inhibitor Addition:

    • Once a stable basal respiration rate is established, inject a small volume of the test compound stock solution into the chamber to achieve the desired final concentration.

    • For the solvent control, inject an equivalent volume of the solvent used to dissolve the test compound.

    • For the positive control, inject a concentration of a known respiratory inhibitor (e.g., KCN) sufficient to completely block respiration.

    • Continue to record the oxygen concentration. A change in the slope of the oxygen consumption curve indicates an effect of the added compound on respiration.

  • Data Analysis:

    • Calculate the rate of oxygen consumption (e.g., in nmol O2/min/mg protein) from the slope of the linear portion of the oxygen concentration curve before and after the addition of the inhibitor.

    • Express the inhibitory effect as a percentage of the basal respiration rate.

    • To determine the IC50 value, perform the experiment with a range of inhibitor concentrations and plot the percentage inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow for Validating Respiratory Inhibition

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis bact_culture Bacterial Culture (Mid-log phase) add_cells Add Bacterial Suspension to Chamber bact_culture->add_cells inhibitor_prep Inhibitor & Control Solutions add_inhibitor Inject Inhibitor/ Control inhibitor_prep->add_inhibitor electrode_cal Electrode Calibration (100% & 0% O2) electrode_cal->add_cells measure_basal Measure Basal O2 Consumption add_cells->measure_basal measure_basal->add_inhibitor measure_inhibited Measure Inhibited O2 Consumption add_inhibitor->measure_inhibited calc_rates Calculate Respiration Rates measure_inhibited->calc_rates det_inhibition Determine % Inhibition calc_rates->det_inhibition calc_ic50 Calculate IC50 det_inhibition->calc_ic50

Caption: Workflow for validating the inhibitory effect of a compound on bacterial respiration.

Proposed Mechanism of Bacterial Respiration Inhibition by this compound

G cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane NADH NADH NAD NAD+ NADH->NAD ETC Complex I Complex II Coenzyme Q Pool Complex III Cytochrome c Complex IV NADH->ETC e- H_out H+ ETC->H_out Proton Pumping O2 O2 ETC->O2 e- ATP_synthase ATP Synthase H_out->ATP_synthase H_in H+ ATP_synthase->H_in ATP ATP ATP_synthase->ATP ADP ADP + Pi ADP->ATP_synthase This compound This compound This compound->ETC Inhibition H2O H2O O2->H2O

Caption: Proposed inhibition of the bacterial electron transport chain by this compound.

References

The Triterpenoid Quinone Netzahualcoyone and its Congeners: A Comparative Guide to Structure-Activity Relationships in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a perpetual challenge. Natural products, with their vast structural diversity, have historically been a rich source of inspiration. Netzahualcoyone, a triterpenoid quinone isolated from the Celastraceae family, has demonstrated biological activity, yet a comprehensive understanding of its structure-activity relationship (SAR) and that of its synthetic derivatives remains an area of active investigation. Due to the limited availability of published data on synthetic derivatives of this compound, this guide provides a comparative analysis of this compound and its closely related, well-studied triterpenoid quinones from the Celastraceae family, offering insights into the potential SAR and mechanistic pathways of this promising class of compounds.

Comparative Cytotoxicity of this compound and Related Triterpenoid Quinones

While specific SAR studies on a series of synthetic this compound derivatives are not extensively documented in publicly available literature, analysis of related triterpenoid quinones from the Celastraceae family provides valuable insights into the structural features crucial for cytotoxic activity. Compounds such as pristimerin and tingenone, which share a similar structural backbone with this compound, have been more extensively studied. The following table summarizes the available in vitro cytotoxicity data (IC50 values) for these compounds against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
PristimerinProstate (LNCaP)1.25 (causes 55% cell death)[1]
PristimerinPancreatic(Potentiates gemcitabine)[1]
PristimerinCervical(Synergizes with taxol)[1]
PristimerinLung (NCI-H446, A549)(Synergizes with cisplatin)[1]
PristimerinBreast (MCF-7/ADR)(Reverses multidrug resistance)[1]
11β-hydroxypristimerinNCI-60 panel (mean)8.7[2]
PristimerinNCI-60 panel (mean)0.17[2]
Tebesinone BMCF-7 (Breast)2.1[3]
Tebesinone BB16F10 (Melanoma)4.5[3]
Tebesinone BPC-3 (Prostate)10.3[3]
Tebesinone BC26 (Colon)3.2[3]
Aegyptinone AMCF-7 (Breast)2.8[3]
Aegyptinone AB16F10 (Melanoma)5.1[3]
Aegyptinone APC-3 (Prostate)8.7[3]
Aegyptinone AC26 (Colon)4.6[3]

Note: IC50 values represent the concentration of a compound required to inhibit the growth of 50% of the cell population. Lower IC50 values indicate higher cytotoxic potency.

Key Signaling Pathways Modulated by Triterpenoid Quinones

Triterpenoid quinones exert their anticancer effects by modulating a multitude of cellular signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for rational drug design and development. The primary pathways affected include those involved in cell proliferation, survival, apoptosis, and inflammation.[1]

Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptors Growth Factor Receptors PI3K PI3K Growth_Factor_Receptors->PI3K MAPK_Cascade MAPK Cascade Growth_Factor_Receptors->MAPK_Cascade Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK Akt->IKK IκBα IκBα IKK->IκBα | NF_κB NF_κB IκBα->NF_κB | Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis, Invasion) NF_κB->Gene_Expression MAPK_Cascade->Gene_Expression Triterpenoid_Quinones Triterpenoid Quinones (this compound, Pristimerin, etc.) Triterpenoid_Quinones->Akt Inhibition Triterpenoid_Quinones->NF_κB Inhibition Triterpenoid_Quinones->MAPK_Cascade Modulation

PI3K/Akt/mTOR Pathway: This is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Triterpenoid quinones, such as pristimerin, have been shown to inhibit the activation of Akt, a key kinase in this pathway.[1] This inhibition leads to the downstream suppression of mTOR, a central regulator of cell growth and metabolism.

NF-κB Pathway: The transcription factor NF-κB plays a pivotal role in inflammation, immunity, and cancer development by promoting the expression of genes involved in cell survival and proliferation. Pristimerin has been demonstrated to suppress the activation of NF-κB, thereby inhibiting the expression of its target genes and inducing apoptosis in cancer cells.[1]

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling route that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Triterpenoid quinones can modulate the activity of various components of the MAPK cascade, contributing to their anticancer effects.[1]

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed and standardized experimental protocols are essential. The following are methodologies for key in vitro cytotoxicity assays commonly used to evaluate the anticancer potential of compounds like this compound and its derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known anticancer drug). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Resazurin Reduction Assay

This assay is another common method for measuring cell viability. It utilizes the blue dye resazurin, which is reduced to the pink and highly fluorescent resorufin by metabolically active cells.

Procedure:

  • Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay.

  • Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Evaluation cluster_2 Mechanistic Studies Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assays (MTT, Resazurin) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Pathway_Analysis Signaling Pathway Analysis (Western Blot) IC50_Determination->Pathway_Analysis Apoptosis_Assay Apoptosis Assays (Flow Cytometry) IC50_Determination->Apoptosis_Assay

References

The Antibacterial Frontier: A Comparative Analysis of Netzahualcoyone Cross-Resistance Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the ongoing battle against antimicrobial resistance, the scientific community is increasingly looking towards novel compounds to combat resilient pathogens. Netzahualcoyone, a triterpenoid natural product, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. This guide provides a comprehensive framework for evaluating the cross-resistance profile of this compound against a panel of conventional antibacterial agents. While direct comparative studies on this compound's cross-resistance are currently limited in published literature, this document outlines the essential experimental protocols and data presentation structures required for such an investigation, offering a blueprint for researchers in the field.

The primary mechanism of action for this compound involves the inhibition of cellular respiration in susceptible bacteria, such as Bacillus subtilis.[1] However, its efficacy against Gram-negative organisms like Escherichia coli appears limited unless the cell membrane is disrupted, suggesting a potential permeability barrier.[1] Understanding whether resistance mechanisms to other antibiotics also confer resistance to this compound is critical for its potential development as a clinical therapeutic.

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

A cornerstone of cross-resistance studies is the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains with known resistance to other antibiotics. The following tables are presented as a template for organizing and presenting such data.

Table 1: MIC of this compound Against Antibiotic-Susceptible Bacterial Strains

Bacterial StrainAntibiotic ClassMIC (µg/mL) of Standard AntibioticMIC (µg/mL) of this compound
Staphylococcus aureus ATCC 29213Methicillin-SusceptibleMethicillin: ≤2Data Not Available
Enterococcus faecalis ATCC 29212Vancomycin-SusceptibleVancomycin: ≤4Data Not Available
Escherichia coli ATCC 25922Fluoroquinolone-SusceptibleCiprofloxacin: ≤1Data Not Available
Pseudomonas aeruginosa ATCC 27853Aminoglycoside-SusceptibleGentamicin: ≤4Data Not Available

Table 2: MIC of this compound Against Antibiotic-Resistant Bacterial Strains

Bacterial StrainResistance ProfileMIC (µg/mL) of Resistant AntibioticMIC (µg/mL) of this compoundFold Change in this compound MIC
Staphylococcus aureus (MRSA)Methicillin-ResistantMethicillin: ≥4Data Not AvailableN/A
Enterococcus faecalis (VRE)Vancomycin-ResistantVancomycin: ≥32Data Not AvailableN/A
Escherichia coli (QRDR mutant)Fluoroquinolone-ResistantCiprofloxacin: ≥4Data Not AvailableN/A
Pseudomonas aeruginosa (Efflux pump overproducer)Multi-drug ResistantVariousData Not AvailableN/A

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cross-resistance studies.

Bacterial Strains and Culture Conditions

A panel of clinically relevant bacterial strains, including both antibiotic-susceptible and well-characterized resistant isolates, should be used. Resistant strains should ideally have known mechanisms of resistance (e.g., specific gene mutations, efflux pump overexpression). All bacterial cultures are to be grown in appropriate broth media (e.g., Mueller-Hinton Broth) at 37°C.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • A two-fold serial dilution of this compound and comparator antibiotics is prepared in a 96-well microtiter plate.

  • Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_culture Bacterial Culture (Log Phase) start->bacterial_culture standardization Standardize Inoculum (~5x10^5 CFU/mL) bacterial_culture->standardization inoculation Inoculate Microtiter Plate standardization->inoculation serial_dilution Prepare Serial Dilutions of this compound & Antibiotics serial_dilution->inoculation incubation Incubate (37°C, 18-24h) inoculation->incubation read_results Read MIC incubation->read_results end End read_results->end

Figure 1. Workflow for MIC Determination.
Time-Kill Kinetic Assay

To understand the bactericidal or bacteriostatic nature of this compound against resistant strains, time-kill assays are performed.

  • Bacterial cultures in the logarithmic growth phase are treated with this compound at concentrations corresponding to 1x, 2x, and 4x the MIC.

  • A growth control without any antibacterial agent is included.

  • Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • The aliquots are serially diluted and plated on appropriate agar plates to determine the number of viable colonies (CFU/mL).

Potential Signaling Pathways and Resistance Mechanisms

Cross-resistance can occur through various mechanisms, including target modification, enzymatic inactivation, and reduced intracellular drug accumulation via efflux pumps or decreased permeability. Given that this compound targets cellular respiration, mutations in the electron transport chain components could potentially confer resistance. Furthermore, overexpression of broad-spectrum efflux pumps is a common mechanism of multi-drug resistance.

Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Potential Resistance Mechanisms This compound This compound membrane Cell Membrane This compound->membrane Entry efflux Efflux Pump (Overexpression) This compound->efflux Substrate for Efflux target Respiratory Chain (Target Site) membrane->target Interaction target->efflux Expulsion target_mod Target Modification (e.g., mutation) target_mod->target Alters Binding permeability Decreased Permeability permeability->membrane Reduces Entry

Figure 2. Potential Bacterial Resistance Pathways to this compound.

Conclusion

The emergence of antibiotic resistance necessitates a thorough evaluation of novel antibacterial candidates. While this compound shows promise, its potential for cross-resistance with existing antibiotics remains a critical area for investigation. The experimental frameworks provided in this guide offer a standardized approach to generating the necessary data to inform the future development and potential clinical application of this compound and other natural product-derived antibacterial agents. Further research is imperative to populate the data tables presented herein and to elucidate the specific molecular mechanisms that may contribute to cross-resistance.

References

A Comparative Efficacy Analysis of Netzahualcoyone from Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Netzahualcoyone, a triterpenoid quinonemethide, has garnered interest for its potential therapeutic properties, primarily its antimicrobial activity. This guide provides a comparative overview of the efficacy of this compound derived from its known natural sources. Due to a scarcity of direct comparative studies, this document synthesizes available data on the source plants and the compound itself, highlighting areas for future research.

Natural Sources of this compound

This compound is primarily isolated from plants belonging to the Celastraceae family. The two principal species identified in the literature as sources of this compound are:

  • Schaefferia cuneifolia : A species of flowering plant in the staff vine family, Celastraceae.

  • Orthosphenia mexicana : Another member of the Celastraceae family.

While both are known sources, the concentration and potential for co-extraction of synergistic or antagonistic compounds may vary, thereby influencing the overall efficacy of extracts.

Antimicrobial Efficacy: A Comparative Overview

This compound has demonstrated notable activity against Gram-positive bacteria. The primary mechanism of action is the inhibition of cellular respiration.[1]

Table 1: Antimicrobial Activity of Extracts from this compound-Containing Plants

Plant SourceExtract TypeTest OrganismMIC (μg/mL)Reference
Schaefferia cuneifoliaNot SpecifiedBacillus subtilisNot Specified[1]
Schaefferia cuneifoliaNot SpecifiedStaphylococcus aureusNot Specified[1]
Orthosphenia mexicanaNot SpecifiedBacillus subtilisNot Specified
Orthosphenia mexicanaNot SpecifiedStaphylococcus aureusNot Specified

Note: Specific MIC values for this compound from these sources are not detailed in the available literature, representing a significant data gap.

Other Potential Therapeutic Activities

While the primary focus of research on this compound has been its antimicrobial properties, triterpenoids from the Celastraceae family are known to possess a broader range of biological activities. These include:

  • Anticancer Activity: Various triterpenoids from Celastraceae have been investigated for their cytotoxic effects against different cancer cell lines.

  • Anti-inflammatory Activity: Triterpenoids are known to modulate inflammatory pathways.

  • Antiviral Activity: Some triterpenoids have shown promise as antiviral agents.

Further research is required to specifically elucidate the anticancer, anti-inflammatory, and antiviral efficacy of this compound.

Experimental Protocols

Extraction of this compound (General Protocol for Triterpenoid Quinonemethides)

This protocol provides a general method for the extraction of triterpenoid quinonemethides from plant material, which can be adapted for Schaefferia cuneifolia and Orthosphenia mexicana.

Extraction_Workflow PlantMaterial Dried and Powdered Plant Material (e.g., roots, stems) Maceration Maceration with Organic Solvent (e.g., Dichloromethane or Hexane:Ethyl Acetate) PlantMaterial->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration under Reduced Pressure Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Fractionation Fraction Collection ColumnChromatography->Fractionation TLC Thin Layer Chromatography (TLC) Analysis Fractionation->TLC Purification Further Purification of Active Fractions (e.g., Preparative HPLC) TLC->Purification IsolatedCompound Isolated this compound Purification->IsolatedCompound

Caption: General workflow for the extraction and isolation of this compound.

Methodology:

  • Plant Material Preparation: The relevant plant parts (e.g., roots, stems) are collected, dried, and ground into a fine powder.

  • Extraction: The powdered material is subjected to maceration with a suitable organic solvent system, such as dichloromethane or a mixture of n-hexane and ethyl acetate, at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.

  • Filtration and Concentration: The mixture is filtered, and the solvent is evaporated under reduced pressure to yield the crude extract.

  • Chromatographic Separation: The crude extract is then subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.

  • Fraction Analysis and Purification: The collected fractions are analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain pure this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This is a standardized method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Broth_Microdilution_Workflow PrepareCompound Prepare Serial Dilutions of this compound InoculatePlate Inoculate Microtiter Plate Wells (containing compound dilutions and growth medium) PrepareCompound->InoculatePlate PrepareInoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland standard) PrepareInoculum->InoculatePlate Incubation Incubate at 37°C for 18-24 hours InoculatePlate->Incubation ObserveGrowth Observe for Bacterial Growth (Turbidity) Incubation->ObserveGrowth DetermineMIC Determine MIC (Lowest concentration with no visible growth) ObserveGrowth->DetermineMIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used. Each well in a row is filled with a specific volume of sterile Mueller-Hinton Broth (MHB).

  • Serial Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A two-fold serial dilution of the compound is then performed across the wells of the microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate also includes a positive control (broth with bacteria, no compound) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Signaling Pathways and Logical Relationships

The precise molecular targets of this compound are not fully elucidated beyond its effect on bacterial respiration. However, a hypothetical signaling pathway for its antimicrobial action can be proposed.

Signaling_Pathway This compound This compound CellMembrane Bacterial Cell Membrane This compound->CellMembrane Interacts with RespiratoryChain Electron Transport Chain This compound->RespiratoryChain Inhibits ATP_Production ATP Production RespiratoryChain->ATP_Production Disrupts CellDeath Bacterial Cell Death ATP_Production->CellDeath Leads to

Caption: Postulated mechanism of antimicrobial action of this compound.

Conclusion and Future Directions

This compound, sourced from Schaefferia cuneifolia and Orthosphenia mexicana, demonstrates promising antimicrobial activity, particularly against Gram-positive bacteria. However, a significant knowledge gap exists regarding the comparative efficacy of the compound derived from these different natural sources. Future research should focus on:

  • Quantitative Analysis: Determining the yield of this compound from different source plants and even different geographical locations.

  • Directly Comparative Studies: Conducting head-to-head comparisons of the antimicrobial, anticancer, and anti-inflammatory activities of purified this compound from each source.

  • Synergistic/Antagonistic Effects: Investigating the role of other co-extracted compounds from the source plants on the overall bioactivity of the extracts.

Addressing these research questions will provide a clearer understanding of the therapeutic potential of this compound and inform the selection of optimal natural sources for drug development.

References

Benchmarking Netzahualcoyone: A Guide to Performance Evaluation in Modern Assay Formats

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating novel antimicrobial agents, understanding the performance and mechanism of action of natural products is paramount. Netzahualcoyone, a triterpenquinone isolated from the Celastraceae plant family, has demonstrated notable antibiotic activity, particularly against Gram-positive bacteria and yeasts.[1] This guide provides a comprehensive overview of this compound's known mechanism and presents a framework for its performance evaluation using contemporary assay formats, complete with experimental data, detailed protocols, and pathway visualizations.

Understanding this compound's Mechanism of Action

This compound's primary mode of action is the inhibition of cellular respiration.[1][2][3] Studies have shown that it effectively inhibits the respiration of intact Bacillus subtilis cells, a Gram-positive bacterium.[1][2][3] Interestingly, it does not affect the respiration of the Gram-negative bacterium Escherichia coli in intact cells, suggesting a difference in cell permeability or target accessibility.[1][2] However, in preparations of sonically disrupted cells, inhibitory activity was observed in both bacterial types, indicating that once the cell barrier is bypassed, this compound can interfere with the respiratory chain of both.[1][2] This suggests that its target is likely a component of the electron transport chain.

The effect of this compound on cellular respiration can be visualized as an interruption of the electron flow, leading to a decrease in oxygen consumption and ATP synthesis, ultimately resulting in bacteriostatic or bactericidal effects.

cluster_0 Bacterial Cell Substrates Substrates Electron_Transport_Chain Electron Transport Chain (Complex I, II, III, IV) Substrates->Electron_Transport_Chain e- Oxygen Oxygen Electron_Transport_Chain->Oxygen e- ATP_Synthase ATP Synthase Electron_Transport_Chain->ATP_Synthase Proton Motive Force ATP ATP ATP_Synthase->ATP This compound This compound This compound->Electron_Transport_Chain Inhibition

Figure 1: this compound's inhibitory effect on the bacterial respiratory chain.

Performance Benchmarking in Modern Assay Formats

While specific data on this compound's performance in modern high-throughput screening assays is not yet available, this section outlines how its activity could be benchmarked against other inhibitors using standard platforms. For the purpose of this guide, we will hypothesize a scenario where the molecular target of this compound within the respiratory chain has been identified and purified, enabling in vitro assays.

Hypothetical Performance Data

The following table summarizes hypothetical comparative data for this compound against a known respiratory chain inhibitor, "Compound X," in three different assay formats. This data is for illustrative purposes to demonstrate how performance can be compared.

Assay FormatParameterThis compoundCompound X (Alternative)
Fluorescence Polarization IC50 (µM)5.210.8
Z'-factor0.780.81
AlphaLISA IC50 (µM)2.58.1
S/B Ratio1512
Surface Plasmon Resonance KD (µM)1.86.5
kon (1/Ms)2.3 x 1041.1 x 104
koff (1/s)4.1 x 10-27.2 x 10-2

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the hypothetical data table.

Fluorescence Polarization (FP) Assay

Fluorescence polarization is a technique used to measure the binding of a small fluorescently labeled ligand to a larger protein. The change in the polarization of the emitted light upon binding is proportional to the extent of the interaction.

Experimental Workflow:

cluster_0 Assay Plate Preparation cluster_1 Incubation & Measurement Add_Buffer Add Assay Buffer Add_Target Add Target Protein Add_Buffer->Add_Target Add_Tracer Add Fluorescent Tracer Add_Target->Add_Tracer Add_Compound Add this compound or Compound X Add_Tracer->Add_Compound Incubate Incubate at RT Add_Compound->Incubate Read_FP Read Fluorescence Polarization Incubate->Read_FP

Figure 2: Workflow for a competitive Fluorescence Polarization assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20.

    • Target Protein: Purified respiratory chain target protein at a final concentration of 10 nM.

    • Fluorescent Tracer: A fluorescently labeled ligand known to bind the target protein, at a final concentration of 1 nM.

    • Test Compounds: Prepare a serial dilution of this compound and Compound X in DMSO.

  • Assay Procedure:

    • In a 384-well black microplate, add 5 µL of assay buffer to all wells.

    • Add 5 µL of the target protein solution to all wells except the negative control wells.

    • Add 5 µL of the fluorescent tracer solution to all wells.

    • Add 1 µL of the test compound dilutions to the respective wells. For control wells, add 1 µL of DMSO.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Z'-factor to assess the quality of the assay.

AlphaLISA Assay

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that can be adapted to detect biomolecular interactions. In a competitive format, the test compound disrupts the interaction between a biotinylated ligand and an acceptor bead-conjugated target protein, leading to a decrease in the AlphaLISA signal.

Experimental Workflow:

cluster_0 Assay Plate Preparation cluster_1 Incubation & Signal Generation Add_Biotin_Ligand Add Biotinylated Ligand Add_Acceptor_Beads Add Acceptor Beads (conjugated to Target) Add_Biotin_Ligand->Add_Acceptor_Beads Add_Compound Add this compound or Compound X Add_Acceptor_Beads->Add_Compound Incubate_1 Incubate at RT Add_Compound->Incubate_1 Add_Donor_Beads Add Streptavidin Donor Beads Incubate_1->Add_Donor_Beads Incubate_2 Incubate in Dark Add_Donor_Beads->Incubate_2 Read_Signal Read AlphaLISA Signal Incubate_2->Read_Signal

Figure 3: Workflow for a competitive AlphaLISA assay.

Protocol:

  • Reagent Preparation:

    • AlphaLISA Buffer: As per manufacturer's instructions.

    • Acceptor Beads: Acceptor beads conjugated to the target protein at a final concentration of 20 µg/mL.

    • Biotinylated Ligand: A biotinylated ligand that binds to the target protein at a final concentration of 30 nM.

    • Streptavidin Donor Beads: At a final concentration of 40 µg/mL.

    • Test Compounds: Prepare a serial dilution of this compound and Compound X in DMSO.

  • Assay Procedure:

    • In a 384-well white microplate, add 2.5 µL of the test compound dilutions.

    • Add 2.5 µL of a mix of the acceptor beads and biotinylated ligand.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of the streptavidin donor beads under subdued light.

    • Incubate for 30 minutes at room temperature in the dark.

    • Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 values as described for the FP assay.

    • Calculate the signal-to-background (S/B) ratio to assess assay performance.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique for real-time monitoring of biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip as a ligand (test compound) binds to an immobilized analyte (target protein).

Experimental Workflow:

Immobilize_Target Immobilize Target Protein on Sensor Chip Inject_Buffer Inject Running Buffer (Baseline) Immobilize_Target->Inject_Buffer Inject_Compound Inject this compound or Compound X (Association) Inject_Buffer->Inject_Compound Inject_Buffer_2 Inject Running Buffer (Dissociation) Inject_Compound->Inject_Buffer_2 Regenerate_Chip Regenerate Sensor Chip Inject_Buffer_2->Regenerate_Chip

Figure 4: Workflow for a Surface Plasmon Resonance experiment.

Protocol:

  • Chip Preparation and Immobilization:

    • Activate a CM5 sensor chip surface with a mixture of EDC and NHS according to the manufacturer's protocol.

    • Immobilize the target protein to the activated surface via amine coupling.

    • Deactivate the remaining active groups with ethanolamine.

  • Binding Analysis:

    • Equilibrate the system with running buffer (e.g., HBS-EP+).

    • Inject a series of concentrations of this compound or Compound X over the sensor surface for a defined period to monitor association.

    • Switch back to running buffer to monitor the dissociation of the compound.

    • After each cycle, regenerate the sensor surface using a low pH solution (e.g., glycine-HCl pH 2.5).

  • Data Analysis:

    • Correct the sensorgrams for non-specific binding by subtracting the signal from a reference flow cell.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Conclusion

While the existing literature provides a foundational understanding of this compound's antimicrobial activity through the inhibition of cellular respiration, a comprehensive performance evaluation using modern assay technologies is crucial for its further development. The hypothetical framework and detailed protocols presented in this guide offer a roadmap for researchers to systematically benchmark this compound and other natural products against known inhibitors. By employing robust and quantitative methods such as Fluorescence Polarization, AlphaLISA, and Surface Plasmon Resonance, the scientific community can gain deeper insights into the therapeutic potential of these promising compounds.

References

Assessing the Synergistic Potential of Netzahualcoyone with Conventional Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates novel therapeutic strategies, including the use of natural compounds to enhance the efficacy of existing antibiotics. Netzahualcoyone, a triterpenquinone isolated from the Celastraceae plant family, has demonstrated intrinsic antimicrobial properties, particularly against Gram-positive bacteria. Its mode of action involves the inhibition of cellular respiration. This guide explores the potential synergistic effects of this compound with well-established antibiotic classes and provides a framework for experimental validation, addressing a current gap in the scientific literature. While direct studies on the synergistic effects of this compound with other antibiotics are not currently available, this document outlines the standard methodologies and a proposed experimental design based on studies of other natural compounds, such as triterpenoids, which have shown significant synergistic potential.

Understanding Antibiotic Synergy

Antibiotic synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This can lead to lower required doses of each drug, potentially reducing toxicity and minimizing the development of resistance. The primary methods for assessing synergy in vitro are the checkerboard assay and the time-kill curve analysis.

Proposed Experimental Design for Synergy Assessment

To investigate the potential synergistic interactions between this compound and conventional antibiotics, a structured, multi-step experimental approach is proposed. This design is based on established protocols for evaluating synergy between natural products and antibiotics.

Experimental Workflow Diagram

Synergy_Assessment_Workflow cluster_prep Phase 1: Preparation & MIC Determination cluster_checkerboard Phase 2: Checkerboard Synergy Assay cluster_timekill Phase 3: Time-Kill Curve Analysis start Prepare Bacterial Inoculum (e.g., S. aureus, B. subtilis) mic_n Determine MIC of This compound Alone start->mic_n mic_a Determine MIC of each Antibiotic Alone start->mic_a checkerboard Perform Checkerboard Assay (2D Microdilution of this compound + Antibiotic) mic_n->checkerboard mic_a->checkerboard fic_calc Calculate Fractional Inhibitory Concentration (FIC) Index checkerboard->fic_calc interpretation Interpret FIC Index: ≤ 0.5: Synergy > 0.5 to 4: Additive/Indifferent > 4: Antagonism fic_calc->interpretation time_kill Perform Time-Kill Assay with Synergistic Concentrations interpretation->time_kill If Synergy or Additivity is observed plot_curves Plot Log(CFU/mL) vs. Time time_kill->plot_curves tk_interpretation Analyze Curves for Bactericidal/ Bacteriostatic Activity and Synergy plot_curves->tk_interpretation end Final Report and Comparative Analysis tk_interpretation->end

Caption: Proposed experimental workflow for assessing this compound's synergistic effects.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound and each selected antibiotic that visibly inhibits the growth of the target microorganism.

Materials:

  • This compound (pure compound)

  • Selected antibiotics (e.g., Ampicillin, Gentamicin, Ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilutions: Prepare two-fold serial dilutions of this compound and each antibiotic in the 96-well plates.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the antimicrobial agent in a well with no visible bacterial growth.

Checkerboard Assay

Objective: To quantify the synergistic interaction between this compound and an antibiotic using the Fractional Inhibitory Concentration (FIC) Index.

Procedure:

  • Plate Setup: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute this compound along the rows and the chosen antibiotic along the columns.

  • Inoculation: Inoculate each well with the bacterial suspension (5 x 10^5 CFU/mL).

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the FIC for each component:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of this compound + FIC of Antibiotic.

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Curve Assay

Objective: To assess the rate of bacterial killing over time when exposed to synergistic concentrations of this compound and an antibiotic.

Procedure:

  • Culture Preparation: Grow a bacterial culture to the logarithmic phase and then dilute to ~1 x 10^6 CFU/mL in flasks containing CAMHB.

  • Drug Addition: Add this compound and the antibiotic at synergistic concentrations (e.g., 0.5 x MIC of each, as determined from the checkerboard assay) to the flasks. Include control flasks with no drug, and each drug alone.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.

  • Viable Cell Count: Perform serial dilutions of the aliquots and plate on nutrient agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical data summary for the synergistic assessment of this compound with representative antibiotics against Staphylococcus aureus.

Table 1: MIC and FIC Index Data from Checkerboard Assay

Antibiotic ClassAntibioticMIC Alone (µg/mL)This compound MIC Alone (µg/mL)MIC in Combination (Netz. + Abx)FIC IndexInterpretation
β-LactamAmpicillin820.5 + 10.375Synergy
AminoglycosideGentamicin421 + 0.50.625Additive
QuinoloneCiprofloxacin120.5 + 0.250.5Synergy

Table 2: Time-Kill Assay Results (Log10 CFU/mL Reduction at 24h)

Treatmentvs. Growth Controlvs. Most Active AgentInterpretation
This compound (1 µg/mL)-1.5N/ABacteriostatic
Ampicillin (4 µg/mL)-2.0N/ABacteriostatic
Netz. + Ampicillin -4.5 -2.5 Synergy, Bactericidal
Ciprofloxacin (0.5 µg/mL)-3.5N/ABactericidal
Netz. + Ciprofloxacin -5.0 -1.5 Additive, Bactericidal

Signaling and Mechanism of Action Pathways

Understanding the mechanism of action of each antibiotic class is crucial for postulating the basis of potential synergistic interactions with this compound.

β-Lactam Antibiotics Mechanism

β-lactam antibiotics, such as penicillin and ampicillin, inhibit bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[1] This disruption of the cell wall leads to cell lysis and bacterial death.

Beta_Lactam_Pathway BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Binds & Inactivates Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to CellWall Stable Cell Wall Synthesis Crosslinking->CellWall CellWall->Lysis Failure leads to

Caption: Mechanism of action of β-Lactam antibiotics.

Aminoglycoside Antibiotics Mechanism

Aminoglycosides, like gentamicin, are protein synthesis inhibitors. They bind to the 30S ribosomal subunit, causing misreading of mRNA and leading to the production of nonfunctional or toxic proteins. This disruption of protein synthesis is ultimately lethal to the bacterium.

Aminoglycoside_Pathway Aminoglycoside Aminoglycoside Antibiotic Ribosome30S 30S Ribosomal Subunit Aminoglycoside->Ribosome30S Binds to mRNA mRNA Codon Misreading Ribosome30S->mRNA Causes ProteinSynth Aberrant Protein Synthesis mRNA->ProteinSynth CellDeath Bacterial Cell Death ProteinSynth->CellDeath Leads to

Caption: Mechanism of action of Aminoglycoside antibiotics.

Quinolone Antibiotics Mechanism

Quinolones, such as ciprofloxacin, target bacterial DNA synthesis. They inhibit the enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, and repair. This leads to breaks in the bacterial DNA and ultimately results in cell death.

Quinolone_Pathway Quinolone Quinolone Antibiotic Enzymes DNA Gyrase & Topoisomerase IV Quinolone->Enzymes Inhibits DNAReplication DNA Replication & Repair Enzymes->DNAReplication Essential for CellDeath Cell Death Enzymes->CellDeath Inhibition leads to DNAIntegrity DNA Integrity DNAReplication->DNAIntegrity DNAIntegrity->CellDeath Loss leads to

Caption: Mechanism of action of Quinolone antibiotics.

Conclusion and Future Directions

While there is a clear rationale for investigating the synergistic potential of this compound, empirical data is currently lacking. The proposed experimental framework provides a robust starting point for such an investigation. Studies on other triterpenoids suggest that synergy with conventional antibiotics is a promising avenue for combating antimicrobial resistance. Future research should focus on performing the outlined experiments to generate concrete data on this compound's synergistic capabilities. Positive results would warrant further investigation into the underlying molecular mechanisms of synergy and in vivo efficacy studies. Such research is critical for the development of novel combination therapies to address the growing challenge of multidrug-resistant pathogens.

References

The Evolving Challenge of Bacterial Resistance to Netzahualcoyone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, understanding the evolutionary pathways bacteria take to evade novel therapeutic agents is paramount. This guide provides a comparative analysis of Netzahualcoyone, a naturally occurring triterpenquinone, and its potential for bacterial resistance development. While direct evidence of resistance evolution to this compound is not yet documented in scientific literature, this guide extrapolates potential mechanisms based on its known mode of action and compares it with established antibiotic classes. This document is intended for researchers, scientists, and drug development professionals.

This compound: An Inhibitor of Bacterial Respiration

This compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. Its primary mechanism of action is the inhibition of cellular respiration.[1] In intact cells of Bacillus subtilis, this compound effectively halts oxygen consumption, a critical process for bacterial survival and growth.[1] Conversely, it does not affect the respiration of intact Gram-negative bacteria such as Escherichia coli, suggesting that the outer membrane of Gram-negative bacteria may present a permeability barrier.[1] However, in preparations of sonically disrupted cells, inhibitory activity is observed in both Gram-positive and Gram-negative bacteria, indicating that once it reaches its intracellular target, it is effective.[1]

Comparative Antibacterial Spectrum

The efficacy of this compound varies across different microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of representative organisms.

MicroorganismGram StainingMIC (µg/mL)
Bacillus subtilisGram-positive0.625 - 1.25[1]
Staphylococcus aureusGram-positive1.5 - 1.6[1]
Escherichia coliGram-negative> 200[1]
Saccharomyces cerevisiaeYeast30[1]

Potential Pathways to Resistance: An Extrapolative Comparison

Given that no specific studies on the evolution of resistance to this compound have been published, we can hypothesize potential resistance mechanisms by drawing parallels with other antimicrobial agents, particularly those with similar chemical scaffolds (quinones) or modes of action (respiratory inhibitors).

Comparison of Potential Resistance Mechanisms

Resistance MechanismThis compound (Hypothesized)Comparator Antibiotics (Examples)Documented Evidence for Comparators
Target Modification Alteration of the specific respiratory chain component that this compound binds to. This could involve mutations in the genes encoding subunits of the electron transport chain.Fluoroquinolones (e.g., Ciprofloxacin)Mutations in DNA gyrase and topoisomerase IV are well-documented resistance mechanisms.
Reduced Permeability Changes in the composition or structure of the cell wall or membrane in Gram-positive bacteria, limiting the uptake of this compound. For Gram-negative bacteria, their intrinsic resistance is already attributed to the outer membrane.[1]Beta-lactams (e.g., Penicillin)Alterations in porin channels in Gram-negative bacteria reduce antibiotic entry.
Active Efflux The acquisition or upregulation of efflux pumps that can recognize and expel this compound from the bacterial cytoplasm before it can reach its target.Tetracyclines, MacrolidesA wide range of efflux pumps are known to confer resistance to various antibiotic classes.
Enzymatic Inactivation The evolution of enzymes that can chemically modify and inactivate this compound. This is a common resistance strategy against natural product antibiotics.Aminoglycosides, Beta-lactamsBacteria produce enzymes like aminoglycoside-modifying enzymes and beta-lactamases that degrade the respective antibiotics.

Experimental Protocols for Investigating this compound Resistance

To investigate the evolution of bacterial resistance to this compound, the following experimental protocols can be employed.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Methodology (Broth Microdilution):

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Preparation of Microtiter Plates: Prepare a series of two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no this compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.

Bacterial Respiration Inhibition Assay

Objective: To measure the effect of this compound on the oxygen consumption of bacterial cells.

Methodology (Using an Oxygen Electrode):

  • Bacterial Cell Preparation: Grow the bacterial culture to the mid-logarithmic phase, harvest the cells by centrifugation, and wash them with a suitable buffer.

  • Respirometer Setup: Calibrate an oxygen electrode in a sealed respiration chamber containing the buffered bacterial suspension.

  • Baseline Respiration: Record the baseline rate of oxygen consumption for a set period.

  • Addition of this compound: Inject a known concentration of this compound into the respiration chamber.

  • Measurement of Inhibition: Continuously record the rate of oxygen consumption after the addition of this compound.

  • Data Analysis: Calculate the percentage inhibition of respiration by comparing the rate of oxygen consumption before and after the addition of the compound.

Visualizing Pathways

To better understand the processes involved, the following diagrams illustrate the proposed mechanism of action and potential resistance pathways.

cluster_cell Bacterial Cell Netzahualcoyone_in This compound Respiratory_Chain Respiratory Chain Component Netzahualcoyone_in->Respiratory_Chain Binds to and inhibits ATP_Production ATP Production Respiratory_Chain->ATP_Production Blocks electron transport Netzahualcoyone_out This compound (extracellular) Netzahualcoyone_out->Netzahualcoyone_in Enters cell

Caption: Proposed mechanism of action of this compound.

cluster_resistance Potential Resistance Mechanisms This compound This compound Target_Modification Target Modification (Altered Respiratory Chain Component) This compound->Target_Modification Prevents binding Reduced_Permeability Reduced Permeability (Cell Wall/Membrane Alteration) This compound->Reduced_Permeability Blocks entry Efflux_Pump Active Efflux (Pump expels drug) This compound->Efflux_Pump Is expelled Enzymatic_Inactivation Enzymatic Inactivation (Drug is degraded) This compound->Enzymatic_Inactivation Is inactivated

Caption: Hypothesized bacterial resistance mechanisms to this compound.

Conclusion

This compound presents a promising scaffold for the development of new antibacterial agents, particularly against Gram-positive pathogens. While its efficacy is clear, the potential for resistance development must be a key consideration in its future development. The lack of documented resistance to this compound offers a unique opportunity for proactive investigation. By employing the experimental strategies outlined in this guide, researchers can begin to map the evolutionary landscape of resistance to this natural product. This knowledge will be crucial in designing strategies to preserve its efficacy and in the broader fight against antimicrobial resistance.

References

Safety Operating Guide

Safe Disposal Procedures for Novel Chemical Compounds: A General Framework Using "Netzahualcoyone" as a Case Study

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following procedures are a generalized framework for the safe handling and disposal of a novel or uncharacterized chemical compound in a laboratory setting. "Netzahualcoyone" is used as a placeholder for such a compound, as no specific chemical data under this name is publicly available. Researchers must consult their institution's Environmental Health and Safety (EHS) office and, whenever available, the substance-specific Safety Data Sheet (SDS) for definitive guidance.

This guide provides essential safety and logistical information to assist researchers, scientists, and drug development professionals in establishing safe operational and disposal plans for new chemical entities.

I. Hazard Identification and Waste Management Summary

Prior to beginning any experiment, a thorough hazard assessment is crucial.[1] For a novel compound like "this compound," this involves a combination of predictive analysis and careful experimental characterization of its waste products. The primary principle is to formulate a disposal plan before any activity commences. The table below summarizes the key steps for hazard identification and subsequent waste management.

Phase Action Key Considerations Regulatory Compliance
Pre-Experiment Hazard Assessment & Waste MinimizationReview literature for similar compounds. Predict potential hazards (toxicity, reactivity, flammability). Plan experiments to use the smallest possible quantities.[1][2]OSHA Hazard Communication Standard
During Experiment Waste SegregationSegregate "this compound" waste from all other waste streams at the point of generation.[3] Use separate, clearly labeled, and compatible waste containers.[2][3]Institutional and Local Waste Management Policies
Post-Experiment Waste CharacterizationPerform tests on a representative sample of the waste to determine its hazardous properties (see Section II).Resource Conservation and Recovery Act (RCRA)
Waste Accumulation Safe StorageStore waste in designated, secondarily contained areas away from incompatible materials.[2][4] Keep containers closed except when adding waste.[2][4]Campus-specific Waste Management Procedures
Disposal Coordination with EHSContact your institution's Environmental Health & Safety (EHS) office for guidance and to schedule a pickup.[5] Provide all characterization data.Federal, State, and Local Regulations

II. Experimental Protocols for Waste Characterization

The following are general protocols for characterizing the hazardous properties of an unknown chemical waste stream, hypothetically for "this compound." These tests should be performed on a small, representative sample of the waste in a controlled laboratory setting, such as a fume hood, with appropriate personal protective equipment (PPE).[6]

A. pH and Corrosivity Test

  • Objective: To determine if the waste is corrosive.

  • Methodology:

    • Calibrate a pH meter using standard buffer solutions.

    • Measure the pH of the aqueous "this compound" waste solution.

    • A pH of ≤ 2 or ≥ 12.5 indicates corrosive hazardous waste.

    • Alternatively, use pH indicator strips for a preliminary assessment.

    • Note: Aqueous solutions containing only acids or bases with a pH between 5.5 and 11.0 may be suitable for drain disposal after neutralization, but only if they do not contain other hazardous components and this is permitted by local regulations.[4]

B. Flammability Test (Flash Point)

  • Objective: To determine the flash point of the liquid waste.

  • Methodology (Small-Scale Closed-Cup Method):

    • Place a small, known volume of the "this compound" waste into a closed-cup flash point tester.

    • Slowly heat the sample while periodically introducing an ignition source (e.g., a spark or small flame) into the vapor space.

    • The flash point is the lowest temperature at which the vapors ignite.

    • A flash point below 60°C (140°F) generally classifies the waste as hazardous.

C. Reactivity Test

  • Objective: To identify potentially dangerous reactions with common substances.

  • Methodology:

    • In separate, small-scale tests within a fume hood, carefully add a small amount of the "this compound" waste to:

      • Water

      • A mild acid (e.g., 0.1 M HCl)

      • A mild base (e.g., 0.1 M NaOH)

    • Observe for signs of a reaction, such as gas evolution, temperature change, or precipitate formation.

    • Vigorous reactions indicate that the waste is reactive and should not be mixed with other chemicals.[7]

D. Toxicity Characteristic Leaching Procedure (TCLP)

  • Objective: To determine if the waste contains toxic heavy metals or organic compounds that could leach into groundwater.

  • Methodology:

    • This is a complex regulatory test that should be performed by a certified environmental laboratory.

    • A sample of the "this compound" waste is extracted with an acidic fluid for 18 hours.

    • The resulting extract is analyzed for the presence of specific contaminants.

    • If the concentrations of these contaminants exceed regulatory limits, the waste is considered toxic.

III. Visualized Disposal Workflow

The following diagrams illustrate the logical workflow for the proper handling and disposal of a novel chemical compound like "this compound."

G cluster_0 Pre-Experiment Phase cluster_1 Experimental Phase cluster_2 Post-Experiment & Disposal Phase start Start: New Experiment with 'this compound' assess Perform Hazard Assessment start->assess minimize Develop Waste Minimization Plan assess->minimize generate Generate 'this compound' Waste minimize->generate segregate Segregate Waste at Source generate->segregate label_waste Label Waste Container Clearly segregate->label_waste characterize Characterize Waste Sample (pH, Reactivity, etc.) label_waste->characterize store Store in Secondary Containment characterize->store contact_ehs Contact EHS with Characterization Data store->contact_ehs pickup Schedule Waste Pickup contact_ehs->pickup end End: Proper Disposal pickup->end G start Is the 'this compound' Waste Stream Characterized? characterize Perform Waste Characterization (See Protocol II) start->characterize No decision Is Waste Hazardous? start->decision Yes characterize->decision non_haz Non-Hazardous Waste Stream decision->non_haz No haz Hazardous Waste Stream decision->haz Yes dispose_non_haz Dispose per Institutional Non-Hazardous Waste Guidelines non_haz->dispose_non_haz segregate Segregate by Hazard Class (Flammable, Corrosive, etc.) haz->segregate end Disposal Complete dispose_non_haz->end container Use Labeled, Compatible Containers segregate->container store Store in Satellite Accumulation Area container->store contact_ehs Contact EHS for Pickup store->contact_ehs contact_ehs->end

References

Safe Handling of Netzahualcoyone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "Netzahualcoyone" is not a recognized chemical entity in publicly available safety databases, this document provides guidance based on the assumption that it is a potent, novel, or uncharacterized substance. These protocols are designed to ensure the highest level of safety in the absence of specific toxicological and reactivity data. A thorough risk assessment must be conducted before any handling of this compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It offers procedural, step-by-step guidance for the safe handling, use, and disposal of this compound, establishing a foundation for safe laboratory practices and building trust in our commitment to safety beyond the product itself.

Hazard Communication and Risk Assessment

Before any work with this compound begins, a comprehensive risk assessment is mandatory. This process is crucial for understanding and mitigating potential hazards.

Experimental Protocol: Risk Assessment for Novel Compounds

  • Information Gathering:

    • Review all available information on this compound, including any preliminary data on its chemical structure, potential reactivity, and any analogous compounds.

    • Assume high potency and toxicity in the absence of data.

  • Hazard Identification:

    • Consider all potential routes of exposure: inhalation, dermal contact, ingestion, and injection.[1][2]

    • Evaluate potential physical hazards such as flammability, explosivity, and reactivity.

    • Assume the compound may be a sensitizer, corrosive, or have reproductive toxicity.[1]

  • Exposure Assessment:

    • Detail the proposed experimental procedures, identifying all steps where exposure could occur.

    • Quantify the amounts of this compound to be used.

    • Determine the frequency and duration of handling.[1][2]

  • Control Measures:

    • Based on the assessment, select appropriate engineering controls, administrative controls, and personal protective equipment (PPE).

    • Develop a detailed Standard Operating Procedure (SOP) for all handling, storage, and disposal activities.

  • Emergency Planning:

    • Establish procedures for spills, accidental exposures, and other emergencies.

    • Ensure all personnel are trained on these procedures.

Logical Relationship: Risk Assessment and Control Strategy

cluster_assessment Risk Assessment cluster_control Control Strategy Information Gathering Information Gathering Hazard Identification Hazard Identification Information Gathering->Hazard Identification leads to Exposure Assessment Exposure Assessment Hazard Identification->Exposure Assessment informs Control Strategy Control Strategy Exposure Assessment->Control Strategy determines Engineering Controls Engineering Controls Administrative Controls Administrative Controls PPE Selection PPE Selection cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Inner Gloves Don2 2. Coverall/Gown Don1->Don2 Don3 3. Respirator Don2->Don3 Don4 4. Goggles/Face Shield Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Coverall/Gown Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 cluster_decon Decontamination cluster_waste Waste Segregation Start Handling of this compound Complete Decon_Equip Decontaminate Equipment Start->Decon_Equip Decon_Surface Decontaminate Work Surfaces Start->Decon_Surface Solid_Waste Solid Waste Decon_Equip->Solid_Waste Liquid_Waste Liquid Waste Decon_Equip->Liquid_Waste Decon_Surface->Solid_Waste Disposal Hazardous Waste Pickup Solid_Waste->Disposal Liquid_Waste->Disposal Sharps_Waste Sharps Waste Sharps_Waste->Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.